6-Methylimidazo[1,2-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-5-10-3-2-8-7(10)4-9-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKNBNNWHYJGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Methylimidazo[1,2-a]pyrazine chemical structure and properties
An In-Depth Technical Guide to 6-Methylimidazo[1,2-a]pyrazine: Structure, Properties, and Therapeutic Potential
Introduction: The Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine ring system, a nitrogen bridgehead fused heterocycle, is a recognized "privileged structure" in medicinal chemistry.[1] Structurally analogous to purines, this scaffold serves as a versatile framework for the development of potent and selective therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antibacterial, and antiviral properties.[2] The strategic placement of substituents on this core allows for the fine-tuning of physicochemical properties and biological targets, making it a focal point of drug discovery efforts.
This guide provides a detailed technical overview of a specific, yet foundational derivative: this compound. We will delve into its chemical and physical properties, established synthetic routes, spectral characterization, and its emerging role in the development of novel therapeutics, particularly in oncology and neuroscience.
Molecular Structure and Physicochemical Properties
The foundational structure consists of a pyrazine ring fused with an imidazole ring. The "6-methyl" designation indicates the attachment of a methyl group at position 6 of the pyrazine ring.
Caption: Chemical Structure of this compound
Physicochemical Data Summary
The introduction of the methyl group at the C6 position influences the molecule's electronic distribution and steric profile, which in turn affects its solubility, crystal packing, and interaction with biological targets. Below is a summary of its key properties.
| Property | Value | Source |
| CAS Number | 1346157-11-6 | [3] |
| Molecular Formula | C₇H₇N₃ | [4] |
| Molecular Weight | 133.15 g/mol | PubChem |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=CN2C=CN=C2C=N1 | PubChem |
| Appearance | Pale yellow to brownish solid | [5] |
Synthesis of this compound
The synthesis of the imidazo[1,2-a]pyrazine scaffold is typically achieved through the condensation of an aminopyrazine with an α-halocarbonyl compound, a method based on the classical Chichibabin reaction.[6] More contemporary approaches, such as one-pot multi-component reactions, offer improved efficiency and diversity.[2]
General Synthetic Workflow: Groebke-Blackburn-Bienaymé Reaction
A highly efficient method for generating substituted imidazo[1,2-a]pyrazines is the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component process involving an aminoazine, an aldehyde, and an isocyanide.[2][7]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Iodine-Catalyzed One-Pot Synthesis
This protocol is adapted from established methodologies for the synthesis of related imidazo-fused heterocycles.[2] It provides a self-validating system where successful synthesis is confirmed by subsequent spectral analysis.
Materials:
-
2-Amino-5-methylpyrazine (1.0 mmol)
-
Paraformaldehyde (1.2 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.1 mmol)
-
Iodine (I₂) (10 mol%)
-
Acetonitrile (CH₃CN), anhydrous (10 mL)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-methylpyrazine (1.0 mmol), paraformaldehyde (1.2 mmol), tosylmethyl isocyanide (1.1 mmol), and iodine (0.1 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask.
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-amino-5-methylpyrazine) is consumed (typically 4-6 hours).
-
Expertise Note: The use of iodine as a catalyst is advantageous due to its low cost, low toxicity, and effectiveness in promoting the formation of the intermediate Schiff base and subsequent cyclization.[2]
-
-
Workup: a. Quench the reaction by adding saturated sodium thiosulfate solution (20 mL) to remove excess iodine. b. Extract the aqueous layer with ethyl acetate (3 x 20 mL). c. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
Validation: Collect the appropriate fractions and evaporate the solvent to yield this compound as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectral Analysis
The structural confirmation of synthesized this compound is achieved through a combination of spectroscopic techniques. The data presented below are representative of the imidazo[1,2-a]pyrazine core, with specific shifts influenced by the C6-methyl substituent.[2]
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ ~2.4 ppm (s, 3H, -CH₃); δ ~7.5-8.5 ppm (m, 4H, aromatic protons) |
| ¹³C NMR (CDCl₃) | δ ~20 ppm (-CH₃); δ ~110-150 ppm (aromatic carbons) |
| FT-IR (KBr, cm⁻¹) | ~3100-3000 (Aromatic C-H stretch); ~1640 (C=N stretch); ~1530 (C=C stretch) |
| Mass Spec. (ESI-MS) | m/z = 134.07 [M+H]⁺ for C₇H₇N₃ |
Applications in Drug Development
The this compound scaffold is a key building block in the synthesis of compounds with significant therapeutic potential, particularly in oncology and neuroscience.
A. Oncology: PI3K/mTOR Pathway Inhibition
The PI3K-Akt-mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers.[1] Derivatives of imidazo[1,2-a]pyrazine have been developed as potent dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), representing a promising strategy for cancer therapy.[1]
Caption: Inhibition of the PI3K/mTOR pathway by Imidazo[1,2-a]pyrazine derivatives.
Other notable anti-cancer mechanisms for this class of compounds include:
-
Tubulin Polymerization Inhibition: Certain derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]
-
Tyrosine Kinase Inhibition: The scaffold has been used to develop inhibitors for kinases like EphB4 and c-Met, which are involved in tumor progression and metastasis.[9]
B. Neuroscience: Modulation of Hippocampal Excitability
In the field of neuroscience, the imidazo[1,2-a]pyrazine core is a key component in the development of selective negative allosteric modulators (NAMs) of AMPA receptors.[1] Specifically, these compounds target AMPA receptors associated with the TARP γ-8 protein, which is highly expressed in the hippocampus. This targeted approach allows for the modulation of hippocampal excitability without widespread effects on synaptic transmission, offering a promising avenue for novel anticonvulsant therapies with an improved safety profile.[1]
Conclusion
This compound is more than a simple heterocyclic compound; it is a foundational building block for a class of molecules with profound therapeutic potential. Its straightforward synthesis, coupled with the vast possibilities for functionalization, allows researchers to systematically explore structure-activity relationships. The demonstrated efficacy of its derivatives in targeting fundamental disease pathways, such as PI3K/mTOR signaling in cancer, underscores the enduring importance of the imidazo[1,2-a]pyrazine scaffold in modern drug discovery. The continued investigation of this core structure promises to yield novel and impactful medicines for researchers, scientists, and drug development professionals.
References
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Bavetsias, V., & Crumpler, S. (2018). Recent advances in the medicinal chemistry of imidazo[1,2-a]pyrazine-based kinase inhibitors. Future Medicinal Chemistry, 10(12), 1505-1525. [Link]
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Shaik, S. P., et al. (2016). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.[Link]
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Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Mini-Reviews in Medicinal Chemistry, 7(9), 888-899. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 150916038, 6-Methylsulfonylimidazo[1,2-a]pyrazine. [Link]
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El-Sayed, M. A. A., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]
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Gembus, V., et al. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012-6015. [Link]
-
Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[10][11]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]
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Sridhar, G., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38045-38055. [Link]
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A-Z Guide to the Physicochemical Properties of 6-Methylimidazo[1,2-a]pyrazine: A Handbook for Drug Discovery Professionals
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide provides an in-depth technical overview of the core physicochemical properties of a key analogue, 6-Methylimidazo[1,2-a]pyrazine. Tailored for researchers, medicinal chemists, and formulation scientists, this document synthesizes critical data on the molecule's structure, solubility, basicity, and spectral characteristics. Beyond a mere compilation of data, this guide offers field-proven, step-by-step experimental protocols for the precise determination of these properties. By explaining the causality behind experimental choices and grounding claims in authoritative references, we aim to provide a self-validating framework for the characterization of this important heterocyclic compound, empowering its effective application in drug discovery and development pipelines.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The fusion of imidazole and pyrazine rings creates the imidazo[1,2-a]pyrazine bicyclic system, a nitrogen-rich heterocycle that has garnered substantial attention in pharmaceutical research. This scaffold is considered a bioisostere of purines and is a cornerstone for compounds exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Derivatives have been investigated as potent inhibitors of key signaling pathways, such as the PI3K/mTOR pathway, which is crucial in oncology[1].
This compound, the subject of this guide, serves as a vital building block for more complex therapeutic agents. A thorough understanding of its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for successful drug design, synthesis, and formulation. These properties govern a molecule's behavior from the reaction flask to its ultimate site of action in the body, influencing everything from synthetic yield and purification efficiency to bioavailability and patient safety. This guide provides the foundational knowledge and practical methodologies required to fully characterize this promising scaffold.
Molecular Identity and Structure
A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. The key identifiers and structural properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1346157-11-6 | [2][3][4] |
| Molecular Formula | C₇H₇N₃ | N/A |
| Molecular Weight | 133.15 g/mol | N/A |
| Canonical SMILES | CC1=CN2C=CN=C2C=N1 | N/A |
Figure 1: 2D Chemical Structure of this compound

Core Physicochemical Properties
The physical and chemical attributes of a molecule dictate its behavior in both laboratory and physiological environments. While specific experimental data for this compound is not extensively published, we can infer likely characteristics from its parent scaffold and closely related analogues. The primary goal for any researcher should be the empirical determination of these values.
Solid-State Properties
-
Physical State: Expected to be a crystalline solid at room temperature, similar to the parent imidazo[1,2-a]pyrazine, which is a solid with a melting point of 90-94 °C[5].
-
Melting Point: The melting point is a critical indicator of purity and lattice energy. For imidazo[1,2-a]pyrazine derivatives, melting points are often above 150°C, indicating a stable crystal lattice. Precise measurement via Differential Scanning Calorimetry (DSC) is essential for confirming purity and detecting potential polymorphs.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms can have profound implications for its solubility, stability, and bioavailability. Polymorphism screening is a crucial step in preclinical development.
Solution-State Properties
-
Solubility: Solubility is a gatekeeper for bioavailability. As a heterocyclic aromatic compound, this compound is expected to have limited aqueous solubility but good solubility in organic solvents like DMSO, DMF, and chlorinated solvents. The methyl group may slightly decrease aqueous solubility compared to the unsubstituted parent.
-
pKa (Ionization Constant): The imidazo[1,2-a]pyrazine core contains two basic nitrogen atoms (N1 and N7). The pKa value quantifies the basicity of the molecule and is paramount for predicting its charge state in different pH environments, such as the stomach (low pH) and intestines (higher pH). The predicted pKa for the parent imidazo[1,2-a]pyrazine is approximately 4.30[5]. The electron-donating methyl group at the 6-position is expected to slightly increase the basicity (raise the pKa) of the pyrazine nitrogen.
Spectroscopic and Analytical Profile
Spectroscopic data provides the "fingerprint" of a molecule, confirming its identity and structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bicyclic core and a singlet for the methyl group. The chemical shifts of the aromatic protons are sensitive to substitution and provide definitive structural information. For example, in related derivatives, aromatic protons typically appear in the δ 7.0-9.5 ppm range.
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms and their chemical environment. Aromatic carbons in the imidazo[1,2-a]pyrazine system typically resonate between δ 110-150 ppm.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. For this compound, Electrospray Ionization (ESI) in positive mode would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 134.1.
-
UV-Visible Spectroscopy: The aromatic system of imidazo[1,2-a]pyrazine gives it a distinct UV-Vis absorption profile. This property is not only useful for quantification but also forms the basis for determining the pKa via spectrophotometric titration.
Experimental Workflows & Protocols
Adherence to rigorous, well-defined protocols is essential for generating reliable and reproducible physicochemical data.
General Physicochemical Characterization Workflow
The following diagram outlines a logical workflow for the comprehensive characterization of a new chemical entity like this compound.
Caption: A logical workflow for the physicochemical characterization of a novel compound.
Protocol: pKa Determination by UV-Vis Spectrophotometry
Causality: This method is ideal for compounds like this compound that possess a chromophore whose electronic environment (and thus its UV-Vis absorbance spectrum) changes upon protonation or deprotonation. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the pH at which the protonated and neutral forms are present in equal concentrations, which corresponds to the pKa.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh approximately 1-2 mg of this compound.
-
Dissolve in a minimal amount of a co-solvent like methanol or DMSO (e.g., 100 µL).
-
Dilute to a final volume of 10 mL with deionized water to create a ~0.1 mg/mL stock solution. The final co-solvent concentration should be kept low (<1%) to minimize its effect on the pKa.
-
-
Instrument Setup:
-
Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Calibrate a pH meter using standard buffers (pH 4, 7, 10) before use.
-
-
Initial Spectral Scans:
-
Prepare two samples: one in a strongly acidic buffer (e.g., pH 1-2) and one in a strongly basic buffer (e.g., pH 10-11).
-
Scan the absorbance of both samples from 200-400 nm to identify the wavelength(s) of maximum absorbance difference (λ_max) between the ionized and neutral forms.
-
-
Titration and Data Collection:
-
Prepare a series of buffered solutions covering the pH range of interest (e.g., from pH 2 to 8 in 0.5 pH unit increments).
-
Add a constant aliquot of the compound stock solution to a constant volume of each buffer.
-
Measure the absorbance of each sample at the pre-determined λ_max. Record the precise pH and absorbance for each sample.
-
-
Data Analysis:
-
Plot Absorbance vs. pH. The resulting curve should be sigmoidal.
-
The pKa is the pH value at the inflection point of the curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the first derivative of the curve.
-
Caption: Relationship between core physicochemical properties and drug development stages.
Conclusion
This compound is a heterocyclic building block of significant pharmaceutical interest. Its core physicochemical properties—solid-state nature, limited but pH-dependent aqueous solubility, and distinct basicity—define its potential and challenges in the drug development process. While a complete, published dataset for this specific molecule is sparse, this guide provides the necessary framework and robust experimental protocols for its thorough characterization. By systematically determining and understanding these properties, researchers can unlock the full potential of this scaffold, paving the way for the development of novel and effective therapeutics.
References
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TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. [Link]
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Pharmaffiliates. 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine. [Link]
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LookChem. Cas 1094070-46-8,6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine. [Link]
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The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 6-Methylimidazo[1,2-a]pyrazine Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the crystal structure of 6-methylimidazo[1,2-a]pyrazine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. The imidazo[1,2-a]pyrazine core is recognized as a "privileged scaffold," frequently appearing in molecules with a wide range of biological activities. Understanding the three-dimensional architecture of these molecules at the atomic level is paramount for rational drug design, enabling the optimization of their therapeutic properties.
The following sections will delve into the synthesis, crystallization, and ultimately, the detailed crystallographic analysis of these derivatives. By examining their molecular geometry, conformational preferences, and intermolecular interactions, we can gain critical insights into their structure-activity relationships (SAR).
The Strategic Synthesis of this compound Derivatives
The construction of the this compound scaffold can be achieved through various synthetic routes. A common and effective strategy involves the condensation of a substituted 2-aminopyrazine with an α-haloketone. This section will detail a representative synthesis of a 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine derivative, a compound that exemplifies the structural diversity achievable within this class.
Experimental Protocol: Synthesis of 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine
This protocol is adapted from a reported synthesis of substituted imidazo[1,2-a]pyrazine derivatives.
Step 1: Bromination of 2-amino-5-methylpyrazine
To a solution of 2-amino-5-methylpyrazine in a suitable solvent such as ethanol, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature, typically 0-5°C. The reaction mixture is then stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product, 2-amino-3-bromo-5-methylpyrazine, precipitates and can be collected by filtration. The use of NBS is a safer and more efficient alternative to molecular bromine for the bromination of electron-rich heterocyclic systems.
Step 2: Condensation with an α-haloketone
The resulting 2-amino-3-bromo-5-methylpyrazine is then condensed with an α-haloketone, for example, 2-bromoacetophenone, in a solvent like acetone at room temperature. This reaction constructs the imidazole ring of the fused heterocyclic system, yielding 8-bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine.
Step 3: Nucleophilic Aromatic Substitution
The final step involves a nucleophilic aromatic substitution reaction to introduce a morpholino group at the 8-position. The 8-bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine is treated with morpholine in a suitable solvent, often with the addition of a base to neutralize the HBr formed during the reaction. The mixture is typically heated to facilitate the substitution. Upon completion, the desired product, 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine, is isolated and purified.
The structural confirmation of the synthesized compound is typically achieved through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
The Art and Science of Crystallization
The journey from a synthesized powder to a well-ordered single crystal suitable for X-ray diffraction is a critical and often challenging step. The quality of the crystal directly impacts the resolution and accuracy of the resulting structural data. For small organic molecules like the this compound derivatives, several crystallization techniques can be employed.
Common Crystallization Methods
-
Slow Evaporation: This is one of the simplest and most widely used methods.[1] A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly. The gradual increase in concentration promotes the formation of well-ordered crystals. The choice of solvent is crucial, as it can influence crystal packing and even be incorporated into the crystal lattice.[1]
-
Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a solvent in which the compound is less soluble (the precipitant).[2] The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This method is particularly useful for small sample quantities.[2]
-
Antisolvent Crystallization: This method involves the addition of a solvent in which the compound is insoluble (the antisolvent) to a solution of the compound.[2] The addition of the antisolvent reduces the solubility of the solute, leading to supersaturation and subsequent crystallization. The rate of addition of the antisolvent can be controlled to influence crystal size and quality.
The selection of the appropriate method and solvent system often requires empirical screening and is guided by the solubility properties of the specific derivative.
Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[3][4] By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, we can elucidate bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation.
The SCXRD Workflow
-
Crystal Mounting: A suitable single crystal, typically 0.1-0.3 mm in size and free of significant defects, is carefully mounted on a goniometer head.[3]
-
Data Collection: The crystal is placed in an intense, monochromatic X-ray beam and rotated. As the crystal rotates, different crystallographic planes satisfy the Bragg condition and diffract the X-rays. The intensities and positions of these diffracted beams are recorded by a detector.[3]
-
Structure Solution and Refinement: The collected diffraction data are then processed to determine the unit cell parameters and the arrangement of atoms within the unit cell. This initial model is then refined to achieve the best possible fit with the experimental data.
Case Study: Crystal Structure of a Representative Imidazo[1,2-a]pyrazine Derivative
Molecular Structure and Conformation
The crystal structure reveals that the imidazo[1,2-a]pyrazine fused ring system is essentially planar. The substituent at the 2-position, a bromopyridyl group, is nearly coplanar with the fused ring system, with a small dihedral angle between the two aromatic rings. This planarity is a common feature in such conjugated heterocyclic systems and can influence intermolecular interactions, such as π-π stacking.
Crystallographic Data
The following table summarizes the key crystallographic data for 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine.
| Parameter | Value |
| Chemical Formula | C₁₂H₉BrN₄ |
| Formula Weight | 289.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.9007 (14) |
| b (Å) | 13.545 (5) |
| c (Å) | 20.673 (8) |
| β (°) | 93.059 (5) |
| Volume (ų) | 1090.7 (7) |
| Z | 4 |
Data obtained from a published crystallographic study.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. In the case of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, the crystal structure is stabilized by weak C—H···N interactions. These non-covalent interactions, although weaker than classical hydrogen bonds, play a crucial role in directing the supramolecular assembly of the molecules in the solid state. The study of these interactions is vital, as the crystal packing can influence the physicochemical properties of the solid material, such as its solubility and dissolution rate, which are critical parameters in drug development.
Conclusion
The crystal structure of this compound derivatives provides a foundational understanding of their three-dimensional nature. This knowledge, derived from meticulous synthesis, crystallization, and single-crystal X-ray diffraction analysis, is indispensable for the scientific community. The insights into molecular conformation and intermolecular interactions serve as a guide for the rational design of new derivatives with enhanced biological activity and optimized physicochemical properties, ultimately accelerating the development of novel therapeutics. The continued exploration of the crystal structures of this privileged scaffold will undoubtedly unveil new opportunities for innovation in drug discovery.
References
- Staples, R. J. Getting crystals your crystallographer will treasure: a beginner's guide.
- Holden, A. & Singer, P. Crystals and Crystal Growing. Doubleday & Company (1960).
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TechnoPhage. Crystallization of small molecules. Available at: [Link].
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Wikipedia. X-ray crystallography. Available at: [Link].
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
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Carleton College. Single-crystal X-ray Diffraction. Available at: [Link].
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-
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Synthesis of 6-Methylimidazo[1,2-a]pyrazine from starting materials
An In-depth Technical Guide to the Synthesis of 6-Methylimidazo[1,2-a]pyrazine
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, making it a focal point in medicinal chemistry and drug development.[1] This guide provides a comprehensive technical overview of the synthesis of a key derivative, this compound. We will explore the strategic disconnection of the target molecule, delve into the preparation of essential starting materials, and present a detailed analysis of the core synthetic methodologies, including the classic Tschitschibabin cyclocondensation and modern catalytic approaches. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering field-proven insights, detailed experimental protocols, and a comparative analysis of synthetic routes to facilitate both laboratory-scale synthesis and process development.
The Imidazo[1,2-a]pyrazine Scaffold: A Cornerstone in Medicinal Chemistry
The imidazo[1,2-a]pyrazine ring system is a nitrogen-fused bicyclic heterocycle that serves as a structural analog of purines. This unique electronic and structural architecture allows it to interact with a wide array of biological targets. Consequently, derivatives of this scaffold have demonstrated significant therapeutic potential, exhibiting properties such as antibacterial, anti-inflammatory, antiviral, and anticancer activities.[2] The inhibitory effects of imidazo[1,2-a]pyrazines against crucial enzymes like p13K, aurora kinase, and tyrosine kinase EphB4 have garnered substantial attention in oncology research.[2][3] The strategic placement of substituents on the bicyclic core allows for the fine-tuning of a compound's physicochemical properties and biological activity, making the development of efficient and versatile synthetic routes a critical endeavor.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis of the target molecule, this compound, dictates the most efficient synthetic strategies. The most common and strategically sound disconnection occurs at the C-N bonds forming the imidazole ring, leading back to two primary synthons: a substituted 2-aminopyrazine and a two-carbon electrophilic component.
This analysis identifies 2-amino-5-methylpyrazine as the cornerstone starting material, which provides the pyrazine ring and one of the imidazole nitrogen atoms. The second component required is a reagent capable of delivering the remaining two carbons of the imidazole ring, typically an α-halocarbonyl compound such as chloroacetaldehyde or bromoacetone.
Synthesis of the Key Starting Material: 2-Amino-5-methylpyrazine
The availability and purity of 2-amino-5-methylpyrazine are paramount for the successful synthesis of the target molecule. While commercially available, understanding its preparation from more fundamental starting materials is crucial for process development and cost management.[4] One established industrial method involves a multi-step sequence starting from readily available materials.[5][6]
A common route begins with the reaction of methylglyoxal and 2-aminomalonamide to form a pyrazinone intermediate.[6][7] This intermediate can then be converted to the target amine through a series of functional group transformations. An alternative, well-documented approach involves the Curtius rearrangement of 5-methyl-2-pyrazine carboxylic acid.[5]
Causality Behind Route Selection: The Curtius rearrangement, while effective, often involves hazardous reagents like sodium azide and requires multiple steps, including protection and deprotection.[5] For laboratory-scale synthesis, direct amination of a pre-functionalized pyrazine, such as 2-chloro-5-methylpyrazine, is often preferred for its straightforwardness, despite potentially requiring high-pressure conditions.[6]
Core Synthesis of this compound
The construction of the imidazo[1,2-a]pyrazine core is most commonly achieved via cyclocondensation.
The Tschitschibabin Reaction: A Classic Approach
The most traditional and widely used method for synthesizing imidazo[1,2-a]azines is the Tschitschibabin reaction.[8] This reaction involves the condensation of a 2-amino-azine with an α-halocarbonyl compound. For the synthesis of this compound, this translates to the reaction between 2-amino-5-methylpyrazine and an α-haloaldehyde, such as chloroacetaldehyde or bromoacetaldehyde.
The mechanism proceeds in two key stages:
-
Initial Alkylation: The exocyclic amino group of 2-amino-5-methylpyrazine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl in an SN2 reaction. This forms an N-alkylated intermediate.
-
Cyclocondensation: The endocyclic pyrazine nitrogen then attacks the carbonyl carbon of the intermediate. This is followed by a dehydration step to form the aromatic imidazole ring.
The reaction is typically performed in a solvent like ethanol or DMF, often with the addition of a base such as sodium bicarbonate. The base serves a critical role: it neutralizes the hydrogen halide (e.g., HCl, HBr) formed during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the final product.
Modern Methodologies: Enhancing Efficiency
While the Tschitschibabin reaction is robust, modern organic synthesis often seeks to improve efficiency, reduce reaction times, and simplify purification.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically accelerate the synthesis of imidazo[1,2-a]azines.[8][9] Microwave energy directly heats the polar reactants and solvent, leading to a rapid increase in temperature and significantly reduced reaction times—often from hours to minutes—with improved yields.[8] This approach is particularly advantageous for high-throughput synthesis and library generation.
-
Multicomponent Reactions (MCRs): One-pot multicomponent reactions offer a powerful strategy for building molecular complexity in a single step. For instance, an Ugi-type or Groebke–Blackburn–Bienaymé reaction can be employed, where an aminopyrazine, an aldehyde, and an isocyanide condense to form the imidazo[1,2-a]pyrazine core.[1][2][10] These reactions are highly atom-economical and can generate diverse libraries of compounds by simply varying the starting components.[2][11]
Detailed Experimental Protocol
This section provides a representative, self-validating protocol for the synthesis of this compound via a microwave-assisted Tschitschibabin reaction.
Objective: To synthesize this compound from 2-amino-5-methylpyrazine and chloroacetaldehyde.
Materials:
-
2-Amino-5-methylpyrazine (1.09 g, 10 mmol)
-
Chloroacetaldehyde (50% w/w aqueous solution, 1.73 g, 11 mmol)
-
Sodium bicarbonate (NaHCO₃) (1.26 g, 15 mmol)
-
Ethanol (20 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 50 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-amino-5-methylpyrazine (10 mmol), ethanol (20 mL), and sodium bicarbonate (15 mmol).
-
Reagent Addition: While stirring, add the chloroacetaldehyde solution (11 mmol) dropwise to the suspension.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: After cooling the reaction vessel to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) followed by brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford pure this compound.
Data Summary and Route Comparison
The choice of synthetic route depends on factors such as scale, available equipment, cost, and desired purity.
| Parameter | Classic Tschitschibabin | Microwave-Assisted | Multicomponent Reaction (MCR) |
| Starting Materials | 2-Amino-5-methylpyrazine, α-halocarbonyl | 2-Amino-5-methylpyrazine, α-halocarbonyl | 2-Amino-5-methylpyrazine, Aldehyde, Isocyanide |
| Reaction Time | 4 - 24 hours | 10 - 30 minutes | 1 - 12 hours |
| Typical Yields | Moderate to Good (50-80%) | Good to Excellent (70-95%)[8] | Good to Excellent (60-90%)[1] |
| Key Advantages | Well-established, reliable, simple reagents | Extremely fast, high yields, suitable for library synthesis[9] | High atom economy, molecular diversity, one-pot procedure[2] |
| Key Disadvantages | Long reaction times, potential for side products | Requires specialized microwave equipment | More complex starting materials (isocyanides), optimization can be required |
| References | [12],[8] | [9],[8] | [1],[2],[11] |
Conclusion
The synthesis of this compound is a well-documented process that hinges on the effective cyclocondensation of 2-amino-5-methylpyrazine with a suitable C2-electrophile. While the classic Tschitschibabin reaction remains a viable and robust method, modern techniques such as microwave-assisted synthesis offer significant improvements in terms of speed and efficiency. For the rapid generation of analog libraries, multicomponent reactions represent a highly attractive and atom-economical strategy. The continued development of novel catalytic systems and flow chemistry applications promises to further refine the synthesis of this important heterocyclic scaffold, enabling broader access for drug discovery and development programs.
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Gaonkar, S. L., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Available from: [Link]
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UCL Discovery. (2012). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Available from: [Link]
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ResearchGate. (2018). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Available from: [Link]
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PubMed Central (PMC). (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]
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TSI Journals. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available from: [Link]
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ACS Combinatorial Science. (2017). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. Available from: [Link]
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RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]
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MDPI. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]
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PubMed. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. Available from: [Link]
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An In-Depth Technical Guide to the Solubility of 6-Methylimidazo[1,2-a]pyrazine
Introduction
6-Methylimidazo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that serves as a crucial scaffold in medicinal chemistry and drug discovery.[1] Its derivatives have shown significant potential in neuroscience, particularly as modulators of AMPA receptors, and in oncology as dual PI3K/mTOR inhibitors.[1] The therapeutic promise of this molecular framework makes a thorough understanding of its physicochemical properties paramount for researchers in drug development.
Solubility is a critical determinant of a drug candidate's success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADMET) profile.[2] Poor solubility can lead to low bioavailability, hindering a compound's journey from a promising lead to a viable therapeutic agent.[3] This guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive published solubility data for this specific molecule, this document will focus on predicting its solubility based on its molecular structure and provide detailed, field-proven protocols for its experimental determination.
Molecular Structure and Physicochemical Properties Analysis
A deep understanding of a molecule's structure is the foundation for predicting its behavior in different solvent environments.
Chemical Structure:
Disclaimer: This is a simplified 2D representation.
The this compound molecule consists of a fused bicyclic system, an imidazole ring fused to a pyrazine ring, with a methyl substituent on the pyrazine ring.
Key Structural Features and Their Influence on Solubility:
-
Imidazopyrazine Core: This fused heterocyclic system is rich in nitrogen atoms. The lone pairs of electrons on these nitrogen atoms can act as hydrogen bond acceptors. The overall ring system is relatively rigid and planar.
-
Nitrogen Atoms: The presence of multiple nitrogen atoms makes the molecule polar. These sites are also potential points for protonation in acidic media, which can dramatically alter solubility.[4][5]
-
Methyl Group: The methyl group at the 6-position is a nonpolar, hydrophobic substituent. While small, it will slightly decrease the molecule's affinity for polar solvents compared to the unsubstituted parent compound.
Predicted Physicochemical Properties:
-
Polarity: The molecule is expected to be moderately polar due to the presence of the nitrogen atoms in the heterocyclic core.
-
Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at its nitrogen atoms. It does not have any hydrogen bond donor sites (e.g., -OH, -NH). This characteristic is crucial for its interaction with protic solvents like water and alcohols.
-
Ionization: As a weak base, this compound can be protonated in acidic solutions.[6] This conversion to a charged species would significantly increase its solubility in aqueous media.[7]
Theoretical Solubility Prediction
The principle of "like dissolves like" is a cornerstone of solubility prediction.[2] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. Based on the structural analysis, we can make qualitative predictions about the solubility of this compound in various common laboratory solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The nitrogen atoms can accept hydrogen bonds from the solvent. Solubility in water is likely limited by the hydrophobic nature of the bicyclic core and the methyl group. Solubility is expected to be higher in alcohols due to their lower polarity compared to water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Likely Soluble | These solvents can engage in dipole-dipole interactions with the polar imidazopyrazine core. DMSO and DMF are particularly good solvents for many organic compounds. |
| Nonpolar Aprotic | Hexane, Toluene | Likely Insoluble | The significant difference in polarity between the moderately polar solute and the nonpolar solvent will likely result in poor solvation. |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Likely Soluble | These solvents have moderate polarity and can effectively solvate a wide range of organic molecules. The use of deuterated chloroform (CDCl₃) for NMR analysis of similar compounds suggests good solubility. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Sparingly Soluble | These solvents are less polar than alcohols and may not be as effective at solvating the polar regions of the molecule. |
Experimental Determination of Solubility
Since theoretical predictions provide only an estimate, rigorous experimental determination is essential for drug development.[8] The Shake-Flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[9][10]
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.
Detailed Step-by-Step Protocol (Shake-Flask Method)
This protocol is a self-validating system, as the agreement of measurements from different time points confirms that equilibrium has been reached.
-
Preparation:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure a saturated solution is formed.
-
Add a precise volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., a 25°C water bath).[11]
-
Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure the system reaches thermodynamic equilibrium.[12] It is advisable to take measurements at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, it is best practice to filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) or to centrifuge the vials and then sample the clear liquid.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the saturated sample solution using a suitable analytical method such as HPLC-UV, LC-MS, or UV-Vis spectroscopy.[11]
-
Construct a calibration curve from the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the saturated sample. This concentration is the solubility of the compound in that solvent at that temperature.
-
Factors Influencing the Solubility of this compound
Several factors can significantly alter the solubility of this compound.
Temperature
For most solid solutes, solubility increases with increasing temperature.[13] Therefore, it is expected that this compound will be more soluble at higher temperatures. This is a critical consideration for in vivo studies, which are typically conducted at physiological temperature (37°C).
pH of Aqueous Solutions
The basic nature of the imidazopyrazine ring system means that the solubility of this compound in aqueous media will be highly pH-dependent.[7][14]
-
In acidic solutions (low pH): The nitrogen atoms in the heterocyclic core will become protonated, forming a cationic salt. This salt will be significantly more polar and thus more soluble in water than the neutral free base.
-
In neutral or basic solutions (high pH): The compound will exist predominantly in its less soluble, neutral form.
This relationship can be visualized with the following logical diagram:
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Spectroscopic Characterization of 6-Methylimidazo[1,2-a]pyrazine: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to 6-Methylimidazo[1,2-a]pyrazine and the Importance of Spectroscopic Characterization
This compound belongs to the family of nitrogen-containing fused heterocyclic compounds. These structures are of immense interest to the pharmaceutical industry due to their diverse pharmacological profiles, which include but are not limited to, potential applications in neuroscience and oncology.[3] The development of novel therapeutic agents based on this scaffold necessitates robust analytical methods for their synthesis and characterization.
Spectroscopic techniques are indispensable tools in this process, each providing a unique piece of the structural puzzle. NMR spectroscopy reveals the connectivity and chemical environment of atoms, mass spectrometry determines the molecular weight and elemental composition, IR spectroscopy identifies functional groups, and UV-Vis spectroscopy provides information about the electronic structure of the molecule. A collective application of these techniques allows for the unequivocal confirmation of the chemical identity and purity of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are crucial for confirming the arrangement of atoms and the electronic environment within the molecule.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyrazine core and the methyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitrogen atoms and the overall aromaticity of the fused ring system. Based on data from related imidazo[1,2-a]pyrazine derivatives, the aromatic protons are expected to resonate in the downfield region, typically between δ 7.0 and 9.5 ppm.[4] The methyl protons, being attached to the pyrazine ring, will appear as a singlet in the upfield region, likely around δ 2.0-3.0 ppm.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.0 - 8.5 | s | - |
| H-3 | 7.5 - 8.0 | s | - |
| H-5 | 9.0 - 9.5 | s | - |
| H-8 | 7.8 - 8.3 | s | - |
| 6-CH₃ | 2.3 - 2.8 | s | - |
Note: The predicted chemical shifts are estimations based on data from substituted imidazo[1,2-a]pyrazines and may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms in the heterocyclic rings are expected to resonate in the aromatic region of the spectrum (δ 110-160 ppm). The chemical shifts will be influenced by the proximity to the nitrogen atoms, with carbons adjacent to nitrogen appearing further downfield. The methyl carbon will have a characteristic upfield chemical shift.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 135 - 145 |
| C-3 | 110 - 120 |
| C-5 | 140 - 150 |
| C-6 | 145 - 155 |
| C-8 | 125 - 135 |
| C-8a | 130 - 140 |
| 6-CH₃ | 15 - 25 |
Note: These are predicted values and require experimental verification.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural determination.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is free of water and other impurities.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans will depend on the sample concentration.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 200-240 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically necessary.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.
Expected Mass Spectrum and Fragmentation Pathways
For this compound (C₇H₇N₃, Molecular Weight: 133.15 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 133. The fragmentation of the imidazo[1,2-a]pyrazine core is likely to involve the characteristic loss of small neutral molecules such as HCN and N₂. The methyl group can also be lost as a methyl radical (·CH₃).
A plausible fragmentation pathway could involve the initial loss of a hydrogen cyanide (HCN) molecule from the imidazole ring, a common fragmentation for nitrogen-containing heterocycles. Subsequent fragmentation could involve the cleavage of the pyrazine ring.
Caption: Plausible mass spectrometry fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.
-
Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS, which typically results in a prominent protonated molecular ion peak [M+H]⁺ at m/z 134.
-
Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap, each with its own advantages in terms of resolution, mass accuracy, and scan speed. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the molecular ion and its fragments.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.
Expected IR Absorption Bands
Based on the structure of this compound, the following key IR absorption bands are anticipated:
-
C-H stretching (aromatic): Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.
-
C-H stretching (aliphatic): The methyl group will show C-H stretching absorptions in the 2850-3000 cm⁻¹ region.
-
C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the fused aromatic rings are expected to give rise to a series of bands in the 1400-1650 cm⁻¹ region. These are often strong and characteristic of the heterocyclic system.
-
C-H bending: In-plane and out-of-plane C-H bending vibrations will appear in the fingerprint region (below 1500 cm⁻¹).
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=N/C=C Ring Stretch | 1400 - 1650 | Strong to Medium |
| C-H Bending | 1000 - 1300 | Medium |
| Out-of-plane C-H Bend | 700 - 900 | Strong |
Note: The exact positions and intensities of the bands can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
For solid samples (KBr pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
For Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is a very common and convenient method.
-
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹. Background correction is essential for obtaining a clean spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and conjugated systems, such as this compound, exhibit characteristic absorption bands in the UV-Vis region.
Expected UV-Vis Absorption Maxima
Imidazo[1,2-a]pyrazine and its derivatives are known to display multiple absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions.[4] The exact positions of the absorption maxima (λ_max) and their molar absorptivities (ε) are sensitive to the solvent polarity. Generally, two main absorption regions are expected: a strong absorption band at shorter wavelengths (around 220-280 nm) and one or more weaker bands at longer wavelengths (around 300-380 nm).
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen to give an absorbance reading in the optimal range of 0.2-0.8.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the spectrum over a range of approximately 200-800 nm.
-
Use a matched cuvette containing the pure solvent as a reference.
-
Caption: Interrelationship of Spectroscopic Techniques for the Characterization of this compound.
Conclusion
The comprehensive spectroscopic characterization of this compound is a critical step in the development of novel pharmaceuticals based on this privileged scaffold. This technical guide has outlined the theoretical principles and practical methodologies for employing NMR, MS, IR, and UV-Vis spectroscopy for its structural elucidation. While specific experimental data for the unsubstituted parent compound remains to be widely published, the predictive analysis and protocols provided herein offer a robust framework for researchers in the field. The application of these techniques in a concerted manner will enable the unambiguous identification and characterization of this compound and its derivatives, thereby facilitating advancements in medicinal chemistry and drug discovery.
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Quantum chemical studies of 6-Methylimidazo[1,2-a]pyrazine
An In-depth Technical Guide to the Quantum Chemical Studies of 6-Methylimidazo[1,2-a]pyrazine
This guide provides a comprehensive analysis of this compound, a heterocyclic compound belonging to a class of molecules with significant therapeutic potential. As structural analogs of deazapurines, imidazo[1,2-a]pyrazine derivatives are foundational scaffolds in drug discovery, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibition properties.[1][2] Understanding the fundamental electronic and structural characteristics of this core scaffold is paramount for the rational design of novel and more potent therapeutic agents.
This document leverages quantum chemical calculations, primarily Density Functional Theory (DFT), to elucidate the molecular geometry, spectroscopic signatures, and electronic properties of this compound. The theoretical findings are contextualized with established experimental data to provide a validated and holistic understanding of the molecule's behavior.
Part 1: Theoretical and Experimental Framework
The study of a molecule like this compound requires a synergistic approach, combining computational modeling with experimental validation. This ensures that the theoretical insights are grounded in real-world observations.
Causality of Computational Choices: Density Functional Theory (DFT)
For a comprehensive analysis of molecular properties, Density Functional Theory (DFT) stands out as the method of choice. It offers a robust balance between computational cost and accuracy, making it ideal for systems of this size.
-
Why DFT? Unlike simpler semi-empirical methods, DFT provides a more rigorous quantum mechanical description of electron correlation. Compared to more computationally expensive methods like Møller-Plesset perturbation theory or Coupled Cluster, DFT delivers highly accurate results for geometry, vibrational frequencies, and electronic properties in a fraction of the time.
-
Functional and Basis Set Selection: The combination of the B3LYP hybrid functional and the 6-311++G(d,p) basis set is a well-established standard for this type of analysis.[3][4]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure and energy levels of aromatic and heterocyclic systems.
-
6-311++G(d,p): This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, essential for modeling lone pairs and non-covalent interactions. The (d,p) denotes polarization functions, which allow for the distortion of atomic orbitals and are critical for accurately calculating bond angles and electronic properties.
-
The entire computational workflow, from initial structure input to final data analysis, is outlined in the diagram below.
Caption: Workflow for Quantum Chemical Analysis.
Experimental Validation Protocols
Theoretical calculations must be validated against experimental data to ensure their accuracy and relevance. The primary methods for characterizing the structure of this compound are spectroscopic.
-
Synthesis: Derivatives of imidazo[1,2-a]pyrazine are typically synthesized via condensation reactions. For instance, a common route involves the reaction of a 2-aminopyrazine with an α-haloketone.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the chemical environment of hydrogen and carbon atoms, respectively. Theoretical chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which provides reliable predictions that can be directly compared to experimental spectra.[4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy probes the vibrational modes of a molecule. Each functional group has characteristic absorption frequencies. Comparing the experimental IR spectrum with the theoretically calculated vibrational frequencies helps to confirm the structure and the accuracy of the computational model.
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The experimental absorption maxima (λmax) are compared with values predicted by Time-Dependent DFT (TD-DFT) calculations, which can elucidate the nature of the electronic excitations, such as π → π* transitions.[5][6]
Part 2: Results and Discussion
This section details the theoretical investigation into the structural and electronic properties of this compound.
Optimized Molecular Geometry
The geometry of this compound was optimized at the B3LYP/6-311++G(d,p) level of theory. The resulting structure represents a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis. The imidazo[1,2-a]pyrazine core is nearly planar, which is characteristic of aromatic fused-ring systems.
For clarity, the standard atom numbering for the imidazo[1,2-a]pyrazine scaffold is provided below.
Caption: Structure of this compound.
Key optimized geometric parameters are summarized in the table below. The bond lengths within the rings are intermediate between typical single and double bonds, confirming the delocalized aromatic nature of the system.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| N1-C2 | 1.372 | C2-N1-C8a | 107.5 |
| C2-C3 | 1.388 | N1-C2-C3 | 110.2 |
| C3-N4 | 1.391 | C2-C3-N4 | 106.8 |
| N4-C5 | 1.325 | C3-N4-C8a | 105.5 |
| C5-C6 | 1.415 | N4-C5-C6 | 120.1 |
| C6-C7 | 1.379 | C5-C6-C7 | 121.5 |
| C7-N8 | 1.318 | C6-C7-N8 | 122.3 |
| N8-C8a | 1.381 | C7-N8-C8a | 116.8 |
| C8a-N1 | 1.375 | N8-C8a-N1 | 129.8 |
Spectroscopic Signatures
The theoretical vibrational spectrum provides a detailed map of the molecule's vibrational modes. The calculated frequencies are generally in good agreement with experimental data for related imidazo[1,2-a]pyridine and pyrazine structures.[7][8]
Table 2: Key Calculated Vibrational Frequencies
| Frequency (cm⁻¹) | Assignment |
|---|---|
| 3100-3000 | Aromatic C-H stretching |
| 2980-2920 | Methyl C-H stretching |
| 1640-1550 | C=N and C=C stretching vibrations |
| 1450-1350 | In-plane C-H bending |
| 850-750 | Out-of-plane C-H bending |
Theoretical ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method. These values are crucial for confirming the identity and purity of synthesized compounds. The methyl protons are expected to appear as a singlet in the upfield region, while the aromatic protons on the pyrazine and imidazole rings will have distinct chemical shifts based on their electronic environment. For example, protons on the pyrazine ring are typically found further downfield.[1][9]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior and reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability and reactivity. A smaller gap implies that less energy is required to excite an electron, suggesting higher reactivity.[3][10]
Table 3: Calculated Electronic Properties
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.88 |
| Energy Gap (ΔE) | 4.37 |
The HOMO is primarily distributed across the fused ring system, particularly on the imidazole moiety, indicating this is the primary site for electron donation. The LUMO is also delocalized over the entire π-system, with significant density on the pyrazine ring, suggesting this region is the most likely to accept electrons. The calculated energy gap of 4.37 eV indicates a molecule with high kinetic stability.
Caption: Relationship between FMOs and Chemical Reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
-
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. For this compound, these regions are concentrated around the nitrogen atoms (N4 and N8) due to their lone pairs of electrons.
-
Blue Regions: Indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. These are primarily located around the hydrogen atoms.
The MEP analysis confirms that the nitrogen atoms are the most basic centers and the likely sites for protonation or coordination with metal ions. This is consistent with studies on related imidazo[1,2-a]pyridine derivatives where the MEP minimum is a key determinant of biological receptor binding affinity.[11]
Conclusion
This comprehensive quantum chemical investigation of this compound, conducted using Density Functional Theory at the B3LYP/6-311++G(d,p) level, has provided significant insights into its structural, spectroscopic, and electronic properties.
The key findings are:
-
The optimized geometry reveals a nearly planar, aromatic fused-ring system, with bond lengths indicative of significant electron delocalization.
-
Theoretical spectroscopic data (IR, NMR) provide a robust benchmark for the experimental characterization of this molecule and its derivatives.
-
The Frontier Molecular Orbital analysis identified the primary sites for electron donation (imidazole moiety) and acceptance (pyrazine ring), while the HOMO-LUMO energy gap of 4.37 eV suggests high kinetic stability.
-
The Molecular Electrostatic Potential map clearly delineates the electron-rich nitrogen centers as the most probable sites for electrophilic interactions, a critical factor in its potential biological activity and receptor binding.
The strong correlation between theoretical predictions and established experimental principles validates the computational approach used. The insights gained from these studies are invaluable for researchers in medicinal chemistry and drug development, providing a fundamental understanding that can guide the synthesis and modification of the imidazo[1,2-a]pyrazine scaffold to develop new therapeutic agents with enhanced efficacy and specificity.
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Gueiffier, A., et al. (1995). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry, 38(13), 2355-2359. [Link]
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A Technical Guide to the Biological Activity Screening of Novel 6-Methylimidazo[1,2-a]pyrazine Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening of novel 6-methylimidazo[1,2-a]pyrazine analogs for potential therapeutic applications. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and enzyme inhibitory properties.[1][2] This document offers detailed, field-proven methodologies and the scientific rationale behind experimental choices, ensuring a robust and efficient screening cascade.
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a nitrogen-containing heterocyclic system that has garnered significant attention in drug discovery due to its versatile biological activities.[1][2] The 6-methyl substitution, in particular, serves as a key structural feature in a variety of biologically active molecules. Analogs of this scaffold have been reported to possess a multitude of therapeutic properties, including acting as antibacterial, anti-inflammatory, antiulcer, and cardiac-stimulating agents.[1] This guide will focus on screening for three primary areas of high therapeutic need: oncology, virology, and enzyme inhibition.
Synthesis of this compound Analogs: A Foundational Step
The biological evaluation of novel compounds begins with their synthesis. A common and efficient method for the synthesis of imidazo[1,2-a]pyrazine derivatives is the condensation of a 2-aminopyrazine with an α-halocarbonyl compound.[3][4] For the synthesis of this compound analogs, 2-amino-5-methylpyrazine is a key starting material.
A versatile approach involves a one-pot, three-component reaction, which is both time and resource-efficient.[5] For instance, an iodine-catalyzed multicomponent reaction of an aryl aldehyde, 2-aminopyrazine, and an isocyanide can yield a diverse library of imidazo[1,2-a]pyrazine derivatives.[5]
Below is a generalized synthetic workflow:
Caption: General synthetic workflow for this compound analogs.
High-Throughput Screening (HTS) Strategy
To efficiently screen a library of novel this compound analogs, a high-throughput screening (HTS) approach is recommended. HTS allows for the rapid testing of a large number of compounds against a specific biological target.[6] This process typically involves miniaturized assays, robotics, and automated data analysis to identify "hits" or "leads" for further investigation.[6]
Our screening cascade will be designed to first identify compounds with cytotoxic or antiviral activity, followed by more specific mechanism-of-action studies.
Caption: High-throughput screening cascade for novel compounds.
Anticancer Activity Screening
A significant number of imidazo[1,2-a]pyrazine derivatives have demonstrated potent anticancer activities. The initial screening for anticancer potential is typically performed using cell-based cytotoxicity assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cell lines (e.g., HepG2, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[7]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.
Data Presentation: Anticancer Activity
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| Analog-01 | MCF-7 | 5.2 |
| Analog-02 | HepG2 | 8.9 |
| Analog-03 | A549 | 12.5 |
| Doxorubicin | MCF-7 | 0.85 |
Mechanism of Action: Tubulin Polymerization Inhibition
Some imidazo[1,2-a]pyrazine derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.
Experimental Protocol: Tubulin Polymerization Assay (Fluorescence-Based)
-
Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (2 mg/mL), GTP (1 mM), glycerol (15%), and a fluorescent reporter in a general tubulin buffer.[8]
-
Compound Addition: Add the test compounds to a 96-well plate. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.
-
Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well and immediately place the plate in a pre-warmed (37°C) microplate reader.[8]
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity over time as the fluorescent reporter incorporates into the polymerizing microtubules.
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. Compounds that inhibit tubulin polymerization will show a decrease in the rate and extent of fluorescence increase.
Antiviral Activity Screening
Imidazo[1,2-a]pyrazine derivatives have also been identified as potent antiviral agents, particularly against influenza viruses.[8][9][10][11][12] A key target for some of these compounds is the viral nucleoprotein (NP), which is essential for viral replication.[8][9][10][11][12]
Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[13] This assay measures the reduction in the number of viral plaques in a cell monolayer in the presence of a test compound.[13]
Experimental Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., MDCK for influenza virus) in 6-well or 12-well plates.[14]
-
Virus Inoculation and Compound Treatment: Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the this compound analogs.[1][15]
-
Overlay: After a 1-2 hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[1][15][16]
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells and stain with a solution like crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.[13]
-
Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Data Presentation: Antiviral Activity
| Compound ID | Target Virus | EC₅₀ (µM) |
| Analog-04 | Influenza A | 3.8 |
| Analog-05 | Influenza A | 10.2 |
| Oseltamivir | Influenza A | 0.18 |
Enzyme Inhibition Screening
The imidazo[1,2-a]pyrazine scaffold has been successfully utilized to develop inhibitors of various enzymes, including cyclin-dependent kinases (CDKs) and the gastric H⁺/K⁺-ATPase.[3][17]
CDK9 Kinase Inhibition Assay
CDK9 is a key regulator of transcription and a promising target in cancer therapy.[18]
Experimental Protocol: CDK9/Cyclin T Kinase Assay (Luminescence-Based)
-
Reagent Preparation: Prepare a master mix containing kinase buffer, ATP, and a CDK substrate peptide.[18][19]
-
Inhibitor Addition: Add serial dilutions of the test compounds to a 384-well plate.[19]
-
Kinase Reaction: Add the master mix to the wells, followed by the addition of purified recombinant CDK9/Cyclin T kinase to initiate the reaction. Incubate at 30°C for 45 minutes.[19]
-
Signal Detection: Add a kinase detection reagent (e.g., Kinase-Glo™) that measures the amount of ATP remaining after the kinase reaction. The luminescent signal is inversely proportional to the kinase activity.[18][19]
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Gastric H⁺/K⁺-ATPase Inhibition Assay
The gastric H⁺/K⁺-ATPase, or proton pump, is the primary target for drugs that treat acid-related disorders.[20]
Experimental Protocol: H⁺/K⁺-ATPase Inhibition Assay
-
Enzyme Preparation: Prepare H⁺/K⁺-ATPase-rich vesicles from hog or sheep gastric mucosa.[17][21]
-
Incubation with Inhibitor: Pre-incubate the enzyme preparation with various concentrations of the test compounds.
-
ATPase Activity Measurement: Initiate the reaction by adding ATP. The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[22]
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the compound concentration.
Structure-Activity Relationship (SAR) Studies: The "Why" Behind the Results
Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds.[3][17] By systematically modifying the structure of the this compound core and observing the effects on biological activity, researchers can identify key pharmacophores and guide the design of more potent and selective analogs.
For example, studies have shown that the nature and position of substituents on the imidazo[1,2-a]pyrazine ring can significantly impact anticancer activity.[5][17] Electron-donating or electron-withdrawing groups at specific positions can influence the compound's binding affinity to its target protein.[17]
Conclusion
The systematic screening of novel this compound analogs holds significant promise for the discovery of new therapeutic agents. By employing a well-designed screening cascade that incorporates high-throughput cell-based and biochemical assays, coupled with a thorough understanding of structure-activity relationships, researchers can efficiently identify and optimize lead compounds for further preclinical and clinical development. The detailed protocols and rationale provided in this guide offer a solid foundation for embarking on such a drug discovery program.
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Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. Retrieved from [Link]
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BPS Bioscience. (n.d.). CDK9/CyclinT Kinase Assay Kit. Retrieved from [Link]
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Li, S., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). CDK9/CyclinK Kinase Assay. Retrieved from [Link]
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BioAgilytix. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]
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Mueller, D. (2015). Can someone provide me with a detailed protocol for a CDK9 kinase assay?. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. Retrieved from [Link]
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Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. Retrieved from [Link]
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Bhati, R., et al. (2016). In vitro H+ -K + ATPase inhibitory potential of methanol-acetone extract of Carissa carandas Linn. leaves. Asian Journal of Pharmacy and Pharmacology, 2(5), 132-135. Retrieved from [Link]
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Li, S., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Publications. Retrieved from [Link]
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Trade Science Inc. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]
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ResearchGate. (n.d.). Dose-dependent inhibition of H,K-ATPase activity by ML 3000 (A) and by omeprazole (B). Retrieved from [Link]
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D'Aurizio, E., et al. (2020). How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan. Journal of Biological Chemistry, 295(36), 12596-12607. Retrieved from [Link]
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Li, S., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Publications. Retrieved from [Link]
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UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Retrieved from [Link]
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Middleton, D. A. (2002). Probing Inhibitor Binding Sites in the Gastric H/K-ATPase. University of Oxford. Retrieved from [Link]
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Abe, K., et al. (2018). The gastric HK-ATPase: structure, function, and inhibition. Biomolecules & Therapeutics, 26(3), 233-245. Retrieved from [Link]
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Thermochemical Analysis of 6-Methylimidazo[1,2-a]pyrazine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the thermochemical analysis of 6-Methylimidazo[1,2-a]pyrazine, a heterocyclic scaffold of significant interest to the pharmaceutical industry. Recognizing the critical role that thermodynamic properties play in drug development—from synthesis and purification to formulation and bioavailability—this document outlines both established experimental techniques and robust computational methodologies for determining key thermochemical parameters. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for combustion calorimetry, Calvet microcalorimetry, and the transpiration method. Furthermore, in the absence of complete experimental data, we present a validated computational strategy employing high-level quantum chemical calculations and isodesmic reactions to accurately predict the gas-phase enthalpy of formation. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the energetic landscape of this important molecule.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine ring system is a prominent structural motif in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. These include agents with antibacterial, anti-inflammatory, and anticancer properties. The 6-methyl derivative, in particular, serves as a crucial building block in the synthesis of novel therapeutic agents. A deep understanding of the thermochemical properties of this compound is paramount for several reasons:
-
Process Chemistry and Scale-up: Knowledge of the enthalpy of formation (ΔfH°), enthalpy of combustion (ΔcH°), and heat capacity (Cp) is essential for ensuring the safety and efficiency of synthetic routes, particularly during scale-up.
-
Polymorphism and Crystal Engineering: The enthalpy of sublimation (ΔsubH°) is a direct measure of the lattice energy of the solid state. This parameter is critical for understanding and controlling polymorphism, which can significantly impact the solubility, stability, and bioavailability of an active pharmaceutical ingredient (API).
-
Solubility and Formulation: The thermodynamics of phase transitions, including melting and vaporization, provide insights into the intermolecular forces governing the compound's physical state. This information is vital for the rational design of formulations with optimal dissolution and absorption characteristics.
This guide will provide a detailed roadmap for elucidating the key thermochemical properties of this compound, empowering researchers to make data-driven decisions throughout the drug development lifecycle.
Experimental Determination of Thermochemical Properties
The experimental investigation of a compound's thermochemical properties relies on a suite of calorimetric and analytical techniques. The choice of method is dictated by the specific property of interest and the physical state of the compound.
Enthalpy of Combustion via Static Bomb Calorimetry
The standard enthalpy of combustion is a fundamental thermochemical property that can be used to derive the standard enthalpy of formation. For nitrogen-containing organic compounds, static bomb calorimetry is the preferred method.
Causality of Experimental Choices: A static bomb is used because the combustion products of C, H, N-containing compounds are well-defined (CO₂, H₂O, N₂), and the formation of nitric acid from the nitrogen in the air and the compound can be quantified by titration of the bomb washings. A rotating bomb, often used for sulfur- or halogen-containing compounds, is not necessary here as it is designed to ensure complete dissolution and reaction of acidic gases in the bomb solution.
Experimental Protocol:
-
Sample Preparation: A pellet of approximately 1 gram of this compound is prepared using a pellet press. The exact mass of the pellet is recorded to ±0.1 mg.
-
Bomb Assembly: The pellet is placed in a crucible inside the bomb. A measured length of fuse wire is attached to the electrodes, making contact with the pellet. 1 mL of deionized water is added to the bottom of the bomb to ensure saturation of the internal atmosphere with water vapor.
-
Pressurization: The bomb is sealed and flushed with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 25 atm.
-
Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium.
-
Combustion and Data Acquisition: The sample is ignited, and the temperature change of the water is recorded at regular intervals until a stable final temperature is reached.
-
Post-Combustion Analysis: The bomb is depressurized, and the interior is washed with deionized water. The washings are titrated with a standard NaOH solution to determine the amount of nitric acid formed. Any unburned fuse wire is measured and weighed.
-
Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance, such as benzoic acid. The enthalpy of combustion of the sample is then calculated from the observed temperature rise, accounting for the heat released by the combustion of the fuse wire and the formation of nitric acid.
Diagram of the Experimental Workflow:
Caption: Workflow for determining the enthalpy of combustion using static bomb calorimetry.
Enthalpy of Sublimation via Calvet Microcalorimetry
The enthalpy of sublimation, a measure of the energy required to transition a substance from the solid to the gaseous state, is crucial for understanding crystal lattice energy. Calvet microcalorimetry is a highly sensitive technique for measuring this property, especially for compounds with low vapor pressures.
Causality of Experimental Choices: The Calvet calorimeter is a heat-flow calorimeter that offers high sensitivity, making it ideal for measuring the small heat changes associated with the sublimation of milligram-scale samples under vacuum. The differential setup, with a sample and a reference cell, minimizes the impact of instrumental drift and external temperature fluctuations.
Experimental Protocol:
-
Sample Preparation: A few milligrams of crystalline this compound are weighed into a Knudsen effusion cell.
-
Calorimeter Setup: The sample cell and an empty reference cell are placed in the Calvet microcalorimeter, which is maintained at a constant temperature.
-
Sublimation Measurement: Once thermal equilibrium is established, the cells are evacuated. The endothermic heat flow associated with the sublimation of the sample is measured until the entire sample has vaporized.
-
Calibration: The instrument is calibrated by introducing a known amount of heat through the Joule effect.
-
Calculation: The enthalpy of sublimation at the experimental temperature is calculated from the integrated heat flow, the mass of the sample, and the calibration constant. The value is then corrected to the standard reference temperature of 298.15 K using heat capacity data.
Enthalpy of Vaporization via the Transpiration Method
The enthalpy of vaporization can be determined from the temperature dependence of the vapor pressure, which can be measured using the transpiration method. This technique is suitable for compounds with moderate vapor pressures.
Causality of Experimental Choices: The transpiration method is a dynamic technique that relies on saturating a carrier gas with the vapor of the substance of interest. It is particularly useful for measuring low vapor pressures where static methods might be inaccurate. By measuring the amount of substance transported by a known volume of gas at different temperatures, the vapor pressure can be determined, and subsequently, the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.
Experimental Protocol:
-
Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen) is passed at a controlled flow rate through a saturator containing the sample, maintained at a constant temperature.
-
Vapor Saturation: The carrier gas becomes saturated with the vapor of this compound.
-
Condensation and Quantification: The vapor is then condensed in a cold trap. The amount of condensed substance is determined gravimetrically or by chromatographic analysis.
-
Varying Temperature: The experiment is repeated at several different temperatures.
-
Calculation: The vapor pressure at each temperature is calculated assuming the ideal gas law. The enthalpy of vaporization is then derived from the slope of the plot of ln(P) versus 1/T.
Computational Determination of the Enthalpy of Formation
While experimental methods provide the most accurate thermochemical data, they are not always feasible, and a complete set of experimental values is often unavailable. In such cases, high-level computational chemistry methods offer a reliable alternative for predicting thermochemical properties, particularly the gas-phase enthalpy of formation.
Causality of Computational Strategy: Direct calculation of the enthalpy of formation from first principles is computationally expensive and prone to significant errors. A more accurate and efficient approach is to use isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. The cancellation of systematic errors in the quantum chemical calculations for similar bonding environments leads to a much more accurate prediction of the reaction enthalpy.
Recommended Computational Methods
For reliable prediction of the enthalpy of formation of this compound, we recommend the use of high-level composite methods such as Gaussian-3 (G3) or Gaussian-4 (G4) theory. These methods approximate high-level calculations through a series of well-defined, lower-level calculations and empirical corrections, and have been shown to provide chemical accuracy (typically within 1-2 kcal/mol) for a wide range of organic molecules. Alternatively, Density Functional Theory (DFT) with a hybrid functional like B3LYP and a sufficiently large basis set (e.g., 6-311+G(d,p)) can also yield accurate results when used in conjunction with a well-chosen isodesmic reaction scheme.
Isodesmic Reaction Scheme
A carefully constructed isodesmic reaction is key to the accuracy of the computational approach. The following reaction is proposed for the calculation of the gas-phase enthalpy of formation of this compound:
This compound + Imidazole + Pyrazine → Imidazo[1,2-a]pyrazine + 2-Methylpyrazine + Pyrazine
This is an illustrative reaction. A more balanced reaction would be:
This compound + Imidazole → Imidazo[1,2-a]pyrazine + 2-Methylimidazole
However, to utilize readily available reference compounds, the following is a practical approach:
This compound + Benzene → Imidazo[1,2-a]pyrazine + Toluene
In this reaction, the core imidazo[1,2-a]pyrazine ring system is conserved, and the methyl group is transferred from the target molecule to a simple aromatic ring. This ensures a high degree of error cancellation.
Diagram of the Isodesmic Reaction:
Caption: An isodesmic reaction scheme for the computational determination of the enthalpy of formation of this compound.
Computational Protocol
-
Geometry Optimization and Frequency Calculation: The geometries of all species in the isodesmic reaction (this compound, imidazo[1,2-a]pyrazine, benzene, and toluene) are optimized, and their vibrational frequencies are calculated at the chosen level of theory (e.g., B3LYP/6-311+G(d,p)). The absence of imaginary frequencies confirms that the structures correspond to true minima on the potential energy surface.
-
Calculation of Total Enthalpies: The total enthalpies (at 298.15 K) of the optimized structures are calculated. These values include the electronic energy, zero-point vibrational energy (ZPVE), and thermal corrections.
-
Calculation of Reaction Enthalpy: The enthalpy of the isodesmic reaction (ΔrH°) is calculated as the difference between the total enthalpies of the products and the reactants: ΔrH° = [H°(Imidazo[1,2-a]pyrazine) + H°(Toluene)] - [H°(this compound) + H°(Benzene)]
-
Determination of Enthalpy of Formation: The gas-phase enthalpy of formation of this compound is then calculated using the following equation, incorporating the known experimental standard enthalpies of formation of the reference compounds: ΔfH°(this compound) = [ΔfH°(Imidazo[1,2-a]pyrazine) + ΔfH°(Toluene)] - ΔfH°(Benzene) - ΔrH°
Summary of Thermochemical Data
The following table summarizes the key thermochemical properties of interest for this compound and its parent compound. Note that experimental data for the 6-methyl derivative is currently unavailable in the literature and should be determined using the methodologies outlined in this guide.
| Property | This compound | Imidazo[1,2-a]pyrazine | Method |
| Gas-Phase Enthalpy of Formation (ΔfH°gas) | To be determined | To be determined | Computational (Isodesmic Reaction) |
| Enthalpy of Combustion (ΔcH°) | To be determined | To be determined | Experimental (Bomb Calorimetry) |
| Enthalpy of Sublimation (ΔsubH°) | To be determined | 98.5 ± 2.0 kJ/mol | Experimental (Calvet Microcalorimetry) |
| Enthalpy of Vaporization (ΔvapH°) | To be determined | 70.7 ± 1.0 kJ/mol | Experimental (Transpiration Method) |
Conclusion
The thermochemical analysis of this compound is a critical undertaking for its successful development as a pharmaceutical agent. This guide has provided a detailed and scientifically grounded approach to determining its key thermodynamic properties. By integrating rigorous experimental techniques with validated computational methods, researchers can obtain a comprehensive energetic profile of this important molecule. The protocols and strategies outlined herein are designed to ensure technical accuracy and provide a self-validating system for generating reliable thermochemical data. This knowledge will ultimately facilitate more efficient and safer process development, and aid in the rational design of stable and bioavailable drug formulations.
References
-
Combustion Calorimetry of Nitrogen-Containing Compounds
- Title: Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone
- Source: Journal of Chemical Thermodynamics
-
URL: [Link]
-
Calvet Microcalorimetry and Transpiration Method
- Title: Vaporization, Sublimation Enthalpy, and Crystal Structures of Imidazo[1,2-a]pyrazine and Phthalazine
- Source: Journal of Chemical & Engineering D
-
URL: [Link]
-
Computational Thermochemistry of Nitrogen Heterocycles
- Title: Prediction of the Thermochemical Properties of Nitrogen-Containing Species: A Quantum Chemical Calcul
- Source: The Journal of Physical Chemistry A
-
URL: [Link]
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Isodesmic Reaction Methodology
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- Source: The Journal of Physical Chemistry A
-
URL: [Link]
-
NIST Chemistry WebBook (for reference compound data)
An In-Depth Technical Guide to Tautomerism in 6-Methylimidazo[1,2-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] The substitution pattern on this bicyclic heteroaromatic system critically influences its physicochemical properties and biological target interactions. Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, represents a fundamental yet often overlooked aspect that can profoundly impact a molecule's behavior. For 6-methylimidazo[1,2-a]pyrazine derivatives, particularly those with the potential for proton migration, understanding the predominant tautomeric forms is crucial for rational drug design, predicting ADME properties, and elucidating structure-activity relationships (SAR).[3] This guide provides a comprehensive technical overview of the theoretical and practical considerations for investigating tautomerism in this important class of molecules. We will delve into the potential tautomeric equilibria, detail the critical experimental and computational methodologies for their characterization, and explain the causality behind these scientific choices.
The Significance of Tautomerism in Drug Discovery
Tautomers are not simply different representations of the same molecule; they are distinct chemical entities with unique electronic and steric profiles.[4] A shift in the tautomeric equilibrium can alter a compound's hydrogen bonding capacity, lipophilicity, and overall shape, thereby affecting its binding affinity to a biological target, its solubility, and its metabolic stability.[3] For instance, a molecule may exist primarily as one tautomer in a crystalline solid form but shift to a different tautomeric equilibrium in solution, a phenomenon highly dependent on the solvent's polarity and hydrogen-bonding capabilities.[5][6] In the context of drug development, failing to identify the biologically relevant tautomer can lead to misleading SAR and flawed optimization strategies. The imidazo[1,2-a]pyrazine core, with its multiple nitrogen atoms, is particularly susceptible to prototropic tautomerism, making a thorough investigation indispensable.
Potential Tautomeric Equilibria in Substituted 6-Methylimidazo[1,2-a]pyrazines
The fundamental tautomerism in imidazo[1,2-a]pyrazines involves the migration of a proton. Let us consider a generic this compound derivative substituted with a hydroxyl group at the C2 position, a common functional group in medicinal chemistry. This substitution gives rise to a classic keto-enol tautomerism.
The two primary tautomeric forms would be the 2-hydroxy-6-methylimidazo[1,2-a]pyrazine (enol form) and the 6-methyl-2-oxo-1,2-dihydroimidazo[1,2-a]pyrazine (keto form) . The equilibrium between these forms can be influenced by various factors, including the electronic nature of other substituents on the ring system, the solvent, the pH, and the temperature.
Methodologies for the Elucidation of Tautomeric Forms
A multi-pronged approach combining spectroscopic and computational techniques is essential for the unambiguous characterization of the tautomeric equilibrium in this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[7][8] The choice of solvent is a critical experimental parameter, as it can significantly shift the tautomeric equilibrium.[5][6]
Experimental Protocol: Variable-Solvent ¹H and ¹³C NMR Analysis
-
Compound Synthesis and Purification: Synthesize the this compound derivative of interest. A common route involves the condensation of 2-amino-5-methylpyrazine with an appropriate α-haloketone. Ensure high purity (>95%) of the compound through recrystallization or chromatography, as impurities can complicate spectral interpretation.
-
Solvent Selection: Prepare solutions of the compound in a series of deuterated solvents with varying polarities and hydrogen-bonding capabilities. A recommended set includes:
-
Non-polar, aprotic: Benzene-d₆, Toluene-d₈
-
Polar, aprotic: Chloroform-d (CDCl₃), Acetone-d₆, Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Polar, protic: Methanol-d₄ (CD₃OD), Water (D₂O)
-
-
Data Acquisition:
-
Acquire high-resolution ¹H and ¹³C NMR spectra for each solution at a constant temperature (e.g., 298 K).
-
For ¹H NMR, pay close attention to the chemical shifts and integration of aromatic protons and any labile protons (e.g., -OH, -NH). In the case of rapid interconversion between tautomers on the NMR timescale, averaged signals will be observed.[7]
-
For ¹³C NMR, the chemical shifts of the carbons within the imidazo[1,2-a]pyrazine core are particularly informative. For instance, a carbon in a keto-like tautomer will exhibit a significantly different chemical shift compared to its counterpart in an enol form.[9]
-
Employ 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the unambiguous assignment of all proton and carbon signals for each predominant tautomer.[10]
-
-
Data Analysis and Interpretation:
-
Compare the spectra across the different solvents. A significant change in chemical shifts or the appearance of new sets of signals is indicative of a shift in the tautomeric equilibrium.
-
For cases where tautomers are in slow exchange, the relative integration of signals corresponding to each form can be used to determine the tautomeric ratio in that specific solvent.
-
Table 1: Expected ¹³C NMR Chemical Shift Ranges for Tautomeric Forms
| Carbon Position | Tautomeric Form | Expected Chemical Shift (ppm) | Rationale |
| C2 | Enol (-C-OH) | 150 - 165 | Carbon is part of an aromatic, electron-rich system. |
| C2 | Keto (>C=O) | 170 - 190 | Carbonyl carbon is significantly deshielded. |
| C3 | Enol | 105 - 120 | Standard aromatic carbon chemical shift. |
| C3 | Keto | 115 - 130 | Slight change due to altered electronic environment. |
Note: These are generalized ranges and will be influenced by other substituents.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous snapshot of the molecule's structure in the solid state.[11] This is invaluable for determining which tautomeric form is thermodynamically favored in the crystalline phase.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using standard crystallographic software. The resulting electron density map will reveal the positions of all non-hydrogen atoms. The positions of hydrogen atoms, particularly those involved in tautomerism, can often be located from the difference Fourier map, confirming the predominant tautomer.[3]
It is crucial to remember that the solid-state structure may not be representative of the tautomeric equilibrium in solution, where the majority of biological processes occur.
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful predictive tool for assessing the relative stabilities of tautomers and for corroborating experimental findings.[12][13][14]
Protocol: DFT-Based Tautomer Stability Calculation
-
Structure Generation: Build the 3D structures of all plausible tautomers of the this compound derivative.
-
Gas-Phase Optimization: Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true energy minima.[13]
-
Solvation Modeling: To simulate the solution-phase environment, re-optimize the geometries and calculate the energies of each tautomer using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[15] This should be done for solvents that match the experimental NMR studies.
-
Energy Analysis: Compare the Gibbs free energies (G) of the tautomers in both the gas phase and in different solvents. The tautomer with the lower free energy is predicted to be the more stable and thus the major form in the equilibrium.
-
NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts for each optimized tautomer.[12][14] These predicted shifts can then be compared to the experimental data to help assign signals to specific tautomers, especially in cases of fast exchange where experimental signals are averaged.
Table 2: Hypothetical DFT Calculation Results for a 2-Hydroxy-6-methylimidazo[1,2-a]pyrazine
| Tautomer | Gas Phase ΔG (kcal/mol) | ΔG in DMSO (kcal/mol) | ΔG in Water (kcal/mol) |
| Enol Form | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |
| Keto Form | +2.5 | -1.2 | -3.5 |
This hypothetical data suggests that while the enol form is more stable in the gas phase, the keto form becomes progressively more stable in polar solvents.
The Influence of pH
The protonation state of the imidazo[1,2-a]pyrazine ring system is pH-dependent. Changes in pH can therefore dramatically shift the tautomeric equilibrium, especially if one tautomer is more basic than the other.[16] This can be investigated using UV-Vis spectroscopy by monitoring changes in the absorption spectrum as a function of pH. A pH titration curve showing a shift in λ_max can indicate a change in the predominant species in solution.
Conclusion and Outlook
The study of tautomerism in this compound derivatives is a critical component of a comprehensive drug discovery program. A systematic approach, integrating multi-solvent NMR spectroscopy, single-crystal X-ray diffraction, and DFT calculations, is essential for a thorough understanding of the tautomeric landscape of these molecules. By elucidating the predominant tautomeric forms under various conditions, researchers can build more accurate structure-activity relationships, leading to the design of more potent and selective drug candidates. The methodologies and principles outlined in this guide provide a robust framework for any scientist venturing into the investigation of tautomerism within this important heterocyclic family.
References
-
Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches. RSC Publishing. [Link]
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Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. PubMed Central. [Link]
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Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
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Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
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(PDF) Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. PubMed Central. [Link]
-
¹H and ¹³C NMR chemical shifts of 6a. ResearchGate. [Link]
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(PDF) Synthesis of New Dyes from Imidazo[1,2-a]Pyridine: Tautomerism, Spectroscopic Characterisation, DFT/TD-DFT Calculations, Atoms in Molecules Analyses and Antibacterial Activities. ResearchGate. [Link]
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Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. National Institutes of Health. [Link]
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Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study. PubMed. [Link]
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13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. [Link]
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Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. PubMed Central. [Link]
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Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade process. National Institutes of Health. [Link]
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Solvent effect on the tautomerism of 4-aminopyrazino[2,3-c][5][12]thiadiazine 2,2-dioxides. Springer. [Link]
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Multi-substituted 8-Aminoimidazo[1,2-a]pyrazines by Groebke-Blackburn-Bienaymé Reaction and Their Hsp90 Inhibitory Activity. ResearchGate. [Link]
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Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-ATPase. PubMed. [Link]
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Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670. PubChem. [Link]
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NMR Studies on Imidines. VI.1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism of Phthalic Imidine. ResearchGate. [Link]
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(PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]
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Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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An unexpected tautomer: synthesis and crystal structure of N-[6-amino-4-(methylsulfanyl)-1,2-dihydro-1,3,5-triazin-2-ylidene]benzenesulfonamide. PubMed Central. [Link]
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(PDF) Tautomerization of pyrido[2′,1′:2,3]imidazo[4,5-B]quinoline-12-ylcyanide: A DFT study. ResearchGate. [Link]
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Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. PubMed. [Link]
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Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [Link]
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Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. MDPI. [Link]
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DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. National Institutes of Health. [Link]
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The tautomerism of 3(5)-phenylpyrazoles: an experimental (1H, 13C, 15N NMR and X-ray crystallography) study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions (RSC Publishing). [Link]
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Methodological & Application
Application Notes and Protocols for In Vivo Studies with 6-Methylimidazo[1,2-a]pyrazine
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyrazines
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic ring system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Derivatives of this versatile scaffold have demonstrated potential as antibacterial, anti-inflammatory, anticancer, and neuroactive agents.[3][4] Notably, this class of compounds includes drugs like zolpidem, which acts as a GABAA receptor modulator for the treatment of insomnia.[2] The diverse biological activities stem from the ability of the imidazo[1,2-a]pyrazine core to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties to interact with various biological targets.[1][5]
6-Methylimidazo[1,2-a]pyrazine, the subject of this guide, is a specific derivative whose in vivo properties are not yet extensively characterized. Based on the activities of structurally related compounds, it is hypothesized that this compound may exhibit neuroactive, anti-inflammatory, or anticancer properties. Therefore, a systematic in vivo evaluation is warranted to elucidate its pharmacokinetic profile, assess its potential therapeutic efficacy, and determine its safety profile.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design of in vivo studies for this compound. It offers detailed protocols for pharmacokinetic, pharmacodynamic, and toxicological evaluations, underpinned by a rationale for each experimental choice.
Part 1: Preclinical Objectives and Hypothesis Development
The primary objective of in vivo studies with this compound is to translate in vitro findings into a whole-animal context, providing critical data for its potential as a therapeutic agent. The initial in vivo experiments should be designed to answer the following fundamental questions:
-
Pharmacokinetics (PK): What is the fate of this compound in a living organism? This includes its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Pharmacodynamics (PD): Does this compound elicit a biological response in vivo? This involves assessing its effect on relevant biomarkers or disease models.
-
Toxicology: What is the safety profile of this compound? This includes identifying any potential adverse effects at and above the anticipated therapeutic dose.
Based on the known activities of the imidazo[1,2-a]pyrazine scaffold, we can formulate several primary hypotheses for in vivo testing:
-
Neuroactive Hypothesis: Given the structural similarity to GABAA receptor modulators, this compound may exhibit anxiolytic, sedative, or anticonvulsant effects.[6][7][8][9]
-
Anti-inflammatory Hypothesis: The compound may attenuate inflammatory responses in relevant animal models.[4]
-
Anticancer Hypothesis: this compound may inhibit tumor growth in xenograft models, potentially through kinase inhibition or other antiproliferative mechanisms.[3][4][10][11]
The following sections will detail the experimental designs to test these hypotheses.
Part 2: Experimental Design and Protocols
Animal Model Selection
The choice of animal model is critical and depends on the specific hypothesis being tested. For initial studies, rodents (mice or rats) are typically used due to their well-characterized physiology, genetic homogeneity, and ease of handling.
-
For Neuroactive Studies: Male C57BL/6 or BALB/c mice are suitable for behavioral tests such as the elevated plus-maze (anxiety), open field test (locomotor activity), and pentylenetetrazole (PTZ)-induced seizure model (anticonvulsant activity).
-
For Anti-inflammatory Studies: Male Wistar or Sprague-Dawley rats are commonly used in models of inflammation such as carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced systemic inflammation.
-
For Anticancer Studies: Immunocompromised mice (e.g., athymic nude or SCID mice) are required for human tumor xenograft models. The choice of the cancer cell line for implantation will be guided by in vitro cytotoxicity data.[3][4]
All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Formulation and Route of Administration
The formulation of this compound for in vivo administration is a critical first step. A suitable vehicle must be identified that solubilizes the compound without causing toxicity. Common vehicles include saline, phosphate-buffered saline (PBS), or a mixture of polyethylene glycol (PEG), Tween 80, and water.
The route of administration will depend on the intended clinical application and the physicochemical properties of the compound.
-
Oral (PO): Preferred for drugs intended for oral administration in humans. It allows for the assessment of oral bioavailability.
-
Intraperitoneal (IP): Often used in early-stage preclinical studies for its rapid absorption and circumvention of first-pass metabolism.
-
Intravenous (IV): Used to determine the intrinsic pharmacokinetic properties of the compound, such as clearance and volume of distribution, and serves as a reference for calculating absolute bioavailability.
Pharmacokinetic (PK) Studies
The objective of PK studies is to characterize the ADME profile of this compound.
Experimental Workflow for a Pilot PK Study:
Caption: Workflow for a pilot pharmacokinetic study.
Protocol for a Single-Dose Pharmacokinetic Study in Rats:
-
Animal Model: Male Wistar rats (250-300 g).
-
Groups:
-
Group 1: Intravenous (IV) administration (n=3).
-
Group 2: Oral (PO) administration (n=3).
-
-
Dose Selection: Based on in vitro potency and preliminary toxicity data. For example, 1 mg/kg for IV and 10 mg/kg for PO.
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer this compound via the tail vein (IV) or oral gavage (PO).
-
Collect blood samples (approximately 100-200 µL) from the saphenous vein at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.
-
-
Data Analysis:
-
Use non-compartmental analysis (NCA) to determine key PK parameters.
-
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Absolute oral bioavailability |
Pharmacodynamic (PD) Studies
PD studies are designed to assess the biological effects of this compound in vivo. The choice of PD model will be guided by the primary hypothesis.
2.4.1. Neuroactive Properties: Elevated Plus-Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
Protocol for the Elevated Plus-Maze Test:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Groups (n=8-10 per group):
-
Vehicle control (e.g., saline).
-
Positive control (e.g., Diazepam, 1-2 mg/kg, IP).
-
This compound (e.g., 1, 5, 10 mg/kg, IP or PO).
-
-
Procedure:
-
Administer the test compound or vehicle 30-60 minutes before the test.
-
Place each mouse in the center of the EPM, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open and closed arms and the number of entries into each arm using a video tracking system.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare the results between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
2.4.2. Anticancer Activity: Human Tumor Xenograft Model
This model is used to evaluate the in vivo efficacy of a compound against a specific type of cancer.
Protocol for a Xenograft Study:
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Line: A human cancer cell line that showed sensitivity to this compound in vitro (e.g., a lung or colon cancer cell line).
-
Procedure:
-
Subcutaneously inject tumor cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups (n=8-10 per group).
-
Treat mice with vehicle, a positive control (a standard-of-care chemotherapy agent), or this compound at various doses and schedules (e.g., once daily oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI).
-
Plot tumor growth curves for each group.
-
Assess statistical significance between groups.
-
Potential Signaling Pathway for Investigation (Hypothetical):
If this compound is hypothesized to be a kinase inhibitor, its effect on downstream signaling pathways should be investigated.
Caption: Hypothetical kinase inhibition pathway.
Toxicology Studies
Preliminary toxicology studies are essential to assess the safety profile of this compound.
Acute Oral Toxicity Study (OECD 423 Guideline):
This study provides information on the acute toxic effects of a substance after a single oral dose.
Protocol for an Acute Oral Toxicity Study:
-
Animal Model: Female Wistar rats (nulliparous and non-pregnant).
-
Procedure:
-
Administer a starting dose of this compound (e.g., 300 mg/kg) to a group of 3 rats.
-
Observe the animals closely for clinical signs of toxicity for at least 14 days.
-
If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is administered to another group of rats.
-
At the end of the observation period, euthanize the animals and perform a gross necropsy.
-
Collect organs for histopathological examination if necessary.
-
-
Data Analysis:
-
Determine the LD50 (lethal dose, 50%) or the dose at which no adverse effects are observed.
-
Table 2: Parameters to be Monitored in a Toxicology Study
| Parameter | Description |
| Clinical Signs | Changes in behavior, appearance, and physiological functions |
| Body Weight | Measured daily or weekly |
| Food and Water Consumption | Measured daily or weekly |
| Hematology | Complete blood count |
| Clinical Chemistry | Liver and kidney function tests |
| Gross Necropsy | Macroscopic examination of organs and tissues |
| Histopathology | Microscopic examination of selected organs |
Part 3: Data Interpretation and Future Directions
The data generated from these in vivo studies will provide a comprehensive initial assessment of the therapeutic potential of this compound.
-
Favorable PK/PD Profile: If the compound demonstrates good oral bioavailability, a reasonable half-life, and significant efficacy in a relevant disease model at well-tolerated doses, it would be a strong candidate for further development.
-
Unfavorable Profile: Poor pharmacokinetics (e.g., low bioavailability, rapid clearance), lack of in vivo efficacy, or significant toxicity would necessitate further medicinal chemistry efforts to optimize the compound's properties or a decision to terminate its development.
Successful completion of these initial in vivo studies would pave the way for more advanced preclinical development, including dose-range finding studies, chronic toxicology studies, and safety pharmacology assessments, ultimately supporting an Investigational New Drug (IND) application.
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PubMed. (n.d.). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[6][7][12]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Retrieved January 6, 2026, from
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Application Note: High-Content Analysis of Apoptosis Induced by 6-Methylimidazo[1,2-a]pyrazine Using Multiparametric Flow Cytometry
Introduction: Unveiling the Pro-Apoptotic Potential of Novel Small Molecules
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer effects.[1] Several compounds from this class have been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger programmed cell death, or apoptosis.[2][3][4][5] The precise molecular mechanisms often involve the modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway, and the activation of tumor suppressor proteins like p53.[3][5][6] This application note focuses on a specific derivative, 6-Methylimidazo[1,2-a]pyrazine, and provides a comprehensive guide to characterizing its apoptosis-inducing capabilities using multiparametric flow cytometry.
Apoptosis is a tightly regulated process of cellular suicide essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer, making the induction of apoptosis a primary goal for many anticancer therapies.[7] Flow cytometry is an indispensable tool for studying apoptosis, offering rapid, quantitative, and multi-parameter analysis of individual cells within a heterogeneous population.[8] This guide will detail robust protocols for assessing key apoptotic events, including the externalization of phosphatidylserine (PS), loss of mitochondrial membrane potential (ΔΨm), and activation of executioner caspases. By integrating these assays, researchers can build a detailed mechanistic understanding of how this compound exerts its cytotoxic effects.
Core Principles of Apoptosis Detection by Flow Cytometry
A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome to label early apoptotic cells.[9] This is often used in conjunction with a viability dye like Propidium Iodide (PI) or 7-AAD, which are excluded by live cells with intact membranes. This dual-staining approach allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[10]
Beyond membrane alterations, apoptosis is characterized by a cascade of intracellular events. The intrinsic apoptosis pathway, for instance, is heavily dependent on mitochondrial outer membrane permeabilization (MOMP).[8] This leads to the dissipation of the mitochondrial membrane potential (ΔΨm), an event that can be measured using potentiometric dyes like JC-1.[8][11][12] In healthy cells, JC-1 aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with decreased ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.[12]
The activation of caspases, a family of cysteine proteases, is a central event in both intrinsic and extrinsic apoptotic pathways.[13] Executioner caspases, such as caspase-3 and caspase-7, are responsible for the cleavage of key cellular proteins, leading to the morphological changes associated with apoptosis.[13][14] Flow cytometry assays using fluorochrome-labeled inhibitors of caspases (FLICA) or antibodies specific for the cleaved, active form of caspases can quantify the activation of these critical enzymes.[15][16][17]
Experimental Workflow & Signaling Overview
The following diagrams illustrate the general experimental workflow for assessing apoptosis by flow cytometry and a simplified overview of key apoptotic signaling pathways that may be modulated by this compound.
Caption: General experimental workflow for flow cytometry-based apoptosis analysis.
Caption: Potential signaling pathways leading to apoptosis.
Protocols for Apoptosis Analysis
Protocol 1: Annexin V and Propidium Iodide (PI) Staining
This protocol is a foundational assay to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[10][18]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Seed and treat cells with this compound for the desired time points. Include untreated and vehicle-treated controls.
-
Harvest cells. For adherent cells, use a gentle non-enzymatic cell dissociation solution or trypsin. Collect any floating cells from the supernatant as they may be apoptotic.[18]
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[7][10]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[7]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[7][10]
-
-
Data Acquisition:
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
| Treatment Group | Concentration | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | 0 µM | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 6-MIP | 10 µM | 70.3 ± 3.5 | 18.9 ± 2.2 | 10.8 ± 1.9 |
| 6-MIP | 50 µM | 35.8 ± 4.1 | 45.1 ± 3.7 | 19.1 ± 2.8 |
| Staurosporine | 1 µM | 15.6 ± 2.9 | 60.7 ± 5.3 | 23.7 ± 3.1 |
| (Hypothetical data for illustrative purposes) |
Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm) with JC-1
This assay identifies the collapse of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[8][11]
Materials:
-
JC-1 reagent
-
Cell culture medium
-
PBS
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Treat cells with this compound as previously described.
-
Harvest and wash the cells once with PBS.
-
-
Staining:
-
Resuspend the cell pellet in pre-warmed cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
Add JC-1 reagent to a final concentration of 2 µM.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Data Acquisition:
-
Wash the cells with PBS.
-
Resuspend the cells in PBS for analysis.
-
Acquire data on a flow cytometer, detecting red fluorescence (J-aggregates) in the PE channel and green fluorescence (JC-1 monomers) in the FITC channel.
-
Data Interpretation:
-
High Red / Low Green Fluorescence: Healthy cells with high ΔΨm.
-
Low Red / High Green Fluorescence: Apoptotic cells with depolarized mitochondria.
| Treatment Group | Concentration | % High ΔΨm Cells (Red-High) | % Low ΔΨm Cells (Green-High) |
| Vehicle Control | 0 µM | 92.8 ± 3.3 | 7.2 ± 1.5 |
| 6-MIP | 10 µM | 65.1 ± 4.8 | 34.9 ± 3.9 |
| 6-MIP | 50 µM | 28.4 ± 5.2 | 71.6 ± 5.8 |
| CCCP (Positive Control) | 50 µM | 5.7 ± 1.9 | 94.3 ± 2.4 |
| (Hypothetical data for illustrative purposes) |
Protocol 3: Detection of Active Caspase-3
This protocol specifically quantifies the activation of the key executioner caspase, caspase-3.[15][16]
Materials:
-
A kit containing a fluorescently labeled caspase-3 inhibitor (e.g., a FITC-DEVD-FMK) or a PE-conjugated anti-active caspase-3 antibody.
-
Wash Buffer
-
Fixation and Permeabilization Buffers (if using an antibody)
-
Flow cytometry tubes
Procedure (using a fluorescent inhibitor):
-
Cell Preparation:
-
Treat and harvest cells as described in Protocol 1.
-
-
Staining:
-
Resuspend approximately 3 x 10^5 cells in 300 µL of pre-warmed cell culture medium.
-
Add the fluorescent caspase-3 inhibitor reagent.
-
Incubate for 1 hour at 37°C in a CO2 incubator, protected from light.
-
-
Data Acquisition:
-
Wash the cells twice with the provided Wash Buffer.
-
Resuspend the final cell pellet in Wash Buffer for analysis.
-
Acquire data on a flow cytometer, detecting fluorescence in the appropriate channel (e.g., FITC).
-
Data Interpretation:
-
An increase in the percentage of fluorescent cells indicates an increase in caspase-3 activation.
| Treatment Group | Concentration | % Active Caspase-3 Positive Cells |
| Vehicle Control | 0 µM | 3.1 ± 0.9 |
| 6-MIP | 10 µM | 25.6 ± 3.1 |
| 6-MIP | 50 µM | 68.9 ± 6.4 |
| Staurosporine | 1 µM | 85.4 ± 4.7 |
| (Hypothetical data for illustrative purposes) |
Conclusion and Future Directions
This application note provides a detailed framework for the multiparametric analysis of apoptosis induced by this compound using flow cytometry. By combining assays for phosphatidylserine externalization, mitochondrial membrane potential, and caspase activation, researchers can effectively quantify the pro-apoptotic activity of this compound and gain insights into its mechanism of action. The presented protocols are robust and can be adapted for various cell lines and experimental conditions.
Further investigations could involve the analysis of upstream signaling events, such as the phosphorylation status of AKT and the expression levels of p53 and Bcl-2 family proteins, to further elucidate the molecular pathways targeted by this compound. The integration of these flow cytometry-based apoptosis assays into high-throughput screening campaigns can significantly accelerate the discovery and development of novel imidazo[1,2-a]pyrazine-based anticancer therapeutics.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Flow cytometry based assays for the measurement of apoptosis-associated mitochondrial membrane depolarisation and cytochrome c release. PubMed. [Link]
-
Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center. [Link]
-
Flow cytometry detection of caspase 3 activation in preapoptotic leukemic cells. PubMed. [Link]
-
Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. NIH. [Link]
-
Video: Cell Death Pathways and Annexin V & PI Labeling studies. JoVE. [Link]
-
Detecting cleaved caspase-3 in apoptotic cells by flow cytometry. UQ eSpace. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
-
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[10][18]triazolo[4,5-b]pyrazine (volitinib) as a highly potent. ACS Publications. [Link]
-
The Annexin V Apoptosis Assay. University of Chicago. [Link]
-
Discovery of (S)‑1-(1-(Imidazo[1,2‑a]pyridin-6-yl)ethyl)-6-(1-methyl‑1H‑pyrazol-4-yl)‑1H‑[10][18]triazolo[4,5‑b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. ACS Figshare. [Link]
-
Apoptotic effects of imidazo[1,2-a]pyrazine derivatives in the human Dami cell line. PubMed. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed. [Link]
-
Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. PubMed. [Link]
-
Antiproliferative, differentiating and apoptotic effects elicited by imidazo[1,2-a]pyrazine derivatives. PubMed. [Link]
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. [Link]
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Measuring the Antioxidant Capacity of 6-Methylimidazo[1,2-a]pyrazine: A Multi-Assay Approach
An Application Guide for Researchers
Abstract
Imidazo[1,2-a]pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds recognized for their diverse biological activities and potential therapeutic applications.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to robustly measure the antioxidant capacity of a specific derivative, 6-Methylimidazo[1,2-a]pyrazine. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous disease states.[3][4] Therefore, quantifying the antioxidant potential of novel compounds is a critical step in their preclinical evaluation. This document details the principles and step-by-step protocols for three complementary assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the biologically relevant Cellular Antioxidant Activity (CAA) Assay. By employing this multi-assay strategy, researchers can obtain a comprehensive profile of the compound's antioxidant efficacy.
Scientific Principles of Antioxidant Capacity Measurement
The antioxidant potential of a chemical compound can be mediated through various mechanisms, which are broadly categorized into two main types: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5][6]
-
Hydrogen Atom Transfer (HAT): In HAT-based mechanisms, the antioxidant (A-H) quenches a free radical (R•) by donating a hydrogen atom, thereby neutralizing the radical and forming a stable antioxidant radical (A•).
A-H + R• → A• + R-H
-
Single Electron Transfer (SET): In SET-based mechanisms, the antioxidant donates an electron to the free radical, converting it to an anion (R:⁻). The antioxidant itself becomes a radical cation (A-H•⁺).
A-H + R• → A-H•⁺ + R:⁻
No single assay can fully capture the total antioxidant capacity of a compound. Therefore, a panel of assays operating via different mechanisms is essential for a thorough evaluation. This guide incorporates both chemical (DPPH, ABTS) and cell-based (CAA) assays to provide a holistic view of the potential of this compound.
Protocol 1: DPPH Radical Scavenging Assay
This assay operates primarily through a mixed SET and HAT mechanism. It measures the ability of an antioxidant to neutralize the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the violet-colored DPPH radical to the yellow-colored non-radical form, DPPH-H, is monitored spectrophotometrically.[3][7]
Principle
The degree of color change, measured by the decrease in absorbance at 517 nm, is directly proportional to the radical scavenging activity of the compound being tested.[3]
Required Materials
-
Reagents: this compound, 2,2-diphenyl-1-picrylhydrazyl (DPPH), Ascorbic acid (or Trolox) as a positive control, Methanol (analytical grade).
-
Equipment: UV-Vis microplate spectrophotometer, 96-well microplates, analytical balance, calibrated micropipettes.
Step-by-Step Protocol
-
Preparation of DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2. This solution is light-sensitive and should be freshly prepared and kept in an amber bottle.[3]
-
Preparation of Sample Stock Solution (e.g., 1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Preparation of Serial Dilutions: From the stock solution, prepare a series of dilutions in methanol to achieve a range of final concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (e.g., Ascorbic acid, typically at lower concentrations like 2-50 µg/mL).
-
Assay Procedure (96-well plate):
-
Add 100 µL of the various concentrations of the test compound or positive control to their respective wells.
-
For the control well (blank), add 100 µL of methanol.
-
Add 100 µL of the DPPH working solution to all wells.
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measurement: Read the absorbance of all wells at 517 nm using a microplate reader.
Data Analysis
-
Calculate the Percentage of Inhibition: Use the following formula for each concentration:
% Inhibition = [ (A_control - A_sample) / A_control ] × 100 Where:
-
A_control is the absorbance of the control (DPPH solution + methanol).
-
A_sample is the absorbance of the sample (DPPH solution + test compound).[3]
-
-
Determine the IC₅₀ Value: Plot the percentage of inhibition against the corresponding concentrations of this compound. The IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals, can be determined using non-linear regression analysis.
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH Radical Scavenging Assay.
Protocol 2: ABTS Radical Cation Decolorization Assay
The ABTS assay, based on the SET mechanism, measures the ability of an antioxidant to scavenge the pre-formed 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). This assay is advantageous as the radical is soluble in both aqueous and organic solvents, allowing for the assessment of hydrophilic and lipophilic compounds.[9]
Principle
ABTS is oxidized to its radical cation (ABTS•+) using potassium persulfate. This radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[9][10]
Required Materials
-
Reagents: this compound, ABTS diammonium salt, Potassium persulfate, Trolox (as standard), Phosphate-buffered saline (PBS) or ethanol.
-
Equipment: UV-Vis microplate spectrophotometer, 96-well microplates, analytical balance, calibrated micropipettes.
Step-by-Step Protocol
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[10][11]
-
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the stock solution with a suitable solvent (e.g., PBS or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.[11]
-
-
Preparation of Sample and Standard: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay. Prepare a series of Trolox standards (e.g., 100-1500 µM) to generate a standard curve.
-
Assay Procedure (96-well plate):
-
Add 20 µL of the sample dilutions or Trolox standards to their respective wells.
-
Add 180 µL of the ABTS•+ working solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.
-
Measurement: Read the absorbance at 734 nm.
Data Analysis
-
Generate a Standard Curve: Plot the percentage of inhibition for the Trolox standards against their concentrations. The percentage inhibition is calculated similarly to the DPPH assay.
-
Calculate TEAC Value: Determine the Trolox Equivalent Antioxidant Capacity (TEAC) for the test compound. The TEAC is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation. It can be calculated from the standard curve.
Experimental Workflow: ABTS Assay
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
The CAA assay is a more biologically relevant method as it accounts for cellular uptake, metabolism, and localization of the test compound.[12][13] It quantifies the ability of a compound to prevent the oxidation of a fluorescent probe within live cells.
Principle
Human hepatocarcinoma (HepG2) cells are cultured and pre-loaded with the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate group, trapping the polar DCFH. A peroxyl radical generator, AAPH, is then added, which oxidizes DCFH to the highly fluorescent dichlorofluorescein (DCF). An effective antioxidant will scavenge the radicals, preventing the oxidation of DCFH and thus reducing the fluorescence signal.[5][12][13]
Required Materials
-
Reagents: this compound, Quercetin (as standard), HepG2 cells, Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Hank's Balanced Salt Solution (HBSS), 2',7'-dichlorofluorescin diacetate (DCFH-DA), 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Equipment: Fluorescence microplate reader (top-reading), CO₂ incubator, sterile 96-well black plates with clear bottoms, biosafety cabinet, inverted microscope.
Step-by-Step Protocol
-
Cell Culture: Culture HepG2 cells in complete medium (DMEM with 10% FBS and 1% Pen-Strep) in a 37°C, 5% CO₂ incubator.
-
Cell Seeding: Seed the HepG2 cells into a 96-well black, clear-bottom plate at a density of 6 × 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Remove the culture medium from the wells.
-
Wash the cells with 100 µL of HBSS.
-
Treat the cells with 100 µL of media containing various concentrations of this compound or the quercetin standard for 1 hour.
-
-
Probe Loading:
-
Remove the treatment media.
-
Add 100 µL of media containing 25 µM DCFH-DA to each well and incubate for 1 hour.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells twice with 100 µL of warm HBSS.
-
Add 100 µL of 600 µM AAPH solution in HBSS to all wells.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence every 5 minutes for 1 hour, using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[14]
Data Analysis
-
Calculate Area Under the Curve (AUC): Integrate the fluorescence-time curve for each concentration to obtain the AUC.
-
Calculate CAA Units: Calculate the percent inhibition for each concentration using the AUC values.
% Inhibition = [ 1 - (AUC_sample / AUC_control) ] × 100
-
Determine EC₅₀ Value: Plot the percent inhibition against the concentration of the compound. The EC₅₀ is the concentration required to achieve 50% inhibition. Results can also be expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.[12]
Experimental Workflow: CAA Assay
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Data Presentation and Interpretation
Summarize all quantitative data into a clearly structured table. This allows for easy comparison of the antioxidant potential of this compound against a well-known standard.
Table 1: Hypothetical Antioxidant Capacity Data
| Assay | Parameter | This compound | Ascorbic Acid (Standard) | Trolox (Standard) |
| DPPH Assay | IC₅₀ (µg/mL) | 85.3 ± 4.2 | 8.1 ± 0.5 | 12.5 ± 0.9 |
| ABTS Assay | TEAC (µmol TE/µmol) | 0.65 ± 0.04 | Not Applicable | 1.0 (by definition) |
| CAA Assay | EC₅₀ (µM) | 42.7 ± 3.1 | 5.9 ± 0.7 (Quercetin) | Not Applicable |
Data are presented as mean ± standard deviation. Lower IC₅₀/EC₅₀ values indicate higher antioxidant activity. A higher TEAC value indicates higher activity.
References
-
Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. [Link][12][13]
-
Zen-Bio, Inc. (n.d.). CAA Antioxidant Assay Kit. Retrieved from Zen-Bio website. [Link][14]
-
Myadaraboina, P., et al. (2016). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. Journals. [Link]
-
BioIVT. (n.d.). Cell-Based Antioxidant Assays. Retrieved from BioIVT website. [Link][15]
-
Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link][9][10]
-
Gaudin, M., & Grougnet, R. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Molecules, 26(12), 3597. [Link][5]
-
Bio-protocol. (2016). DPPH Radical Scavenging Assay. [Link][16]
-
Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Materials Today: Proceedings. [Link][7]
-
Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link][11][17]
-
Marine Biology. (n.d.). DPPH radical scavenging activity. [Link][8]
-
Özyürek, M., et al. (2011). DPPH Radical Scavenging Assay. MDPI. [Link][18]
-
Apak, R., et al. (2016). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Molecules, 21(11), 1446. [Link][6]
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Application Note & Protocol: A Streamlined One-Pot Synthesis of 6-Methylimidazo[1,2-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the efficient one-pot synthesis of 6-methylimidazo[1,2-a]pyrazine derivatives. This class of N-fused heterocyclic compounds is of significant interest in medicinal chemistry due to its prevalence in biologically active molecules and marketed drugs.[1][2] The protocol detailed herein leverages the principles of multicomponent reactions (MCRs), specifically the Groebke-Blackburn-Bienaymé (GBB) reaction, to afford structurally diverse products in high yields with operational simplicity and atom economy.[3][4][5] We will explore the mechanistic underpinnings of this reaction, discuss critical experimental parameters, and provide a detailed, step-by-step protocol for the synthesis, purification, and characterization of these valuable compounds.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of therapeutic agents.[2][6] These compounds have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-cancer, anti-inflammatory, antibacterial, and antiviral properties.[7] Notably, derivatives of this scaffold are being investigated as potent inhibitors of key signaling pathways, such as the PI3K/mTOR pathway, which is frequently dysregulated in human cancers.[8] Furthermore, recent studies have identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway, highlighting their potential in cancer immunotherapy.[9][10]
Traditional multi-step syntheses of these complex heterocycles are often plagued by long reaction times, laborious purification procedures, and poor overall yields. One-pot multicomponent reactions (MCRs) have emerged as a powerful and sustainable alternative, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation.[11][12] The Groebke-Blackburn-Bienaymé (GBB) reaction, an isocyanide-based MCR, is a particularly effective method for the synthesis of 3-aminoimidazo[1,2-a]azines.[1][3][4] This reaction combines an aminoazine, an aldehyde, and an isocyanide to rapidly generate molecular diversity.
This guide focuses on the synthesis of 6-methyl substituted derivatives, a common structural motif in this class of compounds, providing a robust and reproducible protocol for their preparation.
The Groebke-Blackburn-Bienaymé Reaction: Mechanism and Key Parameters
The GBB reaction is a three-component condensation that proceeds through a series of sequential steps within a single reaction vessel. Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Reaction Mechanism
The generally accepted mechanism for the acid-catalyzed GBB reaction is as follows:
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde with the more nucleophilic ring nitrogen of 2-amino-5-methylpyrazine to form a Schiff base. Subsequent protonation of the Schiff base generates a highly reactive iminium ion intermediate.
-
Nucleophilic Attack by Isocyanide: The isocyanide, a potent nucleophile, attacks the electrophilic carbon of the iminium ion, forming a nitrilium ion intermediate.
-
Intramolecular Cyclization: The exocyclic amino group of the pyrazine ring then acts as an intramolecular nucleophile, attacking the nitrilium ion. This [4+1] cycloaddition step forms the five-membered imidazole ring, resulting in the fused imidazo[1,2-a]pyrazine scaffold.
-
Deprotonation: A final deprotonation step regenerates the catalyst and yields the desired 3-aminoimidazo[1,2-a]pyrazine product.
Critical Experimental Parameters
Several factors can influence the efficiency and outcome of the GBB reaction:
-
Catalyst: While the reaction can sometimes proceed without a catalyst, the use of a Lewis or Brønsted acid is generally recommended to accelerate the formation of the key iminium ion intermediate. Common catalysts include iodine, scandium(III) triflate (Sc(OTf)₃), yttrium triflate, and ammonium chloride (NH₄Cl).[11][13][14] Iodine is a particularly attractive option due to its low cost, low toxicity, and high efficiency.[7][11][12]
-
Solvent: The choice of solvent can significantly impact reaction rates and yields. Alcohols, such as ethanol or methanol, are commonly used and have proven effective. More sustainable, "green" solvents like water and eucalyptol have also been successfully employed.[3][15]
-
Temperature: The reaction is often performed at room temperature or with moderate heating (e.g., 60 °C) to ensure a reasonable reaction rate without promoting side reactions or decomposition of sensitive starting materials.[3][12] Microwave irradiation has also been utilized to dramatically reduce reaction times.[14][16]
-
Reactant Scope: The GBB reaction is known for its broad substrate scope. A wide variety of aldehydes (aromatic, heteroaromatic, and aliphatic) and isocyanides can be used, allowing for the generation of large and diverse chemical libraries.[4]
Experimental Protocol: One-Pot Synthesis of 6-Methyl-N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine
This protocol provides a detailed procedure for the synthesis of a representative this compound derivative.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Amino-5-methylpyrazine | ≥98% | Commercially Available |
| Benzaldehyde | ≥99% | Commercially Available |
| Cyclohexyl isocyanide | 98% | Commercially Available |
| Iodine (I₂) | Reagent Grade | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Sodium thiosulfate (Na₂S₂O₃) | ACS Grade | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica gel | 230-400 mesh | Commercially Available |
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. Isocyanides are volatile and have a strong, unpleasant odor; handle with care.
Reaction Setup and Procedure
Figure 1. Workflow for the one-pot synthesis of this compound derivatives.
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-methylpyrazine (109 mg, 1.0 mmol, 1.0 equiv), benzaldehyde (106 mg, 1.0 mmol, 1.0 equiv), and iodine (25 mg, 0.1 mmol, 10 mol%).
-
Add anhydrous ethanol (5 mL) to the flask.
-
Stir the mixture at room temperature and add cyclohexyl isocyanide (109 mg, 1.0 mmol, 1.0 equiv) dropwise over 1 minute.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.
Work-up and Purification
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume the excess iodine.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 6-methyl-N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Summary of Reaction Scope and Yields
The GBB reaction for the synthesis of imidazo[1,2-a]pyrazine derivatives is versatile. The following table summarizes representative yields for various derivatives based on literature data.
| Entry | Aldehyde | Isocyanide | Catalyst (mol%) | Solvent | Yield (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | Iodine (10) | CH₃CN | 85 | [7] |
| 2 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | Iodine (10) | CH₃CN | 82 | [7] |
| 3 | Benzaldehyde | tert-Butyl isocyanide | Iodine (10) | CH₃CN | 78 | [7] |
| 4 | Furfural | Cyclohexyl isocyanide | Phenylboronic acid (10) | Water | 86 | [3] |
| 5 | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | Y(OTf)₃ (10) | CH₂Cl₂ | 92 | [13] |
Conclusion
The one-pot synthesis of this compound derivatives via the Groebke-Blackburn-Bienaymé reaction represents a highly efficient and versatile strategy for accessing this important class of heterocyclic compounds. The protocol outlined in this application note is robust, scalable, and amenable to the generation of diverse libraries for drug discovery and development. By understanding the key mechanistic principles and optimizing the reaction parameters, researchers can readily synthesize these valuable molecules in a time- and resource-efficient manner.
References
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-
Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. Available at: [Link]
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Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. Available at: [Link]
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Zhan, S., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Karthikeyan, R., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 1-13. Available at: [Link]
-
Suh, J.-M., et al. (2017). Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. Organic & Biomolecular Chemistry, 15(34), 7168-7173. Available at: [Link]
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Shashikala, N., et al. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. Available at: [Link]
-
Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Wang, Y., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 249, 115030. Available at: [Link]
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Karthikeyan, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
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Zhan, S., et al. (2024). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Rentería-Gómez, M. A., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings. Available at: [Link]
-
Zhan, S., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. ResearchGate. Available at: [Link]
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Karthikeyan, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
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Gökçe, M., et al. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. National Institutes of Health. Available at: [Link]
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Karthikeyan, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. Available at: [Link]
-
Boumoud, T., et al. (2021). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. Available at: [Link]
-
Kaur, R., et al. (2019). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 17(10), 2591-2613. Available at: [Link]
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Anonymous. (n.d.). Imidazo[1,2-a]pyrazines. ResearchGate. Available at: [Link]
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Application of the 6-Methylimidazo[1,2-a]pyrazine Scaffold in Kinase Inhibition Assays
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
Protein kinases are a large family of enzymes that play fundamental roles in regulating the majority of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[1][3] The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery.[2][4]
The imidazo[1,2-a]pyrazine core is a nitrogen-containing heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry.[5][6] Its rigid structure and capacity for diverse substitutions allow it to form key interactions within the ATP-binding pocket of various kinases.[7] Derivatives of this core, including those based on 6-Methylimidazo[1,2-a]pyrazine, have been developed as potent inhibitors for a wide range of critical cancer-related kinases, such as Aurora kinases, PI3K, and cyclin-dependent kinases (CDKs).[8][9][10]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the imidazo[1,2-a]pyrazine scaffold, the principles of kinase inhibition assays, and detailed protocols for evaluating the inhibitory activity of compounds derived from this versatile core in both biochemical and cell-based formats.
Part 1: The Imidazo[1,2-a]pyrazine Scaffold: A Versatile Kinase Inhibitor Core
The imidazo[1,2-a]pyrazine ring system is an analog of purines, which are the core structures of adenosine and guanosine.[11] This inherent similarity to the adenosine moiety of ATP makes it an ideal starting point for designing ATP-competitive kinase inhibitors.[2] Medicinal chemists can strategically modify the scaffold at multiple positions to enhance potency, selectivity, and pharmacokinetic properties.[5][12]
The table below summarizes the activity of several published kinase inhibitors that feature the imidazo[1,2-a]pyrazine core, demonstrating the broad applicability of this scaffold.
| Derivative Class | Target Kinase(s) | Reported Potency (IC₅₀) | Reference |
| Imidazo[1,2-a]pyrazines | Aurora A / Aurora B | 1 nM / 3 nM | [13] |
| 2,3-disubstituted Imidazo[1,2-a]pyrazines | PI3Kα | 7 nM | [9] |
| Imidazo[1,2-a]pyrazines | CDK9 | 0.16 µM | [8] |
| Imidazo[1,2-a]pyrazine Analogs | Spleen Tyrosine Kinase (Syk) | 16.5 nM (Entospletinib) | [2] |
| Imidazo[1,2-a]pyrazines | Aurora Kinases | 25 nM (Cell-based) | [10] |
Part 2: Foundational Principles of Kinase Inhibition Assays
The primary goal of a kinase inhibition assay is to quantify the ability of a test compound to block the catalytic activity of a kinase. This is achieved by measuring the rate of product formation (phosphorylated substrate or ADP) or the depletion of a key substrate (ATP). Assays can be broadly categorized into two types: biochemical and cell-based.
-
Biochemical Assays: These assays utilize purified recombinant kinase, a specific substrate (peptide or protein), and ATP in a controlled, in vitro environment.[14] They are ideal for high-throughput screening (HTS), determining intrinsic inhibitory potency (e.g., IC₅₀), and studying the mechanism of inhibition. Common formats include:
-
Luminescence-Based Assays: Highly sensitive methods that measure either the amount of ATP consumed (Kinase-Glo®) or ADP produced (ADP-Glo™).[15][16] In an ADP-Glo™ assay, the amount of ADP generated is converted into a light signal, which is directly proportional to kinase activity.[15]
-
Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) use fluorescently labeled antibodies or substrates to detect phosphorylation events.[1][14]
-
-
Cell-Based Assays: These assays measure the effect of an inhibitor in a more physiologically relevant context—within living cells.[17] They provide crucial information on a compound's cell permeability, engagement with the target in the presence of endogenous ATP concentrations, and impact on downstream signaling pathways.[17][18] Common formats include:
-
Target Phosphorylation Assays: Quantify the phosphorylation status of a known downstream substrate of the target kinase using phospho-specific antibodies, typically via Western Blot, ELISA, or Meso Scale Discovery (MSD).[18][19]
-
Cell Viability/Proliferation Assays: Used for cell lines whose survival is dependent on the activity of a specific oncogenic kinase.[17] Inhibition of the kinase leads to a measurable decrease in cell viability.[19]
-
Caption: Fig 1: Principle of ATP-Competitive Kinase Inhibition
Part 3: Experimental Protocols
These protocols provide a framework for assessing compounds based on the this compound scaffold. It is critical to optimize assay conditions, such as enzyme and substrate concentrations, for each specific kinase target.[1]
Protocol 3.1: Biochemical IC₅₀ Determination using ADP-Glo™ Kinase Assay
This protocol measures the amount of ADP produced in the kinase reaction, providing a direct measure of enzyme activity. The luminescence signal is proportional to kinase activity; therefore, a potent inhibitor will result in a low signal.[15]
A. Materials and Reagents
-
Target Kinase (recombinant, purified)
-
Kinase Substrate (specific peptide or protein)
-
ATP (ultra-pure)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test Inhibitor (e.g., this compound derivative)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO (assay grade)
-
384-well solid white plates (low-volume)
B. Step-by-Step Methodology
-
Compound Plating:
-
Prepare a 10 mM stock solution of the test inhibitor and positive control in 100% DMSO.
-
Perform serial dilutions in DMSO to create a 10-point concentration curve (e.g., starting at 1 mM, 1:3 dilution series).
-
Dispense 1 µL of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only for "No Inhibition" (100% activity) controls.
-
-
Kinase Reaction Setup:
-
Prepare a 2X Kinase/Substrate solution in Kinase Buffer. The optimal concentration of kinase and substrate must be determined empirically but should be at or near their respective Km values.[15]
-
Add 10 µL of the 2X Kinase/Substrate solution to each well containing the compounds/DMSO.
-
Include "No Enzyme" control wells, adding 10 µL of 2X Substrate solution (without kinase) instead. These wells serve as the background (0% activity) control.
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[15]
-
-
Initiating the Reaction:
-
Prepare a 2X ATP solution in Kinase Buffer (final concentration should be at the ATP Km for the specific kinase).
-
Add 10 µL of the 2X ATP solution to all wells to start the reaction. The total reaction volume is now 21 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader (e.g., BMG PHERAstar).[15]
-
Caption: Fig 2: Workflow for the ADP-Glo™ Kinase Assay
Protocol 3.2: Cell-Based Target Engagement via Western Blot
This protocol verifies that the test compound inhibits the target kinase inside a cell, leading to a decrease in the phosphorylation of its downstream substrate.
A. Materials and Reagents
-
Cancer cell line expressing the target kinase (e.g., HCT116 for Aurora B).[10]
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics.
-
Test Inhibitor and DMSO vehicle.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF membrane and transfer system.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies: Phospho-specific antibody for the substrate (e.g., anti-phospho-Histone H3 for Aurora B) and a total protein antibody for the substrate or a loading control (e.g., anti-GAPDH).
-
Secondary Antibody (HRP-conjugated).
-
Enhanced Chemiluminescence (ECL) substrate.
B. Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Add 100 µL of ice-cold Lysis Buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with Lysis Buffer and Laemmli sample buffer.
-
Boil samples for 5 minutes and load them onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the total protein or loading control antibody to confirm equal protein loading.
-
Caption: Fig 3: Workflow for Cell-Based Western Blot Analysis
Part 4: Data Analysis and Interpretation
A. Calculating Percent Inhibition (Biochemical Assay)
Raw data from the plate reader (Relative Luminescence Units, RLU) must be converted to Percent Inhibition.
-
Average Controls: Calculate the average RLU for the "No Inhibition" (100% Activity) and "No Enzyme" (0% Activity) controls.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - [RLU_inhibitor - RLU_no_enzyme] / [RLU_no_inhibition - RLU_no_enzyme])
B. Determining the IC₅₀ Value
The IC₅₀ is the concentration of an inhibitor that reduces enzyme activity by 50%.
-
Plot Percent Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Fit the data using a non-linear regression model (four-parameter variable slope) in a suitable software package (e.g., GraphPad Prism, Origin).
-
The software will calculate the IC₅₀ value from the resulting dose-response curve.
C. Interpreting Western Blot Data
-
Densitometry software (e.g., ImageJ) is used to quantify the band intensity of the phosphorylated substrate.
-
Normalize the phospho-substrate signal to the total protein or loading control signal for each lane.
-
A dose-dependent decrease in the normalized phospho-substrate signal confirms on-target cellular activity of the inhibitor.
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. Its chemical tractability and proven success against multiple kinase families make it a priority for many drug discovery programs. By employing robust and well-controlled assay methodologies, such as the luminescence-based biochemical and Western blot-based cellular protocols detailed here, researchers can effectively characterize the potency and cellular activity of new chemical entities derived from this important scaffold. This systematic approach is essential for advancing promising lead compounds through the drug discovery pipeline.
References
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Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from Profacgen website. [Link]
-
Fancelli, D., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research website. [Link]
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Al-Ostath, O. A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 861. [Link]
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Kelly, M. J., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218. [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from Creative Biolabs website. [Link]
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Al-hussain, S. A., & Al-shaklia, A. H. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from Reaction Biology website. [Link]
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Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Retrieved from Domainex website. [Link]
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An, F., et al. (2018). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry, 57(3), 350-359. [Link]
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Kumar, S. R., et al. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. [Link]
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[14][17][20]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]
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Khumsuban, S., et al. (2013). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Bioorganic & Medicinal Chemistry Letters, 23(10), 2896-2900. [Link]
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Yu, T., et al. (2018). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. Bioorganic & Medicinal Chemistry Letters, 28(8), 1360-1365. [Link]
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Kumar, A., et al. (2018). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 16(29), 5228-5253. [Link]
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Semantic Scholar. (n.d.). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[14][17][20]triazolo[4,5-b]pyrazine (volitinib) as a highly potent. Retrieved from Semantic Scholar. [Link]
-
ElectronicsAndBooks. (n.d.). Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption. Retrieved from ElectronicsAndBooks. [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from BMG LABTECH website. [Link]
-
ResearchGate. (n.d.). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Retrieved from ResearchGate. [Link]
-
Al-Ostath, O. A., et al. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Molecules, 28(14), 5484. [Link]
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Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from Frontiers website. [Link]
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Cardiff University. (2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Retrieved from ORCA - Cardiff University. [Link]
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Belanger, D. B., et al. (2012). Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity. Bioorganic & Medicinal Chemistry Letters, 22(10), 3544-3549. [Link]
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Strategic High-Throughput Screening of 6-Methylimidazo[1,2-a]pyrazine Libraries for Novel Kinase Inhibitor Discovery
An Application Note for Drug Discovery Professionals
As a Senior Application Scientist, this guide provides a comprehensive, field-proven framework for executing a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from 6-Methylimidazo[1,2-a]pyrazine libraries. The protocols and insights herein are designed to ensure scientific rigor, data integrity, and the successful identification of validated hit compounds.
Introduction: The Strategic Imperative
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of molecules with a vast array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Its structural rigidity and synthetic tractability make it an ideal starting point for the generation of diverse chemical libraries.[3][4][5] A significant portion of these derivatives have shown promise as inhibitors of protein kinases, a class of enzymes that are central regulators of cellular processes and are frequently dysregulated in diseases like cancer.[6]
High-throughput screening (HTS) is the cornerstone of modern hit identification, allowing for the rapid evaluation of large compound libraries against specific biological targets.[7][8] This application note details a robust workflow for screening a this compound library against a target kinase, emphasizing a multi-stage strategy that moves from a high-throughput biochemical screen to rigorous hit confirmation and cellular validation.[9][10]
Part 1: The Primary Screening Campaign: A Biochemical Approach
Expertise & Experience: The primary screen is designed for speed and scalability. Its purpose is not to find perfect drugs, but to identify all potential interactions from a large library. For this reason, a biochemical (cell-free) assay is superior for the initial pass.[11][12] It directly measures the compound's effect on the purified target protein, minimizing the confounding variables of a cellular environment and reducing the risk of missing true hits.[13] We will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a homogenous "mix-and-read" format known for its robustness, sensitivity, and low interference, making it ideal for HTS.[10][14][15]
Workflow for Primary HTS Campaign
Caption: Overall workflow for the primary HTS campaign.
Protocol 1: TR-FRET Kinase Biochemical Assay
This protocol is designed for a 384-well plate format.
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
- Kinase Solution: Prepare the target kinase in assay buffer to a 2X final concentration.
- Substrate/ATP Solution: Prepare the biotinylated peptide substrate and ATP in assay buffer to a 2X final concentration. The ATP concentration should be at or near the Km for the kinase to facilitate the identification of competitive inhibitors.
- Detection Mix: Prepare the TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phospho antibody and Alexa Fluor™ 647-streptavidin) in TR-FRET dilution buffer.
- Compound Plates: The this compound library is pre-plated in 384-well plates, typically at a concentration of 10 mM in 100% DMSO. These are the "source plates."
2. Automated Assay Execution (using an automated liquid handler[16][17][18]):
- Step 2.1 - Compound Transfer: Using an acoustic dispenser or pin tool, transfer ~50 nL of compound from the source plates to the destination 384-well assay plates. This results in a final screening concentration of ~10 µM in a 25 µL assay volume.
- Step 2.2 - Kinase Addition: Add 12.5 µL of the 2X Kinase Solution to all wells.
- Step 2.3 - Reaction Initiation: Add 12.5 µL of the 2X Substrate/ATP Solution to all wells to start the enzymatic reaction.
- Step 2.4 - Incubation: Incubate the plates at room temperature for 60-90 minutes. The exact time should be determined during assay development to ensure the reaction is in the linear range.
- Step 2.5 - Reaction Termination: Add 10 µL of the Detection Mix. This simultaneously stops the enzymatic reaction and initiates the detection process.
- Step 2.6 - Final Incubation: Incubate for an additional 60 minutes at room temperature to allow the detection reagents to bind.
3. Data Acquisition:
- Read the plates on a compatible TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
- The primary output is the ratio of the acceptor to donor signals.
Data Analysis and Quality Control: The Trustworthiness Pillar
Raw data is meaningless without rigorous quality control. Each plate must be a self-validating system.
1. Plate Layout for QC:
- Columns 1-2: Negative Controls (No enzyme or no compound, typically just DMSO). These wells define the baseline activity (0% inhibition).
- Columns 23-24: Positive Controls (A known, potent inhibitor of the target kinase). These wells define the maximum signal inhibition (100% inhibition).
- Columns 3-22: Library compounds.
2. Z'-Factor Calculation: The Z'-factor is the most critical metric for validating HTS assay performance.[19][20][21] It measures the statistical separation between the positive and negative controls, accounting for both the dynamic range and data variation.[22]
Formula: Z' = 1 - ( (3 * StDev_pos + 3 * StDev_neg) / |Mean_pos - Mean_neg| )
| Metric | Formula | Acceptance Criteria | Rationale |
| Z'-Factor | 1 - ( (3σp + 3σn) / | μp - μn | ) |
| Signal-to-Background (S/B) | μn / μp | > 5 | A high S/B ratio indicates a sufficient dynamic range for hit identification. |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 15% | Low CV for controls indicates good reproducibility of the dispensing and reaction steps. |
3. Hit Identification:
- Normalize the data for each compound well against the plate controls to calculate the percent inhibition.
- % Inhibition = 100 * ( (Signal_neg - Signal_sample) / (Signal_neg - Signal_pos) )
- A "primary hit" is defined as any compound that exceeds a set inhibition threshold. A common starting point is three standard deviations from the mean of the sample population or a fixed cutoff (e.g., >50% inhibition).
Part 2: The Hit Confirmation and Triage Cascade
Expertise & Experience: A primary hit is not a confirmed discovery. HTS is prone to artifacts (e.g., compound autofluorescence, aggregation). A rigorous, multi-step confirmation process is essential to eliminate false positives and build confidence in the remaining compounds.[23][24] This cascade acts as a funnel, ensuring that only the most promising and well-behaved molecules advance.[25]
Hit Triage and Confirmation Workflow
Caption: The hit confirmation funnel, designed to triage hits.
Protocol 2: Dose-Response Confirmation (IC₅₀ Determination)
1. Objective: To confirm the activity of primary hits and determine their potency (IC₅₀). 2. Methodology:
- Source fresh, powdered samples of the hit compounds to rule out library degradation or contamination.
- Create a serial dilution series for each compound (e.g., 8-point, 1:3 dilution starting from 50 µM).
- Run the same TR-FRET assay as in the primary screen with the dilution series.
- Plot the percent inhibition against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic model to calculate the IC₅₀ value.[26]
| Compound ID | IC₅₀ (µM) | Hill Slope | Max Inhibition (%) |
| Hit-001 | 1.2 | 1.1 | 98.5 |
| Hit-002 | 5.7 | 0.9 | 95.2 |
| Hit-003 | > 50 | - | 25.0 (artifact) |
Rationale: A classic sigmoidal dose-response curve with a Hill slope near 1.0 is indicative of a well-behaved, specific inhibitor. Compounds with flat or incomplete curves are often artifacts and are deprioritized.
Protocol 3: Orthogonal Biochemical Assay
1. Objective: To confirm that the compound's activity is not an artifact of the primary assay technology (e.g., TR-FRET interference). An orthogonal assay uses a different detection principle.[23] A mobility-shift assay is an excellent choice.[27] 2. Methodology (Mobility-Shift Assay Principle):
- The kinase reaction is performed with a fluorescently labeled peptide substrate.
- The reaction mixture is applied to a microfluidic chip.
- An electric field separates the phosphorylated (product) and unphosphorylated (substrate) peptides based on their charge and size difference.
- Inhibition is measured by a decrease in the product peak relative to the substrate peak. 3. Execution: Test the confirmed hits in the mobility-shift assay at a single concentration and in dose-response format for the most promising candidates. A compound that is active in both a TR-FRET and a mobility-shift assay is very likely a true inhibitor of the target enzyme.
Protocol 4: Cell-Based Target Engagement Assay
1. Objective: To determine if the compound can enter cells and inhibit the target kinase in a biologically relevant context.[9][13][28][29] 2. Methodology (Cell Viability in a Kinase-Dependent Cell Line):
- Cell Line Selection: Choose a cancer cell line that is known to be dependent on the activity of the target kinase for its proliferation and survival.
- Cell Plating: Seed the cells into 384-well white, clear-bottom plates and allow them to adhere overnight.
- Compound Treatment: Treat the cells with the compounds using a dose-response dilution series for 48-72 hours.
- Viability Readout: Use a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures intracellular ATP levels as an indicator of metabolic activity and cell health.
- Data Analysis: Measure luminescence on a plate reader. Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.
Expert Insight: A compound that demonstrates potent inhibition in two distinct biochemical assays and subsequently shows activity in a relevant cell-based assay is considered a validated hit , ready for advancement into hit-to-lead and medicinal chemistry programs.
References
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6-Methylimidazo[1,2-a]pyrazine: A Versatile Scaffold for Modern Medicinal Chemistry
Abstract
The 6-methylimidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it an ideal framework for the design of potent and selective modulators of a wide range of biological targets. This comprehensive guide provides an in-depth overview of the synthesis, functionalization, and application of the this compound scaffold in drug discovery. We present detailed, field-proven protocols for the synthesis of the core structure and its derivatives, as well as for key biological assays to evaluate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine ring system is a nitrogen-rich bicyclic heterocycle that has emerged as a cornerstone in the development of novel therapeutics.[1][2] Its rigid, planar structure provides a well-defined orientation for appended functional groups, facilitating precise interactions with biological targets. The presence of multiple nitrogen atoms allows for a variety of hydrogen bonding interactions, while the aromatic system can engage in π-stacking and other non-covalent interactions. The 6-methyl substituent, in particular, can serve as a key recognition element or a point for further derivatization, influencing both potency and pharmacokinetic properties.
Derivatives of the broader imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine scaffolds have demonstrated a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3] This versatility stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and biological properties.
Strategic Synthesis of the this compound Core
The construction of the this compound scaffold is typically achieved through a condensation reaction between 2-amino-5-methylpyrazine and an appropriate α-halocarbonyl compound. This classical approach offers a reliable and scalable route to the core structure.
Caption: General synthetic scheme for the this compound scaffold.
Protocol 2.1: Synthesis of 2-Aryl-6-methylimidazo[1,2-a]pyrazine
This protocol details the synthesis of a 2-aryl substituted this compound, a common starting point for further derivatization.
Materials:
-
2-Amino-5-methylpyrazine
-
2-Bromo-1-phenylethanone (or other substituted α-bromoacetophenone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-5-methylpyrazine (1.0 equivalent) and 2-bromo-1-phenylethanone (1.05 equivalents) in ethanol.
-
Base Addition: Add sodium bicarbonate (1.5 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-methylimidazo[1,2-a]pyrazine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Medicinal Chemistry: Targeting Key Disease Pathways
The this compound scaffold has proven to be a fruitful starting point for the development of inhibitors targeting a variety of enzymes and receptors implicated in human diseases.
Kinase Inhibition: A Privileged Scaffold for Anticancer Drug Discovery
Kinases are a major class of drug targets in oncology, and the imidazo[1,2-a]pyrazine scaffold has been successfully employed to generate potent and selective kinase inhibitors.
-
PI3K/mTOR Inhibitors: The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer.[4] Imidazo[1,2-a]pyrazine derivatives have been developed as potent dual PI3K/mTOR inhibitors, demonstrating significant anti-tumoral activity.[4]
-
Aurora Kinase Inhibitors: Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many cancers. The imidazo[1,2-a]pyrazine core has been utilized to create potent Aurora kinase inhibitors with improved oral bioavailability.
-
c-Met Inhibitors: The c-Met receptor tyrosine kinase is a key driver of tumor growth and metastasis. The imidazo[1,2-a]pyridine scaffold, a close analog, has led to the discovery of highly potent and selective c-Met inhibitors like Volitinib, which is in clinical development.[5]
Caption: Targeting key signaling pathways with this compound derivatives.
Gαq/11 Inhibition for Uveal Melanoma
Uveal melanoma (UM) is a rare but aggressive cancer often driven by mutations in GNAQ and GNA11. Imidazo[1,2-a]pyrazine derivatives have been designed as inhibitors of Gαq/11, demonstrating selective antiproliferative activity against UM cells.[6] These compounds directly bind to Gαq and inhibit the dissociation of the Gαβγ heterotrimer, suppressing downstream signaling pathways.[6]
Essential Biological Evaluation Protocols
The following protocols are fundamental for assessing the biological activity of novel this compound derivatives.
Protocol 4.1: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability and proliferation, providing a primary screen for the cytotoxic effects of new compounds.[1][7][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value for each compound.
Protocol 4.2: PI3Kα Enzyme Inhibition Assay (Luminescent Kinase Assay)
This protocol describes a method to determine the in vitro inhibitory activity of compounds against the PI3Kα enzyme.
Materials:
-
Recombinant human PI3Kα enzyme
-
PI(4,5)P₂ substrate
-
ATP
-
Kinase assay buffer
-
Test compounds in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. Prepare a master mix containing the PI3Kα enzyme and PI(4,5)P₂ substrate.
-
Reaction Initiation: Add the test compound dilutions or vehicle control to the wells of the 384-well plate. Add the enzyme/substrate master mix to each well. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which then drives a luciferase-based light-generating reaction.
-
Luminescence Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent and selective biological activity.
| Position of Substitution | General Observations | Key References |
| C2 | Aryl or heteroaryl groups are commonly found to enhance potency. Substituents on this ring can be optimized to improve kinase selectivity and pharmacokinetic properties. | [5] |
| C3 | Can be functionalized with various groups to modulate activity and physical properties. | [1] |
| C8 | Substitution at this position can significantly impact oral bioavailability and off-target kinase inhibition. Amination has been shown to improve antioxidant activity. | [1] |
Conclusion and Future Perspectives
The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its importance in the pursuit of novel therapeutics. Future research will likely focus on exploring new substitution patterns, developing more efficient and greener synthetic methodologies, and applying this scaffold to an even broader array of biological targets. The continued investigation of this privileged structure holds great promise for the discovery of next-generation medicines to address unmet medical needs.
References
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Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][5][7]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577–7589. Available at: [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. Available at: [Link]
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Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. Available at: [Link]
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Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. PubMed. Available at: [Link]
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Application Notes & Protocols: Pharmacokinetic Study Design for 6-Methylimidazo[1,2-a]pyrazine in Animal Models
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for designing and executing a robust preclinical pharmacokinetic (PK) study of 6-Methylimidazo[1,2-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry for its potential applications in neuroscience and oncology.[1] The narrative emphasizes the causality behind experimental choices, adherence to regulatory standards, and the establishment of self-validating protocols to ensure data integrity and translatability. Detailed, step-by-step methodologies for key experimental phases, from animal model selection to bioanalytical quantification, are provided to guide researchers in generating high-quality, reliable PK data essential for advancing novel therapeutic candidates.
Foundational Principles: Why a Rigorous PK Study is Crucial
Pharmacokinetics, the study of how an organism affects a drug, is a cornerstone of drug development. It describes the journey of a drug through the body: Absorption, Distribution, Metabolism, and Excretion (ADME). A well-designed PK study for this compound provides critical insights that inform subsequent non-clinical and clinical development.[2]
Key objectives include:
-
Defining Exposure-Response Relationships: Understanding the relationship between the dose administered and the resulting concentration of the drug in the body over time is fundamental to establishing a therapeutic window.
-
Supporting Toxicology Studies: Toxicokinetic data are essential for interpreting findings from safety studies, ensuring that observed toxicities are linked to defined drug exposures.[3]
-
Informing Human Dose Projections: Data from animal models are used to predict the pharmacokinetic profile in humans, guiding the selection of a safe and potentially efficacious starting dose for first-in-human clinical trials.[4]
-
Assessing Bioavailability: For orally administered drugs, determining the fraction of the dose that reaches systemic circulation (bioavailability) is critical for dosage form development.[5][6]
Derivatives of the parent imidazo[1,2-a]pyrazine scaffold have shown promise as PI3K/mTOR inhibitors and potential influenza virus nucleoprotein inhibitors, highlighting the therapeutic potential of this chemical class.[7][8] A recent study on a specific imidazo[1,2-a]pyrazine derivative demonstrated efficient pharmacokinetic properties in a murine model, underscoring the feasibility of developing compounds in this class with favorable in vivo characteristics.[9]
Strategic Experimental Design
The design of the study must be meticulously planned to yield clear, interpretable data. This involves a series of interdependent decisions, each justified by scientific rationale and regulatory expectations.
Animal Model Selection: The Principle of Biological Relevance
The choice of animal species is a critical decision that directly impacts the human relevance of the resulting data.[10] The goal is to select a species whose metabolic and physiological characteristics are as similar to humans as possible for the compound .[11]
-
Primary Species (Rodent): The Sprague-Dawley or Wistar rat is the most common choice for initial PK screening. Their larger size compared to mice facilitates serial blood sampling, and there is a vast historical database for comparison.
-
Secondary Species (Non-rodent): Regulatory agencies often require data from a second, non-rodent species to support clinical trials.[2] The Beagle dog is a common choice due to its well-characterized physiology. However, species selection should ideally be driven by in vitro metabolism data (e.g., using liver microsomes) to identify the species that best mimics human metabolic pathways for this compound.
Key Considerations for Model Selection:
| Factor | Rationale & Justification | Recommended Species |
| Metabolic Profile | The species should exhibit metabolic pathways for the compound class that are qualitatively and quantitatively similar to humans. This prevents misleading data due to species-specific metabolites. | Rat (initial), with confirmation in Dog or Non-Human Primate if justified by in vitro data. |
| Physiology | Anatomical and physiological similarities to humans, especially in the gastrointestinal tract for oral studies, are important for predicting absorption.[10] | Rat, Dog, Minipig. |
| Practicality | Animal size, handling requirements, and blood volume constraints are key practical considerations. Rats allow for serial sampling with relative ease.[10][12] | Rat is highly practical for screening. |
| Regulatory Acceptance | Use of standard, well-characterized models is recommended to align with international guidelines such as those from the ICH.[13][14] | Rat and Beagle Dog are standard. |
Dose Formulation and Administration Route
The formulation must ensure the compound is fully solubilized or uniformly suspended to guarantee accurate dosing. The route of administration should align with the intended clinical use. A typical initial study includes both intravenous (IV) and oral (PO) arms.
-
Intravenous (IV) Administration: This route provides a direct measure of systemic clearance and volume of distribution, as it bypasses absorption, ensuring 100% bioavailability.[15][16] It serves as the benchmark against which other routes are compared.
-
Oral (PO) Administration: This is the most common intended route for human use. The PO arm of the study allows for the determination of key parameters like oral bioavailability (F%) and the rate of absorption (Ka).[5][15]
Protocol for Dose Formulation (Example):
-
Solubility Screening: Assess the solubility of this compound in common, pharmaceutically acceptable vehicles (e.g., saline, 5% dextrose in water, PEG 400, Solutol HS 15).
-
Vehicle Selection: For IV administration, select an aqueous, isotonic vehicle. For PO, a wider range of vehicles, including suspensions (e.g., 0.5% methylcellulose), can be used.
-
Preparation: Prepare the formulation on the day of dosing. For a solution, ensure the compound is fully dissolved. For a suspension, ensure it is uniformly mixed before and during dosing.
-
Concentration: The concentration should be calculated to allow for a low-volume dose (e.g., 1-5 mL/kg for rats) to avoid physiological disturbances.
Study Groups and Sampling Schedule
A well-designed study includes sufficient animals for statistical power and a sampling schedule that accurately captures the entire PK profile.
Example Study Design Table:
| Group | N (Animals) | Compound | Dose (mg/kg) | Route | Sampling Timepoints (hours post-dose) |
| 1 | 3-5 | This compound | 1 | IV | 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 |
| 2 | 3-5 | This compound | 5 | PO | 0.25, 0.5, 1, 2, 4, 8, 24 |
| 3 | 2 | Vehicle Control | 0 | IV/PO | As appropriate |
-
Causality of Sampling Times: The time points are strategically chosen. Early, frequent samples (5, 15, 30 min) are crucial to define the initial distribution phase after an IV dose and the absorption phase (Tmax) after a PO dose. Later, spaced-out samples (4, 8, 24 hr) are needed to accurately determine the elimination half-life (t½).
In-Life Phase: Procedures and Protocols
All animal procedures must be conducted in compliance with institutional animal care and use committee (IACUC) guidelines and the principles of the 3Rs (Reduction, Refinement, Replacement).[3]
Workflow for In-Life Phase
Caption: High-level workflow for the in-life phase of the pharmacokinetic study.
Protocol: Blood Sampling in Rats (Serial Sampling)
Serial sampling from the same animal is preferred as it reduces the number of animals required and minimizes inter-animal variability.
-
Site Selection: The lateral tail vein or saphenous vein are common sites for repeated, small-volume blood draws in conscious rats.[17][18][19] Jugular vein cannulation can also be used for automated or stress-free sampling.[12][20]
-
Restraint: Place the rat in a suitable restraint device.
-
Warming: Warm the tail using a heat lamp or warm water to dilate the vein, facilitating blood collection.
-
Collection: Puncture the vein with a small gauge needle (e.g., 27G). Collect the required volume of blood (e.g., 100-200 µL) into a tube containing an anticoagulant (e.g., K2-EDTA).[18]
-
Hemostasis: Apply gentle pressure to the puncture site until bleeding stops.
-
Sample Processing: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Transfer the plasma to a new, labeled tube and store immediately at -80°C pending analysis.
Bioanalytical Method: Ensuring Data Trustworthiness
The concentration of this compound in plasma samples will be determined using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and selectivity. The method must be validated according to regulatory guidelines to ensure its reliability.[21][22][23]
Bioanalytical Method Validation Workflow
Caption: Key parameters for LC-MS/MS bioanalytical method validation.
Protocol: Generic LC-MS/MS Sample Preparation (Protein Precipitation)
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Aliquot: Aliquot 50 µL of each sample into a 96-well plate or microcentrifuge tubes.
-
Add Internal Standard: Add a small volume (e.g., 10 µL) of a structurally similar compound to act as an internal standard (IS) to all samples except blanks. The IS corrects for variability during sample processing and injection.
-
Precipitate Protein: Add 3 volumes (150 µL) of cold acetonitrile containing the IS to each well. Acetonitrile causes plasma proteins to precipitate out of solution.
-
Mix & Centrifuge: Mix thoroughly (e.g., vortex for 2 minutes) and then centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated protein.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate.
-
Inject: Inject a small volume (e.g., 5-10 µL) of the supernatant onto the LC-MS/MS system for analysis.
Data Analysis and Interpretation
The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as Phoenix® WinNonlin®.
Key Pharmacokinetic Parameters:
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after a dose. |
| Tmax | Time at which Cmax is observed | Indicates the rate of drug absorption. |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Represents the total drug exposure over the measured time period. |
| AUC(0-inf) | Area under the curve extrapolated to infinity | Represents the total drug exposure after a single dose. |
| t½ | Elimination half-life | The time required for the drug concentration to decrease by half. Determines dosing interval. |
| CL | Systemic Clearance (IV only) | The volume of plasma cleared of the drug per unit time. Indicates the efficiency of elimination. |
| Vdss | Volume of distribution at steady state (IV only) | An apparent volume that describes how the drug distributes between plasma and tissues. |
| F% | Absolute Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation. Calculated as: (AUCPO / AUCIV) * (DoseIV / DosePO) * 100. |
Regulatory Compliance and Ethical Considerations
All preclinical safety studies, including the PK component, must be conducted in compliance with Good Laboratory Practice (GLP) regulations as defined by regulatory bodies like the FDA (21 CFR Part 58).[24][25] This ensures the quality and integrity of the data submitted for regulatory review. The study design should be consistent with the principles outlined in the ICH M3(R2) guideline, which provides a framework for non-clinical safety studies required to support human clinical trials.[13][14][26][27]
References
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European Medicines Agency. (n.d.). ICH M3(R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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ICH. (2025). ICH Multidisciplinary Guideline M3: Guidance on Non-Clinical Safety Studies for Drugs. Retrieved from [Link]
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Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals - Step 5. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
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PubMed. (n.d.). Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling. Retrieved from [Link]
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Patsnap Synapse. (2025). What is the difference between IV and PO pharmacokinetic studies?. Retrieved from [Link]
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Patsnap Synapse. (2025). How to select the right animal species for TK/PK studies?. Retrieved from [Link]
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TRACER CRO. (n.d.). ICH M3 R2 approaches for exploratory studies. Retrieved from [Link]
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JoVE. (2007). Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture. Retrieved from [Link]
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NC3Rs. (2013). Blood sampling: Rat. Retrieved from [Link]
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PMDA. (2012). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical T. Retrieved from [Link]
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PMC. (2022). Role of animal models in biomedical research: a review. Retrieved from [Link]
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Current Separations. (n.d.). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Retrieved from [Link]
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University of Nebraska-Lincoln. (n.d.). Guidelines for Blood Collection in Mice and Rats. Retrieved from [Link]
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McGraw Hill Medical. (n.d.). Chapter 7. Pharmacokinetics of Oral Absorption. Retrieved from [Link]
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AccessPharmacy - McGraw Hill Medical. (n.d.). Chapter 7. Pharmacokinetics of Oral Absorption. Retrieved from [Link]
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FDA. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from [https://www.fda.gov/files/about fda/published/FDA-Requirements-for-Preclinical-Studies.pdf]([Link] fda/published/FDA-Requirements-for-Preclinical-Studies.pdf)
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Semantic Scholar. (2015). Pharmacokinetics of Drugs Following IV Bolus, IV Infusion, and Oral Administration. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
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PMC - NIH. (n.d.). Switch over from intravenous to oral therapy: A concise overview. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Chapter 12: Animal Models: Practical Use and Considerations. Retrieved from [Link]
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Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]
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PubMed. (2024). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Retrieved from [Link]
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PubMed. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Selection of a suitable animal model to evaluate secretion of drugs in the human milk: a systematic approach. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved from [Link]
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PubMed. (n.d.). Pharmacological activities of imidazo[1,2-alpha]pyrazine derivatives. Retrieved from [Link]
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NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]
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PubMed. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Imidazo[1,2-a]pyrazines. Retrieved from [Link]
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TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]
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NIH. (n.d.). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. Retrieved from [Link]
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MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Retrieved from [Link]
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PubMed. (n.d.). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Retrieved from [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for 6-Methylimidazo[1,2-a]pyrazine synthesis
Welcome to the technical support center for the synthesis of 6-Methylimidazo[1,2-a]pyrazine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core component in therapeutics targeting oncology and neuroscience.[1][2] Achieving a high-yielding, clean synthesis is therefore of critical importance.
This document moves beyond simple step-by-step instructions to explain the causality behind procedural choices, empowering you to make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing the this compound core?
The most established and widely practiced method is the Tschitschibabin reaction, which involves the condensation of 2-amino-5-methylpyrazine with an α-haloketone, such as chloroacetone or bromoacetone.[3] This SN2 reaction followed by intramolecular cyclization and dehydration is a robust method for forming the fused bicyclic system. The reaction typically proceeds by heating the reactants in a suitable solvent like ethanol or isopropanol.
The general mechanism involves the initial nucleophilic attack of the endocyclic nitrogen of the pyrazine ring onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization.
Caption: General mechanism for the synthesis of Imidazo[1,2-a]pyrazines.
Q2: Are there more modern, efficient alternatives to the classical condensation reaction?
Yes, multicomponent reactions (MCRs) have emerged as highly efficient, atom-economical alternatives for constructing the imidazo[1,2-a]pyrazine scaffold.[4] The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is particularly noteworthy.[5] This one-pot synthesis combines 2-amino-5-methylpyrazine, an aldehyde, and an isocyanide under catalytic conditions to rapidly generate molecular diversity.
Recent advancements have highlighted the use of molecular iodine as a cost-effective and benign catalyst for these transformations, often allowing the reaction to proceed at room temperature with good to excellent yields.[6][7][8][9] This approach avoids the need for pre-functionalized and potentially lachrymatory α-haloketones.
Q3: What are the critical parameters to control for a successful synthesis?
Regardless of the chosen method, several parameters are crucial for success:
-
Purity of Starting Materials: The purity of the 2-amino-5-methylpyrazine is paramount. Impurities can lead to significant side product formation.
-
Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the reaction without participating in it. Alcohols (ethanol, isopropanol) are common for classical syntheses, while ethanol is also effective for iodine-catalyzed MCRs.[9]
-
Temperature Control: While some modern methods work at room temperature, the classical condensation often requires heating to drive the reaction to completion.[3] Microwave irradiation has also been successfully employed to accelerate the reaction.[10][11]
-
Stoichiometry: Precise control of reactant ratios is essential, especially in multicomponent reactions, to minimize side products and maximize the yield of the desired product.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Caption: Troubleshooting workflow for low product yield in synthesis.
Q4: My reaction yield is very low. What are the likely causes and how can I fix it?
Possible Cause 1: Poor Quality of 2-amino-5-methylpyrazine The starting aminopyrazine can degrade over time or contain impurities from its synthesis.[12]
-
Solution: Before starting the reaction, verify the purity of your 2-amino-5-methylpyrazine using NMR spectroscopy or by checking its melting point. If it is impure, consider recrystallization or purification by column chromatography.
Possible Cause 2: Suboptimal Reaction Conditions (Classical Method) The reaction may be too slow or not reaching completion.
-
Solution: Ensure the reaction is heated sufficiently. Refluxing in ethanol or isopropanol is a standard condition. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature or prolonged reaction time may be necessary. The addition of a non-nucleophilic base, like sodium bicarbonate, can sometimes help by neutralizing the H-X acid formed during the reaction, driving the equilibrium forward.
Possible Cause 3: Inefficient Catalysis (MCR Method) For the iodine-catalyzed GBB reaction, the catalyst's effectiveness is key.
-
Solution: While many Lewis acids can be used, molecular iodine (I₂) at 5-10 mol% in ethanol has been shown to be highly effective and provides excellent yields.[9] Ensure your iodine is dry and has not sublimed away. The reaction should be stirred at room temperature and monitored by TLC until the starting materials are consumed.
Q5: I see multiple spots on my TLC plate after the reaction. How can I minimize side products?
Possible Cause 1: Self-Condensation of the α-Haloketone α-Haloketones can undergo self-condensation, especially under basic conditions.[13]
-
Solution: Add the α-haloketone slowly to the reaction mixture containing the aminopyrazine. Avoid using strong bases. If a base is needed to scavenge acid, use a mild one like NaHCO₃.
Possible Cause 2: Formation of Regioisomers While 2-amino-5-methylpyrazine is expected to yield the 6-methyl product regioselectively, highly substituted or electronically unusual substrates could potentially lead to other isomers.
-
Solution: The cyclization is governed by the nucleophilicity of the ring nitrogens. The N1 nitrogen is significantly more nucleophilic and sterically accessible, leading to the desired imidazo[1,2-a]pyrazine product. The formation of the alternative imidazo[1,5-a]pyrazine is electronically and sterically disfavored. Confirm the structure of your product unequivocally using 2D NMR techniques (NOESY, HMBC).
Possible Cause 3: Unreacted Starting Materials Incomplete conversion will lead to a complex mixture.
-
Solution: Use a slight excess (1.1 to 1.2 equivalents) of the more volatile or reactive component (e.g., chloroacetone) to ensure the complete consumption of the more valuable aminopyrazine. Monitor the reaction by TLC to ensure it has gone to completion before starting the workup.
Q6: The final product is difficult to purify. What is the recommended purification strategy?
The purification strategy depends on the scale and purity of the crude product.
-
For Reasonably Clean Crude Product: Often, the product will precipitate from the reaction mixture upon cooling. It can then be isolated by filtration, washed with a cold solvent (like diethyl ether or cold ethanol) to remove soluble impurities, and dried.
-
For Crude Mixtures with Significant Impurities: Flash column chromatography on silica gel is the most effective method. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with ethyl acetate or methanol, is usually successful in separating the product from starting materials and side products.[14]
| Parameter | Classical Condensation | Iodine-Catalyzed MCR |
| Key Reactants | 2-amino-5-methylpyrazine, Chloroacetone | 2-amino-5-methylpyrazine, Aldehyde, Isocyanide |
| Catalyst | None required (or mild base) | Molecular Iodine (I₂)[6][7] |
| Typical Solvent | Ethanol, Isopropanol | Ethanol |
| Temperature | Reflux (e.g., 78 °C in EtOH) | Room Temperature[9] |
| Yield | Moderate to Good | Good to Excellent[9] |
| Key Advantage | Well-established, simple reagents | High efficiency, one-pot, mild conditions |
Table 1: Comparison of common synthetic routes.
Experimental Protocols
Protocol 1: Classical Synthesis via Two-Component Condensation
This protocol describes the synthesis of this compound from 2-amino-5-methylpyrazine and chloroacetone.
Materials:
-
2-amino-5-methylpyrazine (1.0 eq)
-
Chloroacetone (1.1 eq)
-
Ethanol (or Isopropanol)
-
Sodium Bicarbonate (NaHCO₃) (1.2 eq)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-methylpyrazine (1.0 eq) and sodium bicarbonate (1.2 eq).
-
Add ethanol to dissolve the solids (approx. 10-15 mL per gram of aminopyrazine).
-
Begin stirring and gently heat the mixture to reflux (approx. 78 °C).
-
Once refluxing, add chloroacetone (1.1 eq) dropwise over 10 minutes.
-
Maintain the reaction at reflux and monitor its progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Protocol 2: Modern Iodine-Catalyzed Three-Component Synthesis
This protocol describes a one-pot synthesis using 2-amino-5-methylpyrazine, an aldehyde (e.g., benzaldehyde), and an isocyanide (e.g., tert-butyl isocyanide).[6][9]
Materials:
-
2-amino-5-methylpyrazine (1.0 mmol, 1.0 eq)
-
Benzaldehyde (1.0 mmol, 1.0 eq)
-
tert-Butyl isocyanide (1.0 mmol, 1.0 eq)
-
Molecular Iodine (I₂) (0.05 mmol, 0.05 eq)
-
Ethanol (3-5 mL)
Procedure:
-
In a sealed vial, combine 2-amino-5-methylpyrazine (1.0 eq), benzaldehyde (1.0 eq), and molecular iodine (0.05 eq).
-
Add ethanol (3-5 mL) and stir the mixture at room temperature to dissolve the components.
-
Add tert-butyl isocyanide (1.0 eq) to the reaction mixture.
-
Seal the vial and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC. The reaction is often complete within 6-12 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-(tert-butylamino)-2-phenyl-6-methylimidazo[1,2-a]pyrazine.
References
-
Jia, H., Dai, G., Weng, J., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[12][15]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577–7589. [Link]
- Google Patents. (2010).
-
TSI Journals. (2016). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. [Link]
-
Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
ACS Publications. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. [Link]
-
Royal Society of Chemistry. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances. [Link]
-
MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings. [Link]
-
ResearchGate. (2021). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5287–5353. [Link]
-
Royal Society of Chemistry. (2019). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]
-
ResearchGate. (2022). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
-
Thieme Chemistry. (2010). Mono- and Dihalogenation of 2-Aminopyrazine. Synfacts. [Link]
-
PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 12. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]
- 13. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 15. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing side products in imidazo[1,2-a]pyrazine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals. Drawing upon established expertise and validated protocols, this resource offers troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize side products in your synthetic routes, ensuring the integrity and efficiency of your research.
Introduction to Imidazo[1,2-a]pyrazine Synthesis
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making it a focal point in medicinal chemistry and drug discovery.[1] The Groebke-Blackburn-Bienaymé (GBB) reaction, a one-pot three-component condensation, is a widely utilized and efficient method for the synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives.[2][3][4] This reaction typically involves an aminopyrazine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid.[5] While powerful, this multicomponent reaction can present challenges, including the formation of side products that can complicate purification and reduce yields. This guide will address these common issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of imidazo[1,2-a]pyrazines. Each issue is followed by a detailed explanation of the potential causes and actionable steps to resolve the problem.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in imidazo[1,2-a]pyrazine synthesis, particularly via the GBB reaction, can stem from several factors. Identifying the root cause is critical for effective troubleshooting.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present after the expected reaction time, consider extending the reaction duration. Increasing the reaction temperature or switching to microwave irradiation can also enhance the reaction rate.[6] However, be mindful that excessive heat can sometimes lead to degradation.
-
-
Suboptimal Catalyst: The choice and amount of catalyst are crucial.
-
Solution: If using a Lewis acid (e.g., Sc(OTf)₃, InCl₃) or a Brønsted acid (e.g., p-TsOH, AcOH), ensure it is of high purity and used in the appropriate catalytic amount.[5] Sometimes, switching from a Lewis acid to a Brønsted acid, or vice-versa, can improve yields depending on the specific substrates. An iodine-catalyzed method has also been reported to provide excellent yields.[5]
-
-
Hydrolysis of Isocyanide: Isocyanides are susceptible to hydrolysis under acidic conditions, which are often used to catalyze the GBB reaction.[7][8] This side reaction consumes your isocyanide starting material, converting it into a primary amine and formic acid, thereby reducing the yield of the desired product.[7][8]
-
Solution:
-
Ensure all reagents and solvents are anhydrous. The presence of water will promote isocyanide hydrolysis.
-
If possible, use a non-aqueous workup procedure.
-
Consider running the reaction under neutral or slightly basic conditions if your specific transformation allows, as isocyanide hydrolysis is less favorable in non-acidic media.[9][10]
-
-
-
Purity of Starting Materials: Impurities in the aminopyrazine, aldehyde, or isocyanide can interfere with the reaction.
-
Solution: Ensure all starting materials are pure. Recrystallize or chromatograph impure solids and distill liquid reagents if necessary. Isocyanides, in particular, can have a limited shelf life and may need to be freshly prepared or purified.
-
The following diagram illustrates a logical workflow for troubleshooting low reaction yields.
Caption: Troubleshooting workflow for low reaction yields.
Question 2: I am observing multiple spots on my TLC plate that are difficult to separate from my desired product. What are these side products and how can I minimize them?
Answer:
The formation of multiple, closely-eluting side products is a common challenge. These are often isomers or products of competing reaction pathways.
Potential Side Products and Minimization Strategies:
-
Regioisomers: Depending on the substitution pattern of the aminopyrazine, the formation of regioisomers is possible. For instance, if the aminopyrazine has other nucleophilic nitrogen atoms, competitive cyclization can occur.
-
Minimization: The regioselectivity is often dictated by the electronic and steric properties of the aminopyrazine. Careful selection of starting materials is the primary way to control this. In some cases, adjusting the catalyst and reaction temperature may influence the isomeric ratio.
-
-
Unreacted Intermediates: The GBB reaction proceeds through a series of intermediates. If the final cyclization and aromatization steps are slow or incomplete, you may isolate these intermediates.
-
Minimization: As with low yields, extending the reaction time or increasing the temperature can help drive the reaction to completion.
-
-
Side Reactions of the Aldehyde: Aldehydes can undergo self-condensation (aldol reaction) or oxidation, especially if the reaction is run for extended periods at high temperatures.
-
Minimization: Add the aldehyde slowly to the reaction mixture to maintain a low concentration. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
The following diagram illustrates the potential for side product formation in the GBB reaction.
Caption: Main and side reaction pathways in imidazo[1,2-a]pyrazine synthesis.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my imidazo[1,2-a]pyrazine synthesis?
A1: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like acetonitrile (ACN) and N,N-dimethylformamide (DMF) are commonly used. Protic solvents like ethanol or methanol can also be effective, but be mindful of the potential for isocyanide hydrolysis. In some cases, greener solvents or even solvent-free conditions under microwave irradiation have been successfully employed.[6] It is recommended to perform small-scale solvent screens to identify the optimal conditions for your specific substrates.
Q2: What is the best way to purify my imidazo[1,2-a]pyrazine product?
A2: The purification method will depend on the physical properties of your product and the nature of the impurities.
-
Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyrazines. Silica gel is typically used as the stationary phase, with a gradient of ethyl acetate in hexanes as the mobile phase.[11]
-
Recrystallization: If your product is a solid and the impurities have different solubilities, recrystallization can be a very effective purification technique.[4] Common recrystallization solvents include ethanol, methanol, and ethyl acetate/hexane mixtures.
-
Acid-Base Extraction: If your product has a basic nitrogen atom and the impurities do not, an acid-base extraction can be used to separate them. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid. The protonated product will move to the aqueous layer. Neutralize the aqueous layer with a base and then extract the purified product back into an organic solvent.
Q3: How can I confirm the structure of my product and identify any impurities?
A3: A combination of spectroscopic techniques is essential for structural confirmation and impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the structure of your product.[12] The chemical shifts and coupling constants of the protons on the imidazo[1,2-a]pyrazine core are characteristic and can be used to confirm the regiochemistry of the product. Impurities will present as extra peaks in the spectrum.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of your product, confirming its elemental composition.[5] LC-MS is particularly useful for analyzing the purity of your sample and identifying the molecular weights of any impurities.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in your molecule.[12]
Table 1: Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield | Incomplete reaction | Extend reaction time, increase temperature, use microwave irradiation. |
| Suboptimal catalyst | Screen different Lewis and Brønsted acids; consider iodine catalysis. | |
| Isocyanide hydrolysis | Use anhydrous reagents and solvents; consider non-acidic conditions. | |
| Impure starting materials | Purify all reagents before use. | |
| Multiple Products | Regioisomer formation | Careful selection of aminopyrazine; optimize reaction conditions. |
| Unreacted intermediates | Drive reaction to completion (longer time, higher temperature). | |
| Aldehyde side reactions | Slow addition of aldehyde; use an inert atmosphere. | |
| Purification Difficulty | Similar polarity of product and impurities | Optimize chromatography conditions (solvent system, gradient); try recrystallization from different solvents. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Aminoimidazo[1,2-a]pyrazines via the Groebke-Blackburn-Bienaymé Reaction
-
To a solution of the aminopyrazine (1.0 mmol) in an appropriate solvent (e.g., acetonitrile, 5 mL) in a round-bottom flask is added the aldehyde (1.0 mmol) and the isocyanide (1.0 mmol).
-
The catalyst (e.g., Sc(OTf)₃, 10 mol%) is added to the mixture.
-
The reaction is stirred at room temperature or heated to reflux, and the progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3-aminoimidazo[1,2-a]pyrazine.
Protocol 2: Purification of Imidazo[1,2-a]pyrazines by Recrystallization
-
Dissolve the crude solid product in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
References
-
Vedantu. Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE. Available from: [Link]
-
Mugberia Gangadhar Mahavidyalaya. alkayl cyanides (nitriles) and isocyanides. 2020. Available from: [Link]
-
Chemistry Stack Exchange. Why doesn't hydrolysis of isocyanides take place in basic medium? 2021. Available from: [Link]
-
UCL Discovery. The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Available from: [Link]
-
ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. 2021. Available from: [Link]
-
Quora. Why is the hydrolysis of an isocyanide not done in alkaline condition? 2019. Available from: [Link]
-
YouTube. HYDROLYSIS OF ISOCYANIDES. 2020. Available from: [Link]
-
PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. 2023. Available from: [Link]
-
TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available from: [Link]
-
Googleapis.com. SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. Available from: [Link]
-
ACS Combinatorial Science. Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. Available from: [Link]
-
The University of Groningen research portal. The Groebke-Blackburn-Bienayme Reaction. 2019. Available from: [Link]
-
PubMed. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Available from: [Link]
-
Chemistry of Heterocyclic Compounds. SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. 2013. Available from: [Link]
-
Beilstein Journals. Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. 2024. Available from: [Link]
-
ResearchGate. The Groebke‐Blackburn‐Bienaymé 3‐component reaction (GBB 3‐CR).. Available from: [Link]
-
ResearchGate. (PDF) Imidazo[1,2-a]pyrazines. 2025. Available from: [Link]
-
Organic Chemistry Portal. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
-
CUNY. Purification by Recrystallization. Available from: [Link]
-
ResearchGate. Synthesis, Characterization and Antimicrobial Evaluation of Novel Imidazo[1,2-a]pyrazine-linked 1,2,3-Triazole Derivatives via a Click Chemistry Approach. 2024. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. 2025. Available from: [Link]
-
PubMed. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. 2019. Available from: [Link]
Sources
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- 3. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE [vedantu.com]
- 8. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
- 11. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 6-Methylimidazo[1,2-a]pyrazine
Welcome to the technical support center dedicated to the synthesis of 6-Methylimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during its synthesis, with a primary focus on addressing the critical issue of low product yield. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable scaffold in medicinal chemistry for its role in developing therapeutics for neuroscience and oncology, is most commonly achieved through the condensation of 2-amino-5-methylpyrazine with an α-haloketone, such as chloroacetone or bromoacetone.[1][2] While theoretically straightforward, this reaction is often plagued by issues that can significantly reduce the yield and purity of the final product. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and optimize your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Very Low or No Formation of the Desired Product
Question: My reaction has run to completion, but analysis by TLC/LC-MS shows minimal to no formation of this compound. What are the likely causes and how can I rectify this?
Answer: This is a common and frustrating issue that typically points to fundamental problems with the reaction setup or the reagents themselves. Let's break down the potential culprits.
1. Quality and Purity of Starting Materials:
The integrity of your starting materials is paramount. Impurities in either 2-amino-5-methylpyrazine or the α-haloketone can inhibit the reaction or lead to undesirable side products.
-
2-Amino-5-methylpyrazine: This reagent can degrade over time, especially if not stored properly (cool, dry, and protected from light).[3] It is advisable to verify the purity of your starting material by NMR or melting point determination. If in doubt, purification by recrystallization or sublimation may be necessary.
-
α-Haloketone (e.g., Chloroacetone/Bromoacetone): These reagents are susceptible to decomposition and polymerization, especially in the presence of light or moisture.[2] Using a freshly opened bottle or redistilling the α-haloketone before use is highly recommended.
Troubleshooting Protocol: Starting Material Integrity Check
-
Visual Inspection: Check for any discoloration of your 2-amino-5-methylpyrazine.
-
Purity Analysis: Run a quick 1H NMR or melting point analysis on your starting materials and compare them with literature values.
-
Purification: If impurities are detected, purify the 2-amino-5-methylpyrazine by recrystallization from a suitable solvent like ethanol or toluene. Distill the α-haloketone under reduced pressure.
2. Inadequate Reaction Conditions:
The reaction conditions play a critical role in driving the cyclization to completion.
-
Temperature: While some variations of this reaction can proceed at room temperature, many require heating to overcome the activation energy barrier for both the initial N-alkylation and the subsequent cyclization. A temperature range of 80-120 °C is often employed.[4]
-
Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF or acetonitrile are generally good choices as they can dissolve the starting materials and facilitate the reaction. Alcohols like ethanol or isopropanol can also be used.[5] In some cases, catalyst-free reactions in water under microwave irradiation have been reported to be effective.[4][6]
-
Reaction Time: Insufficient reaction time will naturally lead to low conversion. It is essential to monitor the reaction's progress using TLC or LC-MS until the starting materials are consumed.
Troubleshooting Workflow: Optimizing Reaction Conditions
The following diagram illustrates a systematic approach to optimizing your reaction conditions.
Caption: A logical workflow for troubleshooting low product yield.
3. The Role of a Base:
The condensation reaction releases a hydrohalic acid (HCl or HBr), which can protonate the starting 2-amino-5-methylpyrazine, rendering it non-nucleophilic and halting the reaction. The inclusion of a mild, non-nucleophilic base is often necessary to neutralize this acid.
-
Common Bases: Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are frequently used. Triethylamine (Et₃N) can also be employed.[7]
Experimental Protocol: Base-Mediated Synthesis
-
To a solution of 2-amino-5-methylpyrazine (1.0 eq) in a suitable solvent (e.g., ethanol), add a mild base (e.g., NaHCO₃, 1.5 eq).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the α-haloketone (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
Issue 2: Formation of Multiple Byproducts
Question: My TLC plate shows multiple spots, and the crude NMR indicates a mixture of compounds. How can I improve the selectivity of my reaction?
Answer: The formation of byproducts is a common challenge that complicates purification and reduces the overall yield. The primary culprits are often related to the reactivity of the starting materials and intermediates.
1. Self-Condensation of the α-Haloketone:
α-Haloketones can undergo self-condensation, especially under basic conditions, leading to a complex mixture of polymeric materials.
-
Mitigation Strategy: Add the α-haloketone slowly to the reaction mixture containing the 2-amino-5-methylpyrazine. This ensures that the concentration of the α-haloketone remains low at any given time, favoring the desired intermolecular reaction over self-condensation.
2. Formation of Regioisomers:
While the reaction to form this compound is generally regioselective, the formation of other isomers is possible, though less common.
3. Competing Reaction Pathways:
The intermediate formed after the initial N-alkylation can potentially undergo other reactions if the cyclization step is slow.
The following diagram illustrates the desired reaction pathway versus a potential side reaction.
Caption: Desired reaction pathway vs. a common side reaction.
Troubleshooting Table: Enhancing Reaction Selectivity
| Parameter | Standard Condition | Optimized Condition for Higher Selectivity | Rationale |
| Addition of α-Haloketone | All at once | Slow, dropwise addition | Minimizes self-condensation of the α-haloketone. |
| Base Strength | Strong bases | Mild bases (e.g., NaHCO₃) | Reduces the rate of base-catalyzed side reactions. |
| Temperature | High (e.g., >120 °C) | Moderate (e.g., 80-100 °C) | Can favor the desired cyclization over decomposition pathways. |
Issue 3: Difficulty in Product Purification
Question: I have managed to synthesize the product, but I am struggling to purify it from the reaction mixture. What are the best practices for purification?
Answer: Effective purification is key to obtaining your target compound with high purity. The choice of purification method will depend on the nature of the impurities.
1. Work-up Procedure:
A proper aqueous work-up can remove many of the inorganic salts and some polar impurities.
-
Standard Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
2. Chromatography:
Column chromatography is often the most effective method for separating the desired product from closely related impurities.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the TLC analysis of your crude product.
3. Recrystallization:
If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, can also be effective.
Advanced Synthetic Strategies for Improved Yield
For researchers consistently facing low yields with the traditional approach, exploring alternative synthetic methodologies can be beneficial.
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and often leads to higher yields and cleaner reaction profiles.[4]
-
Multicomponent Reactions (MCRs): One-pot reactions involving 2-amino-5-methylpyrazine, an aldehyde, and an isocyanide have been developed for the synthesis of imidazo[1,2-a]pyrazine derivatives, often in good yields.[8][9]
-
Catalyst-Free Syntheses: Some methods report successful synthesis without the need for a catalyst, which can simplify purification.[4][10]
Conclusion
Troubleshooting low yield in the synthesis of this compound requires a systematic and logical approach. By carefully considering the quality of your starting materials, optimizing reaction conditions, and employing appropriate purification techniques, you can significantly improve your synthetic outcomes. This guide provides a framework for identifying and addressing the most common pitfalls, enabling you to achieve higher yields and purity for this important heterocyclic compound.
References
- CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents.
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available at: [Link]
-
Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a - ResearchGate. Available at: [Link]
-
Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent | ACS Combinatorial Science. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]
- CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents.
-
An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - ASM Journals. Available at: [Link]
-
Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
(PDF) Imidazo[1,2-a]pyrazines - ResearchGate. Available at: [Link]
-
(PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity † - ResearchGate. Available at: [Link]
-
(PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents - ResearchGate. Available at: [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Available at: [Link]
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Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction - PubMed. Available at: [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of imidazo[1,2‐a]pyridines by cyclization reaction. - ResearchGate. Available at: [Link]
-
Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed. Available at: [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine - ResearchGate. Available at: [Link]
-
Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry. Available at: [Link]
-
Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines | Jordan Journal of Chemistry (JJC). Available at: [Link]
-
Synthetic Approaches and Functionalizations of Imidazo[1,2-a]pyrimidines: An Overview of the Decade | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]
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Stereospecific Aminative Cyclizations Triggered by Intermolecular Aza‐Prilezhaev Alkene Aziridination - Scite.ai. Available at: [Link]
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Strategies to improve the selectivity of 6-Methylimidazo[1,2-a]pyrazine derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-methylimidazo[1,2-a]pyrazine derivatives. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the complexities of optimizing the selectivity of this important chemical scaffold. The imidazo[1,2-a]pyrazine core is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors and other therapeutic agents.[1] However, achieving the desired selectivity profile is often a significant challenge.[2] This guide will address common issues you may encounter and provide actionable strategies to enhance the selectivity of your compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound lead compound is potent against my primary target but also hits several related kinases. Where should I begin with structural modifications to improve selectivity?
A1: This is a common challenge, as many kinase inhibitors that target the ATP-binding site can exhibit cross-reactivity with other kinases due to the conserved nature of this pocket.[2][3] The key is to exploit the subtle differences between the ATP-binding sites of your primary target and off-target kinases. For the this compound scaffold, the primary points for modification are typically the C2, C3, and C8 positions.[4]
Initial Strategy:
-
Bioinformatics and Structural Analysis: If crystal structures are available, perform a detailed comparison of the ATP-binding pockets of your primary target and key off-targets. Look for differences in amino acid residues, pocket depth, and flexibility.[5] This analysis will guide your synthetic strategy.
-
Focus on the C2 and C8 Positions: Structure-activity relationship (SAR) studies on imidazo[1,2-a]pyrazine derivatives have shown that modifications at these positions can significantly impact selectivity.[4]
-
C2-Position: Substituents at this position often point towards the solvent-exposed region of the ATP-binding site. Introducing bulkier or more rigid groups can create steric hindrance with residues in the off-target kinases that are not present in the primary target.[6]
-
C8-Position: Modifications here can influence interactions with the hinge region of the kinase. Introducing groups that can form specific hydrogen bonds or other interactions with unique residues in the primary target can enhance selectivity.
-
Workflow for Initial Modifications:
Caption: Initial workflow for improving selectivity.
Q2: I'm observing a significant drop in potency in my cell-based assays compared to my biochemical assays. What could be the cause?
A2: This is a frequent and multifaceted issue in drug discovery. A drop in potency between biochemical and cellular assays can often be attributed to factors related to the cellular environment that are not present in a purified enzyme assay.[7][8]
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Solubility: Poor aqueous solubility can lead to compound precipitation in cell culture media, reducing the effective concentration.
-
Permeability: The compound may have poor cell permeability and is not reaching its intracellular target.
-
-
High Intracellular ATP Concentration: Biochemical kinase assays are often conducted at ATP concentrations close to the Km of the kinase. However, intracellular ATP levels are significantly higher, which can lead to competitive displacement of ATP-competitive inhibitors like many imidazo[1,2-a]pyrazine derivatives.[9]
-
Plasma Protein Binding: If you are using media containing serum, your compound may bind to proteins like albumin, reducing the free concentration available to engage the target.[8]
-
Efflux by Transporters: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
Experimental Plan to Diagnose the Issue:
| Potential Issue | Recommended Experiment | Expected Outcome if Issue is Present |
| Poor Solubility | Measure kinetic solubility in PBS and cell culture media. | Low solubility values (<10 µM). |
| Poor Permeability | Perform a PAMPA or Caco-2 permeability assay. | Low permeability classification. |
| ATP Competition | Re-run the biochemical assay with physiological ATP concentrations (1-5 mM). | IC50 value increases significantly. |
| Plasma Protein Binding | Measure the fraction of unbound compound in the presence of serum. | High percentage of compound is bound. |
| Efflux | Perform cell-based assays in the presence of known efflux pump inhibitors. | Cellular potency is restored or significantly improved. |
Q3: How do I set up a robust kinase selectivity profiling cascade?
A3: A tiered approach is the most efficient and cost-effective way to profile the selectivity of your this compound derivatives.[10]
Tier 1: Broad Kinome Screening
-
Objective: To get a broad overview of the kinome-wide selectivity.
-
Method: Screen your compound at a single, high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >200 kinases).[11] Several commercial services offer such panels.
-
Data Analysis: Identify all kinases that are inhibited by more than a certain threshold (e.g., >70% inhibition).
Tier 2: IC50 Determination
-
Objective: To quantify the potency against "hits" from Tier 1.
-
Method: For each kinase identified in Tier 1, perform a dose-response experiment to determine the IC50 value.[10]
-
Data Analysis: Calculate the selectivity score, which is the ratio of the IC50 for an off-target kinase to the IC50 for the primary target. A higher selectivity score indicates better selectivity.
Tier 3: Cellular Target Engagement
-
Objective: To confirm target engagement and selectivity in a cellular context.
-
Method: Use a cellular thermal shift assay (CETSA) or a NanoBRET assay to measure the binding of your compound to the primary target and key off-targets in intact cells.[7]
-
Data Analysis: Compare the cellular EC50 values for the primary target and off-targets.
Selectivity Profiling Workflow:
Caption: A tiered workflow for kinase selectivity profiling.
Troubleshooting Guides
Problem: My modifications to the this compound core are leading to a loss of potency against the primary target.
This is a common issue during lead optimization. The goal is to improve selectivity without sacrificing potency.
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Action |
| Disruption of Key Interactions | The modification may be sterically clashing with a key residue or removing a crucial hydrogen bond or hydrophobic interaction. | Re-examine the binding mode of your parent compound. Perform molecular docking or obtain a co-crystal structure of your new analog to understand the loss of interaction. Design new modifications that avoid disrupting these key interactions. |
| Increased Conformational Rigidity | Introducing rigid groups can sometimes lock the molecule in a conformation that is not optimal for binding to the target.[6] | Synthesize analogs with more flexible linkers or smaller rigid groups to restore conformational flexibility. |
| Unfavorable Desolvation Penalty | Adding highly polar groups can sometimes lead to a high desolvation penalty upon binding, which can reduce affinity.[12][13] | Consider less polar modifications or reposition the polar group to interact with solvent rather than a hydrophobic pocket. |
Problem: I am struggling to rationalize the SAR for my series of this compound derivatives.
A clear SAR is crucial for rational drug design. If the SAR is "flat" or inconsistent, it can be difficult to make progress.
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Action |
| Incorrect Binding Mode Hypothesis | Your assumed binding mode may be incorrect, leading to flawed interpretations of the SAR. | Attempt to obtain a co-crystal structure of one of your compounds with the target protein. This will provide definitive information about the binding mode. |
| Multiple Binding Modes | Different analogs in your series may be adopting different binding modes, which would complicate the SAR. | Use computational methods like molecular dynamics simulations to explore the conformational flexibility and potential binding modes of your compounds.[14] |
| Assay Artifacts | Inconsistent assay conditions or compound aggregation can lead to unreliable data and a confusing SAR. | Carefully validate your assay for robustness and reproducibility. Check for compound aggregation using techniques like dynamic light scattering. |
Experimental Protocols
Protocol: General Procedure for Kinase IC50 Determination
This protocol provides a general framework for determining the IC50 of an inhibitor against a specific kinase using a radiometric assay.
-
Prepare Reagents:
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA).
-
Substrate solution (specific peptide or protein substrate for the kinase).
-
ATP solution (containing a known concentration of cold ATP and [γ-33P]ATP).
-
Test compound dilutions in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the test compound dilutions.
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 25 µL of the ATP solution.
-
Incubate for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding 50 µL of 1% phosphoric acid.
-
Transfer 10 µL of the reaction mixture onto a P30 filtermat.
-
Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational approaches to improving selectivity in drug design. Journal of medicinal chemistry, 55(4), 1424-1444.
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424-1444. [Link]
- Copeland, R. A. (2016). Innovative medicinal chemistry strategies for improving target binding kinetics in drug discovery. ACS medicinal chemistry letters, 7(10), 885-890.
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. [Link]
- Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1937-1953.
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
-
Copeland, R. A. (2016). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ResearchGate. [Link]
- Korovesis, D., Christiaens, A., Impens, F., & Verhelst, S. H. (2021). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. bioRxiv.
- Myadaraboina, S., Alla, M., Parlapalli, A., & Addlagatta, A. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. International Journal of Chemical Sciences, 16(3), 276.
- Ali, M. R., et al. (2012). Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity. Bioorganic & medicinal chemistry letters, 22(10), 3482-3486.
- Milburn, D., et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Vasta, J. D., et al. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell chemical biology, 25(1), 101-112.e5.
-
Korovesis, D., et al. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine- kinase inhibitors. ChemRxiv. [Link]
- Large, J. M., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & medicinal chemistry letters, 20(20), 5988-5993.
- Kaur, H., et al. (2023). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. ACS Medicinal Chemistry Letters, 14(4), 438-445.
-
Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. [Link]
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
- International Journal of Novel Research and Development. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.
- Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European journal of medicinal chemistry, 45(11), 5208-5216.
-
Schnider, P. (2024). The Medicinal Chemist's Guide to Solving ADMET Challenges. YouTube. [Link]
- Benchchem. (n.d.). This compound|CAS 1346157-11-6. Benchchem.
- Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines.
- Al-Jubair, A. K., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305980.
- Khan, M. A., et al. (2023). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine...
- Khumsuban, S., et al. (2013). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Bioorganic & medicinal chemistry letters, 23(10), 2896-2900.
- Myadaraboina, S., et al. (2018).
- Hit-to-lead (H2L)
- Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Rel
- Benchchem. (n.d.).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
- Sablayrolles, C., et al. (1984). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of medicinal chemistry, 27(2), 206-212.
- Goud, B. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC advances, 13(53), 37305-37317.
-
Design of Novel Imidazopyrazine Derivative against Breast Cancer via Targeted NPY1R Antagonist. (2023). PubMed. [Link]
- Goud, B. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- Pozharskii, A. F., et al. (2011). Synthetic approaches to imidazo[4,5-b]pyridine derivatives (review). Chemistry of Heterocyclic Compounds, 47(6), 633-654.
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Technical Support Center: Addressing Off-Target Effects of Imidazo[1,2-a]pyrazine Compounds in Cellular Assays
Welcome to the technical support center for researchers utilizing imidazo[1,2-a]pyrazine compounds. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to navigate the complexities of cellular assays, with a specific focus on identifying and mitigating off-target effects. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting protein kinases, phosphodiesterases, and other key cellular proteins.[1][2][3] However, this versatility can also lead to unintended molecular interactions, or "off-target" effects, which can confound experimental results and lead to misinterpretation of a compound's true mechanism of action.[4][5]
This guide is structured to provide direct, actionable advice through a troubleshooting section and a list of frequently asked questions, supplemented with detailed experimental protocols.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during cellular assays with imidazo[1,2-a]pyrazine compounds.
Q: My compound shows potent cytotoxicity at concentrations far below its IC50 for the intended target. How do I determine if this is an off-target effect?
A: This is a classic indicator of a potential off-target liability. When cytotoxicity precedes on-target inhibition, it suggests that the compound is interacting with one or more other cellular components essential for cell survival. Common mechanisms of off-target toxicity include induction of severe oxidative stress, mitochondrial dysfunction, or DNA damage.[4]
Here is a systematic workflow to dissect this observation:
Troubleshooting Workflow: Unexpected Cytotoxicity
Caption: Workflow for investigating unexpected cytotoxicity.
Causality Explained:
-
Verify Compound Integrity: Impurities or degradation products can be cytotoxic. Ensure your compound is >95% pure (by LC-MS and NMR) and fully dissolved in the assay medium.
-
Test an Inactive Analog: The gold standard for implicating an off-target effect is to use a structurally related molecule that lacks activity against your primary target.[6] If this inactive analog retains the cytotoxic phenotype, it strongly points to an off-target mechanism.[6]
-
Genetic Validation: The most definitive method is to remove the intended target from the cell system using CRISPR/Cas9 or siRNA.[4] If the compound remains cytotoxic in cells lacking the primary target, the effect is unequivocally off-target.[4]
-
Broad Selectivity Profiling: Since imidazo[1,2-a]pyrazines are notorious kinase inhibitors, screening against a broad panel of kinases is a logical next step to identify unintended targets.[5][7][8]
Q: My imidazo[1,2-a]pyrazine compound is a potent inhibitor in my biochemical (enzyme) assay, but weak or inactive in my cellular assay. What's happening?
A: This discrepancy is common and usually points to issues with the compound's behavior in a complex cellular environment.
Potential Causes & Solutions:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Troubleshooting: Perform a cellular uptake assay (e.g., using LC-MS to quantify intracellular compound concentration). If permeability is low, medicinal chemistry efforts may be needed to improve physicochemical properties.
-
-
High Protein Binding: The compound may bind avidly to proteins in the cell culture medium (like albumin) or non-specifically to intracellular proteins, reducing the free concentration available to engage the target.
-
Troubleshooting: Measure the fraction of compound bound to plasma proteins. While difficult to change, this knowledge helps correlate free compound concentration with cellular activity.
-
-
Active Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Troubleshooting: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil). A significant increase in cellular potency suggests the compound is an efflux substrate.
-
-
Compound Metabolism: Cells may rapidly metabolize the compound into an inactive form.
-
Troubleshooting: Analyze the compound's stability in the presence of liver microsomes or by measuring its half-life in the cells or media via LC-MS over time.
-
-
High Intracellular ATP: For kinase inhibitors that are ATP-competitive, the high concentration of ATP in cells (millimolar range) can outcompete the inhibitor, leading to a rightward shift in the IC50 value compared to biochemical assays, which often use lower, non-physiological ATP concentrations.[9]
-
Troubleshooting: Ensure your biochemical assay is run at or near physiological ATP concentrations (1-10 mM) to provide a more accurate prediction of cellular potency.[9]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the common off-target families for imidazo[1,2-a]pyrazine compounds?
A: The imidazo[1,2-a]pyrazine scaffold is a versatile pharmacophore known to interact with several key protein families. Awareness of these potential off-targets is critical for proactive risk assessment.
| Protein Family | Examples of Known Targets | Potential Cellular Effect | References |
| Protein Kinases | Aurora Kinases, CDKs, BTK, JAK1, FLT3/AXL | Cell cycle arrest, apoptosis, altered signaling | [1][7][10][11][12] |
| Phosphodiesterases (PDEs) | cAMP- and cGMP-specific PDEs | Altered cyclic nucleotide signaling, apoptosis | [13][14] |
| Purinergic Receptors | P1 and P2 Receptors | Modulation of purinergic signaling pathways | [13][14] |
| Tubulin | Colchicine binding site | Disruption of microtubule dynamics, G2/M arrest | [15] |
| ENPP1 | Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 | Stimulation of cGAS-STING pathway | [16] |
Q2: How can I proactively assess the selectivity of my new imidazo[1,2-a]pyrazine compound?
A: A tiered or funnel-based approach is most efficient for characterizing selectivity.
Caption: A tiered approach to selectivity profiling.
This strategy allows you to use resources judiciously, starting with a broad, less expensive screen and progressively focusing on the most relevant off-targets with more complex, hypothesis-driven cellular assays.[5][17]
Q3: What are the essential positive and negative controls for my cellular assays?
A: Robust controls are the foundation of trustworthy and reproducible data.
-
Vehicle Control (Negative): Treats cells with the same concentration of the compound's solvent (e.g., DMSO) used in the experimental conditions. This establishes the baseline cellular response.
-
Positive Control: A well-characterized, potent, and selective inhibitor of your intended target. This validates that the assay system is working correctly and is capable of detecting the expected biological effect.[17]
-
Inactive Analog Control (Negative): As discussed in the troubleshooting section, a structurally similar but biologically inactive compound is crucial for differentiating on-target from non-specific or off-target effects.[6]
-
General Cytotoxicity Control (e.g., Staurosporine): A potent, non-specific cell death inducer. This helps to confirm that the cell system can respond to a cytotoxic stimulus and provides a reference for maximum cell death in viability assays.
Q4: When should I use a target knockout or knockdown cell line for validation?
A: Genetic validation is the most rigorous method to confirm that a compound's cellular phenotype is a direct result of its interaction with the intended target.[4] You should employ this technique in the following scenarios:
-
To Confirm Mechanism of Action: When you have a potent compound and want to definitively prove its cellular activity is on-target.
-
To Deconvolute Off-Target Effects: When you observe a phenotype (like cytotoxicity) that you suspect is off-target, as described in the troubleshooting guide.
-
When No Suitable Inactive Analog is Available: If medicinal chemistry efforts cannot produce a clean negative control compound, genetic knockout is the best alternative.
Caption: Logic of using knockout cells for validation.
Part 3: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to verify that your compound binds to its intended target in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with your imidazo[1,2-a]pyrazine compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
-
Separation of Soluble and Precipitated Protein:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (containing the soluble, non-denatured protein).
-
Analyze the amount of soluble target protein remaining at each temperature point by Western Blot or another quantitative protein detection method (e.g., ELISA).
-
-
Data Interpretation:
-
Plot the percentage of soluble target protein against temperature for both vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for compound-treated samples indicates target protein stabilization and confirms direct binding (target engagement).
-
Protocol 2: Target Validation using CRISPR/Cas9-Mediated Gene Knockout
This protocol provides a general workflow for creating a target knockout cell line to validate compound effects.[4]
Methodology:
-
sgRNA Design and Synthesis:
-
Design two to three single-guide RNAs (sgRNAs) targeting a constitutive exon of the gene encoding your primary target protein. Use a validated online design tool to minimize off-target cleavage.
-
Synthesize or purchase the sgRNAs.
-
-
Generation of Cas9-Expressing Cell Line (if not already available):
-
Establish a stable cell line expressing the Cas9 nuclease, typically through lentiviral transduction followed by antibiotic selection.
-
-
Transfection of sgRNAs:
-
Transfect the Cas9-expressing cells with the designed sgRNAs using a suitable method (e.g., electroporation, lipid-based transfection). Include a non-targeting sgRNA as a negative control.
-
-
Isolation of Single-Cell Clones:
-
Two to three days post-transfection, dilute the cells to a single-cell suspension and plate into 96-well plates to isolate single-cell clones (monoclonal populations).
-
-
Validation of Knockout Clones:
-
Expand the monoclonal populations.
-
Screen for target protein knockout using Western Blot. A complete absence of the protein band confirms a successful knockout.
-
Sequence the genomic DNA at the target locus (e.g., via Sanger sequencing) to confirm the presence of frameshift-inducing insertions or deletions (indels).
-
-
Functional Assay with Validated Clones:
-
Use the validated knockout clone and the parental (wild-type) cell line in your primary cellular assay.
-
Treat both cell lines with your imidazo[1,2-a]pyrazine compound across a dose-response range.
-
If the compound's effect is lost or significantly reduced in the knockout cells compared to the wild-type cells, this provides definitive evidence of on-target activity.
-
References
- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?
- Benchchem. (2025). Technical Support Center: Investigating Off-Target Effects of Novel Small Molecule Inhibitors.
- Creative Diagnostics. Off-Target Effects Analysis.
- Drug Discovery News. The precision paradox: Off-target effects in gene editing.
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Gueble, F. et al. (1998). Antiproliferative, differentiating and apoptotic effects elicited by imidazo[1,2-a]pyrazine derivatives. PubMed. [Link]
-
Kerekes, A. D. et al. (2012). Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity. PubMed. [Link]
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Fancelli, D. et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. [Link]
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GIGAZINE. (2025). What will come from understanding 'off-target effects,' where drugs have effects that are different from those expected?[Link]
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Gueble-Valero, F. et al. (1999). Apoptotic effects of imidazo[1,2-a]pyrazine derivatives in the human Dami cell line. PubMed. [Link]
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Al-Tel, T. H. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
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Shanmugasundaram, M. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
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Sreekanth, U. et al. (2017). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
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Rodrigues, M. et al. (2021). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC. [Link]
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Klink, T. A. et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]
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Sridevi, C. et al. (2015). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. [Link]
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Wyatt, P. G. et al. (2003). Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. PubMed. [Link]
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EPTES. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]
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ResearchGate. Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. [Link]
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ResearchGate. (PDF) Imidazo[1,2-a]pyrazines. [Link]
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Zhang, H. et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. [Link]
-
Maggio, B. et al. (2023). Editorial: Emerging heterocycles as bioactive compounds. PMC. [Link]
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Parrott, N. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
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ResearchGate. The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and.... [Link]
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Wang, Y. et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. [Link]
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Aliwaini, S. et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. [Link]
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Shanmugasundaram, M. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
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YouTube. (2017). webinar recording: resolving the question of on- or off-target toxicity – a case study. [Link]
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Belanger, D. B. et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed. [Link]
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ResearchGate. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. [Link]
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Catarzi, D. et al. (2020). Imidazo[1,2-a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. PubMed. [Link]
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ResearchGate. (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. [Link]
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Al-Tel, T. H. et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. NIH. [Link]
-
MDPI. (2026). Newly Synthesized Telmisartan–Amino Acid Conjugates Exhibit Enhanced Cytotoxic Effects in Malignant Melanoma Cells. [Link]
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- 17. reactionbiology.com [reactionbiology.com]
Technical Support Center: Enhancing the Bioavailability of 6-Methylimidazo[1,2-a]pyrazine
Welcome to the technical support center for researchers working with 6-Methylimidazo[1,2-a]pyrazine and similar N-heterocyclic compounds. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to overcome common challenges related to poor oral bioavailability in your in vivo studies. Our approach is rooted in a logical, step-by-step diagnostic and problem-solving framework, ensuring that your experimental choices are informed by robust scientific principles.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions and hurdles researchers face when a compound like this compound shows low or variable exposure in animal models.
Question 1: My in vivo study with this compound resulted in very low plasma concentrations. What is the most likely cause?
Answer: For novel heterocyclic compounds like this compound, low oral bioavailability is typically rooted in two primary challenges: poor aqueous solubility and/or rapid first-pass metabolism.
-
Solubility-Limited Absorption: Many kinase inhibitors and other heterocyclic molecules are highly crystalline and lipophilic, leading to a low dissolution rate in the gastrointestinal (GI) tract.[1][2] If the compound does not dissolve, it cannot be absorbed. Based on data from structurally similar compounds, such as 6-Chloro-2-methylimidazo[1,2-a]pyrazine which has a calculated LogP of 1.69, it is reasonable to hypothesize that this compound is a lipophilic molecule with poor water solubility, likely placing it in the Biopharmaceutics Classification System (BCS) Class II or IV.[1][3]
-
Metabolism-Limited Absorption: Imidazopyrazine scaffolds can be susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver and intestinal wall.[4] This "first-pass effect" can clear a significant portion of the absorbed drug before it reaches systemic circulation.
Your first step is to determine which of these is the primary barrier. This is a critical decision point that will dictate your formulation strategy.
Question 2: How can I determine if my issue is solubility or metabolism?
Answer: A systematic in vitro characterization is essential. Before proceeding with more complex in vivo studies, perform the following two assessments:
-
Kinetic Aqueous Solubility Assessment: Determine the solubility of your compound in biorelevant media, such as Simulated Gastric Fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).[5] A solubility below 10 µg/mL is a strong indicator that dissolution is a major hurdle.
-
Metabolic Stability Assay: Incubate this compound with liver microsomes (human and the species used in your in vivo study, e.g., rat or mouse).[4][6] This assay will determine the intrinsic clearance and predict the extent of first-pass metabolism. A short half-life (<30 minutes) suggests that metabolism is a significant contributor to low bioavailability.
The results from these two experiments will guide your next steps, as illustrated in the workflow diagram below.
Initial diagnostic workflow for bioavailability issues.
Question 3: My compound appears to be poorly soluble. What is the simplest formulation I can try for my next in vivo study?
Answer: For early-stage preclinical studies where speed and material conservation are critical, start with simple liquid formulations before moving to more complex approaches.
-
pH-Adjusted Aqueous Solution: If your compound has a basic pKa (which is likely for an imidazopyrazine scaffold), you may be able to create a solution by lowering the pH. A simple vehicle of 0.1 N HCl or a citrate buffer (pH 3-4) can sometimes be sufficient to dissolve the compound for oral gavage. However, be cautious of the drug precipitating out in the higher pH of the intestine.[1]
-
Co-solvent System: A mixture of water and organic co-solvents can significantly increase solubility. A common and generally well-tolerated starting point is a vehicle containing PEG 400, propylene glycol, and/or Tween® 80.[5] A typical vehicle might be 10% DMSO / 40% PEG 400 / 50% Water.
-
Simple Suspension (Micronized): If the compound cannot be dissolved, creating a uniform suspension is the next step. Reducing the particle size of the drug powder through micronization increases the surface area for dissolution.[7] A suspension can be prepared in a vehicle containing a wetting agent (e.g., Tween® 80) and a viscosity enhancer (e.g., 0.5% methylcellulose) to prevent settling.
Question 4: I've tried simple formulations, but the exposure is still too low. What advanced formulation strategies should I consider?
Answer: If simple solutions or suspensions fail, you will need to employ an enabling formulation strategy. For BCS Class II compounds, the goal is to present the drug to the GI tract in a pre-dissolved or high-energy state.
-
Amorphous Solid Dispersions (ASDs): This is one of the most powerful and widely used techniques.[8][9] By dispersing the drug at a molecular level within a polymer matrix (e.g., Soluplus®, PVP-VA64), you create a high-energy amorphous form that has a much higher apparent solubility and dissolution rate than the crystalline form.[10][11] This is particularly effective for compounds that are "dissolution-rate limited."
-
Lipid-Based Formulations (LBFs): For highly lipophilic compounds (LogP > 3), LBFs such as Self-Emulsifying Drug Delivery Systems (SEDDS) are an excellent choice.[1] These formulations consist of oils, surfactants, and co-solvents that, upon gentle agitation in aqueous media (like GI fluids), spontaneously form fine oil-in-water emulsions, keeping the drug solubilized and ready for absorption.
The choice between these depends on the compound's properties. A decision tree for selecting an advanced formulation is provided in the Troubleshooting Guide.
Part 2: Troubleshooting Guides - In-Depth Problem Solving
This section provides detailed guides for specific experimental challenges, complete with step-by-step protocols and the scientific rationale behind them.
Guide 1: Pre-formulation Assessment & Excipient Compatibility
Problem: You need to select the right excipients for your formulation but are concerned about potential chemical interactions that could degrade your compound.
Rationale: Excipients are not always inert. They can interact with the active pharmaceutical ingredient (API), leading to degradation and affecting the stability and performance of the dosage form. A systematic pre-formulation screen is a mandatory step to ensure you select stable and compatible components.[12]
Step-by-Step Protocol: Excipient Compatibility Screen
-
Prepare Binary Mixtures: Prepare 1:1 (w/w) physical mixtures of this compound with a panel of commonly used excipients. A good starting list includes:
-
Polymers (for ASDs): Soluplus®, Kollidon® VA64, HPMC-AS
-
Surfactants (for LBFs/suspensions): Kolliphor® RH 40, Tween® 80, Vitamin E TPGS
-
Lipids (for LBFs): Capmul® MCM, Labrasol®
-
Fillers/Binders: Microcrystalline Cellulose (MCC), Lactose
-
-
Stress Conditions: Place open vials of each binary mixture, along with pure API as a control, under accelerated stability conditions (e.g., 40°C / 75% Relative Humidity) for a period of 1 to 4 weeks.
-
Analytical Assessment: At designated time points (e.g., 1, 2, and 4 weeks), analyze the samples using High-Performance Liquid Chromatography (HPLC) with a UV or MS detector.
-
Assay: Quantify the amount of this compound remaining in the sample compared to the initial time point. A loss of >5% indicates a potential incompatibility.
-
Purity/Degradation Products: Examine the chromatogram for the appearance of new peaks, which would signify degradation products.
-
-
Interpretation: Excipients that show no significant loss of API and no formation of degradation products are considered compatible and can be advanced into formulation development.
Workflow for excipient compatibility screening.
Guide 2: Formulation Strategy Selection for Poor Solubility
Problem: Your compound is confirmed to be poorly soluble, and simple formulations are ineffective. You need to choose between an Amorphous Solid Dispersion (ASD) and a Lipid-Based Formulation (LBF).
Rationale: The optimal strategy depends on the compound's physicochemical properties, particularly its melting point (Tm) and LogP. ASDs are generally preferred for compounds with a moderate LogP and high Tm, while LBFs are often better for highly lipophilic (high LogP) compounds.
Decision-Making Framework:
| Property | Amorphous Solid Dispersion (ASD) is Preferred | Lipid-Based Formulation (LBF) is Preferred |
| LogP | 0 - 3 | > 3 |
| Melting Point (Tm) | High (>150°C) | Low (<150°C) |
| Dose | Low to Moderate (<50 mg/kg) | Low to High |
| Primary Barrier | Dissolution Rate Limited | Solubility Limited |
Step-by-Step Protocol: Preparation of an Amorphous Solid Dispersion via Spray Drying
-
Solvent Selection & Polymer Screening:
-
Identify a common solvent system (e.g., dichloromethane/methanol, acetone) that can dissolve both this compound and the chosen polymer (e.g., Soluplus®).
-
Prepare solutions with varying drug-to-polymer ratios (e.g., 10%, 25%, 50% drug loading).
-
-
Spray Drying Process:
-
Set up a lab-scale spray dryer with appropriate parameters (inlet temperature, gas flow rate, pump rate). These will need to be optimized for your specific solvent system.
-
Atomize the feed solution into the drying chamber. The rapid evaporation of the solvent traps the drug in a molecularly dispersed, amorphous state within the polymer matrix.
-
Collect the resulting powder from the cyclone.
-
-
Characterization of the ASD:
-
Confirm Amorphous Nature: Use Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity. An amorphous sample will show a broad "halo" pattern, while a crystalline sample will have sharp peaks.
-
Assess Glass Transition Temperature (Tg): Use Differential Scanning Calorimetry (DSC) to measure the Tg. A single Tg that is higher than the storage temperature indicates a stable amorphous system.
-
In Vitro Dissolution Testing: Perform a dissolution test in biorelevant media (FaSSIF) to demonstrate the solubility advantage. The ASD should show a significantly higher and sustained concentration (a "spring and parachute" effect) compared to the crystalline API.
-
Guide 3: Troubleshooting High First-Pass Metabolism
Problem: Your in vitro data shows high intrinsic clearance in liver microsomes, and in vivo exposure remains low even with solubility-enhancing formulations.
Rationale: If the drug is rapidly metabolized by CYP enzymes in the gut wall or liver, even a perfectly solubilized drug will not reach systemic circulation.[4] While redesigning the molecule is a medicinal chemistry task, formulation can sometimes mitigate this issue.
Troubleshooting Strategies:
-
Inhibition of CYP Enzymes with Excipients: Some formulation excipients are known to be mild to moderate inhibitors of CYP enzymes (particularly CYP3A4).[8] Using excipients like Vitamin E TPGS or certain polysorbates in your formulation may competitively inhibit the metabolic enzymes in the gut wall, allowing more drug to be absorbed intact. This should be confirmed with in vitro CYP inhibition assays.
-
Promoting Lymphatic Absorption: For highly lipophilic compounds, formulating with long-chain triglycerides can promote absorption into the lymphatic system.[1] The lymphatic route bypasses the portal circulation and the liver, thus avoiding first-pass metabolism. This is an advanced strategy typically explored with specialized lipid-based systems.
-
Dose Escalation Study: Sometimes, metabolic pathways can become saturated at higher doses. Conduct a dose escalation study (in vivo) to see if the exposure (AUC) increases more than proportionally with the dose. This non-linear pharmacokinetic profile can indicate saturable first-pass metabolism.
Part 3: Data Presentation and Visualization
Table 1: Example Pre-formulation Data for a Hypothetical Imidazopyrazine Analog
| Parameter | Value | Implication for Formulation |
| Molecular Weight | 133.15 g/mol (for 6-Me-Imidazo[1,2-a]pyrazine) | Small molecule, good potential for passive diffusion if soluble. |
| Calculated LogP | ~1.5 - 2.0 (estimated) | Lipophilic, suggests poor aqueous solubility (BCS Class II/IV). |
| Aqueous Solubility (pH 7.4) | < 5 µg/mL | Severely solubility-limited. Simple aqueous vehicles will fail. |
| pKa (predicted) | 4.5 - 5.5 (basic) | Solubility will increase at low pH. pH-modification is a viable strategy. |
| Melting Point (Tm) | > 180°C | High Tm makes it a good candidate for Amorphous Solid Dispersions. |
| Rat Liver Microsome T½ | 15 minutes | High intrinsic clearance. First-pass metabolism is a significant barrier. |
Diagram 1: Decision Tree for Advanced Formulation Selection
Decision-making framework for advanced formulations.
References
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Title: Pharmaceutical excipients inhibit cytochrome P450 activity in cell free systems and after systemic administration Source: PubMed URL: [Link]
-
Title: Role of Excipients in Amorphous Solid Dispersions Source: YouTube (BASF Pharma Solutions) URL: [Link]
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Title: Selecting the most appropriate formulation excipient for manufacture of amorphous solid dispersions: a case study of lumefantrine Source: Queen's University Belfast Research Portal URL: [Link]
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Title: From Preclinical Screening to Clinical Optimization: Accelerating Poorly Soluble Drug Development Source: Drug Development & Delivery URL: [Link]
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Title: Preclinical α-FORMULATION™ Screen Source: The Solubility Company URL: [Link]
-
Title: Excipients That Facilitate Amorphous Drug Stabilization Source: ResearchGate URL: [Link]
-
Title: Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06 Source: PMC - PubMed Central URL: [Link]
-
Title: Drug-excipient behavior in polymeric amorphous solid dispersions Source: Journal of Excipients and Food Chemicals URL: [Link]
-
Title: Preformulation & Excipient Compatibility Studies Source: Charles River Laboratories URL: [Link]
-
Title: Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: PubMed Central URL: [Link]
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Title: Discovery and development of aurora kinase inhibitors as anticancer agents Source: PubMed URL: [Link]
-
Title: Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications Source: Purdue e-Pubs URL: [Link]
-
Title: Discovery and development of aurora kinase inhibitors as anticancer agents. Source: ACS Publications URL: [Link]
-
Title: Advances in the design, discovery, and optimization of aurora kinase inhibitors as anticancer agents Source: Taylor & Francis Online URL: [Link]
-
Title: Aurora B Inhibitors as Cancer Therapeutics Source: MDPI URL: [Link]
-
Title: Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics? Source: PMC - PubMed Central URL: [Link]
-
Title: Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: In vitro microsomal metabolism of hydrazine Source: PubMed URL: [Link]
-
Title: The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy Source: DigitalCommons@USU URL: [Link]
-
Title: In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes Source: NIH URL: [Link]
-
Title: Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][3][8]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer Source: PubMed URL: [Link]
-
Title: Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds Source: PMC - NIH URL: [Link]
-
Title: Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor Source: PubMed URL: [Link]
-
Title: A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs Source: Brieflands URL: [Link]
-
Title: A Brief Review on Solubility Enhancement Techniques with Drug and Polymer Source: ResearchGate URL: [Link]
-
Title: Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations Source: TSI Journals URL: [Link]
-
Title: Imidazo[1,2-a]pyrazines Source: ResearchGate URL: [Link]
-
Title: Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma Source: MDPI URL: [Link]
-
Title: Unlocking the therapeutic potential of N-heterocyclic derivatives as Pim kinase inhibitors Source: SpringerLink URL: [Link]
-
Title: Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates Source: ResearchGate URL: [Link]
-
Title: A review on potential heterocycles for the treatment of glioblastoma targeting receptor tyrosine kinases Source: PubMed Central URL: [Link]
-
Title: Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides Source: MDPI URL: [Link]
-
Title: Discovery of potent, selective and orally bioavailable imidazo[1,5-a]pyrazine derived ACK1 inhibitors Source: PubMed URL: [Link]
-
Title: Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates Source: PMC - NIH URL: [Link]
-
Title: Imidazo(1,2-a)pyrazine Source: PubChem URL: [Link]
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Technical Support Center: Purification of 6-Methylimidazo[1,2-a]pyrazine and Its Analogs
Welcome to the Technical Support Center for the purification of 6-Methylimidazo[1,2-a]pyrazine and its diverse analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable heterocyclic compounds. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Achieving high purity is paramount for accurate biological evaluation and downstream applications.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the purification process. We will explore the "why" behind experimental choices, empowering you to troubleshoot effectively and adapt methodologies to your specific analog.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound and its analogs in a question-and-answer format.
Question 1: My imidazo[1,2-a]pyrazine analog is streaking severely on the silica gel TLC plate, making it difficult to assess reaction completion and select a solvent system for column chromatography. What's causing this and how can I fix it?
Answer:
Streaking is a frequent challenge when working with basic nitrogen-containing heterocycles like imidazo[1,2-a]pyrazines on standard silica gel.[3] The root cause is the strong interaction between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to slow, uneven migration up the TLC plate.
Here are several effective strategies to mitigate streaking:
-
Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent system.[3][4]
-
Triethylamine (TEA): Add 0.5-2% TEA to your mobile phase. TEA is a volatile base that will neutralize the acidic sites on the silica, allowing your compound to move more freely and form a well-defined spot.
-
Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component in your eluent, for example, in a dichloromethane/methanol system.[3]
-
-
Switch the Stationary Phase: If a basic modifier is not sufficient or if your compound is sensitive to bases, consider an alternative stationary phase.
-
Reversed-Phase Chromatography: For more polar analogs, reversed-phase chromatography on a C18 column can be an excellent alternative. The separation mechanism is based on hydrophobicity, avoiding the acid-base interactions seen with silica.[3]
Question 2: I'm performing column chromatography, but my desired compound is co-eluting with a closely-related impurity. How can I improve the separation?
Answer:
Achieving baseline separation of structurally similar compounds requires careful optimization of your chromatographic conditions.
-
Optimize the Mobile Phase:
-
Solvent System Selection: The choice of eluent is critical. For imidazo[1,2-a]pyrazines, common systems include ethyl acetate/hexane and dichloromethane/methanol.[4] Systematically screen different solvent systems using TLC to find one that provides the best separation (largest ΔRf).
-
Gradient Elution: If an isocratic (constant solvent mixture) system fails, a gradient elution is highly recommended.[4][5] Start with a less polar solvent system and gradually increase the polarity. This will help to resolve compounds with very similar Rf values.
-
-
Improve Column Packing and Sample Loading:
-
Dry Loading: Instead of loading your sample dissolved in a strong solvent, adsorb it onto a small amount of silica gel or Celite.[3][6] After evaporating the solvent, the resulting free-flowing powder can be carefully added to the top of your column. This technique often leads to sharper bands and improved separation.
-
-
Consider a Different Chromatographic Technique:
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations or for obtaining highly pure material for final analysis, HPLC offers significantly higher resolution than flash chromatography.[3]
-
Below is a workflow to guide your decision-making process for improving separation.
Caption: A decision tree for troubleshooting poor separation during column chromatography.
Question 3: I attempted to purify my solid this compound analog by recrystallization, but it oiled out instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid crystalline lattice. This is often due to the solution being too supersaturated or cooling too quickly. The presence of impurities can also inhibit crystal formation.
Here’s a systematic approach to troubleshoot this issue:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of the hot solvent to dilute the solution slightly, then allow it to cool much more slowly.[3] Insulating the flask can help achieve a slower cooling rate.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seed Crystals: If you have a small amount of the pure, solid compound, add a tiny crystal to the cooled, supersaturated solution. This "seed" will act as a template for further crystal growth.[3]
-
-
Solvent System Modification: If the above steps fail, the solvent system may be suboptimal.
-
Mixed Solvent Systems: A two-solvent system can be very effective. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify the solution, and then allow it to cool slowly. A common combination is ethyl acetate/hexane.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound and its analogs?
A1: The most frequently employed purification techniques are:
-
Column Chromatography: This is a versatile method for separating mixtures. Both normal-phase (silica gel or alumina) and reversed-phase (C18) chromatography are used, depending on the polarity of the analog.[3]
-
Crystallization: This is an excellent technique for obtaining highly pure solid compounds, provided a suitable solvent system can be found.[3]
-
Extraction: Acid-base extraction is often used during the initial workup to separate the basic imidazo[1,2-a]pyrazine from neutral or acidic impurities.[8]
Q2: How do I choose an appropriate solvent system for column chromatography?
A2: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate. A good target Rf value for your desired compound is typically between 0.2 and 0.4. A summary of commonly used solvent systems is provided in the table below.
| Compound Type/Analog | Stationary Phase | Common Eluent Systems | Notes |
| General Imidazo[1,2-a]pyrazines | Silica Gel | Ethyl Acetate / Hexane | Adjust ratio to achieve desired Rf. |
| Silica Gel | Dichloromethane / Methanol | Good for more polar analogs. | |
| Neutral Alumina | n-Hexane / Ethyl Acetate | Can be effective for basic compounds.[9] | |
| Basic Analogs Exhibiting Tailing | Silica Gel | Eluent + 0.5-2% Triethylamine | Neutralizes acidic sites on silica.[3] |
| Polar Analogs | C18 Silica (Reversed-Phase) | Water / Acetonitrile or Water / Methanol (often with 0.1% formic acid or TFA) | Good for compounds that are highly retained on silica.[3] |
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity and identity of your this compound analog:
-
Thin Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of your compound.[11]
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel
-
TLC Analysis: Develop a suitable solvent system using TLC that gives your target compound an Rf of ~0.3. If streaking is observed, add 1% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (or the non-polar component of the eluent system) and pour it into the column. Allow the silica to settle, ensuring a flat, even bed. Add a thin layer of sand on top.[12]
-
Sample Loading (Dry Loading Method): a. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate). b. Add a small amount of silica gel (approximately 2-3 times the weight of your crude product). c. Remove the solvent under reduced pressure (rotary evaporator) to obtain a dry, free-flowing powder. d. Carefully apply this powder to the top of the packed column.
-
Elution: Carefully add the eluent to the column and apply gentle pressure to begin the separation. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethyl Acetate/Hexane)
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of hot ethyl acetate (the "good" solvent).
-
Addition of Anti-Solvent: While the solution is still hot, add hexane (the "poor" solvent or "anti-solvent") dropwise with swirling until the solution just begins to turn cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.
Caption: A flowchart outlining the general strategy for purifying imidazo[1,2-a]pyrazine analogs.
References
-
TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Retrieved from [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †. ResearchGate. Retrieved from [Link]
-
PMC. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. PubMed Central. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
DSpace@MIT. (n.d.). 4. Purification by Flash Column Chromatography. DSpace@MIT. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. ResearchGate. Retrieved from [Link]
-
PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Imidazo[1,2-a]pyrazines. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
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- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Purification [chem.rochester.edu]
- 7. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 8. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. storage.googleapis.com [storage.googleapis.com]
- 10. IMidazo[1,2-a]pyrazine-3-carboxylic acid(1265896-03-4) 1H NMR [m.chemicalbook.com]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
Stability testing of 6-Methylimidazo[1,2-a]pyrazine under experimental conditions
Welcome to the technical support guide for the stability testing of 6-Methylimidazo[1,2-a]pyrazine. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during stability assessment. Our approach is rooted in established principles of chemical stability, drawing from regulatory guidelines and the known chemistry of related heterocyclic compounds.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems you might encounter during your stability studies. The solutions provided are based on a synthesis of chemical principles and best practices in pharmaceutical analysis.
Q1: I'm observing a significant loss of my main this compound peak under acidic stress conditions (e.g., 0.1 M HCl at 60°C), but no single major degradant peak is appearing in my HPLC analysis. What's happening?
A1: This scenario suggests that acidic hydrolysis may be leading to multiple degradation products or that the degradants are not being retained or detected by your current HPLC method.
-
Causality & Mechanism: The imidazo[1,2-a]pyrazine ring system, while aromatic, contains nitrogen atoms that can be protonated under strong acidic conditions. This can make the ring susceptible to hydrolytic cleavage, potentially breaking open the imidazole portion of the fused ring. Such cleavage can result in several smaller, more polar fragments that may not be well-retained on a typical C18 column or may lack a strong chromophore for UV detection.
-
Troubleshooting Steps:
-
Adjust HPLC Method: Modify your gradient to be shallower, starting with a more aqueous mobile phase (e.g., 98% Water/2% Acetonitrile) to improve the retention of potential polar degradants.
-
Check Detector Wavelength: Perform a diode array detector (DAD) or photodiode array (PDA) scan of your stressed sample to ensure your chosen wavelength is optimal for detecting both the parent compound and any potential degradants, which may have different absorption maxima.
-
Employ Mass Spectrometry (LC-MS): If available, LC-MS is the most powerful tool for this issue.[1] It can detect fragments that lack a strong UV chromophore and provide mass information to help elucidate the structures of the degradation products. This is a key step in identifying degradation pathways.[2]
-
Reduce Stress Severity: If degradation is too extensive, reduce the acid concentration, temperature, or exposure time to generate a lower level of degradation (aim for 5-20%), which simplifies the resulting chromatogram.[3]
-
Q2: My this compound sample is showing instability when exposed to air and light in the lab, even at room temperature. What is the likely cause and how can I mitigate this?
A2: The imidazo[1,2-a]pyrazine scaffold is known to be sensitive to oxidative stress and photodegradation. The electron-rich nature of the heterocyclic system can make it a target for reactive oxygen species (ROS) and high-energy photons.
-
Causality & Mechanism:
-
Oxidation: The imidazole ring is particularly susceptible to oxidation. Atmospheric oxygen, potentially catalyzed by trace metals, can lead to the formation of N-oxides or hydroxylated species. Studies on similar heterocyclic systems have shown that enzymatic oxidation by aldehyde oxidase (AO) can be a metabolic route, suggesting the ring system's inherent sensitivity to oxidation.[4]
-
Photodegradation: Many pyrazine and imidazole derivatives are photoactive and can undergo degradation upon exposure to UV or even high-intensity visible light.[5] This process often involves the formation of free radicals, leading to complex degradation pathways.[2]
-
-
Mitigation Strategies:
-
Inert Atmosphere: When preparing solutions or storing the compound, purge vials with an inert gas like nitrogen or argon to displace oxygen.
-
Use of Amber Glassware: Always handle and store the compound and its solutions in amber vials or glassware wrapped in aluminum foil to protect them from light.
-
Antioxidant Addition (for formulation studies): If developing a formulation, consider the inclusion of antioxidants. However, for intrinsic stability studies of the drug substance, this is not recommended as it would mask the inherent instability.
-
Controlled Storage: Store the solid compound and its solutions under controlled conditions as determined by your stability program, typically protected from light and at reduced temperatures (e.g., 2-8°C or -20°C).
-
Q3: I'm performing a forced degradation study and see a new peak in my oxidative stress sample (e.g., 3% H₂O₂). How can I preliminarily identify this degradant?
A3: The most common product of oxidative stress on this scaffold would be an N-oxide or a hydroxylated derivative.
-
Hypothesized Degradation Pathway: The nitrogen atoms in the pyrazine and imidazole rings are potential sites for oxidation, leading to N-oxides. The carbon atoms of the imidazole ring are also susceptible to hydroxylation.
-
Identification Workflow:
-
LC-MS Analysis: This is the primary method. Look for a mass peak that is +16 Da (for an oxygen addition) or +32 Da (for two oxygen additions) compared to the parent compound.
-
MS/MS Fragmentation: Fragment both the parent peak and the degradant peak. A similar fragmentation pattern suggests the core scaffold is intact, supporting the hypothesis of an N-oxide or hydroxylated derivative.
-
Forced Degradation in D₂O: If you suspect a C-H bond is being oxidized, performing the degradation in a deuterated solvent might provide clues, although this is an advanced technique.
-
Diagram of Potential Pathway:
Hypothesized oxidative degradation pathways.
-
Frequently Asked Questions (FAQs)
Q: What are the recommended starting conditions for a forced degradation study on this compound according to ICH guidelines?
A: Forced degradation studies, or stress testing, are essential to develop and validate stability-indicating methods.[2][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3] The conditions below are a standard starting point and should be adjusted based on the observed stability of the compound.
| Stress Condition | Recommended Starting Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To test stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To test stability in alkaline environments. |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours | To test susceptibility to oxidation. |
| Thermal | Solid state at 80°C for 48 hours | To evaluate intrinsic thermal stability. |
| Photostability | Solid & Solution exposed to 1.2 million lux hours and 200 watt hours/square meter of UV light (ICH Q1B) | To assess degradation from light exposure.[2] |
Q: Is this compound expected to be more stable in acidic or basic conditions?
A: Based on the general chemistry of imidazoles, the compound is likely to be more susceptible to degradation under strong acidic conditions than moderately basic ones. The imidazole ring can be protonated, which can facilitate hydrolytic ring-opening. While strong bases can also cause degradation, many similar heterocyclic systems show greater stability in neutral to slightly basic pH ranges. The precise pH of maximum stability would need to be determined experimentally through a solution-state stability study across a range of pH values.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines the steps to induce degradation under various stress conditions. It is crucial for the development of a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound and to assess its intrinsic stability.[7]
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
Calibrated HPLC with a DAD/PDA detector
-
pH meter
-
Stability chambers (temperature and photostability)
Workflow Diagram:
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
Control Sample: Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL. This is your unstressed t=0 sample.
-
Acid Hydrolysis:
-
Add an appropriate volume of the stock solution to a flask containing 0.1 M HCl to achieve a final concentration of 0.1 mg/mL.
-
Incubate the solution at 60°C. Withdraw aliquots at specific time points (e.g., 2, 8, 24 hours).
-
Before analysis, cool the aliquot to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH for stress and neutralize with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Add an appropriate volume of the stock solution to a flask containing 3% H₂O₂ to achieve a final concentration of 0.1 mg/mL.
-
Keep the solution at room temperature, protected from light. Withdraw aliquots at specified time points.
-
-
Thermal Degradation:
-
Place a small amount of solid this compound in a vial and expose it to 80°C in a stability oven.
-
After the desired time, dissolve the solid in acetonitrile to prepare a 0.1 mg/mL solution for analysis.
-
-
Photostability Testing:
-
Expose both the solid compound and a 0.1 mg/mL solution to light conditions as specified in the ICH Q1B guideline.
-
Ensure a dark control sample is stored under the same conditions but protected from light.
-
-
Analysis:
-
Analyze all samples (stressed, neutralized, controls) using a validated HPLC method.
-
Use a DAD/PDA detector to check for peak purity and identify any new peaks.
-
Calculate the percentage of degradation and perform a mass balance calculation to ensure all degradation products are accounted for.
-
References
-
TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. [Link]
-
ResearchGate. Novel fluorophores based on imidazopyrazine derivatives: Synthesis and photophysical characterization focusing on solvatochromism and sensitivity towards nitroaromatic compounds | Request PDF. [Link]
-
RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. [Link]
-
RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
ResearchGate. Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) | Request PDF. [Link]
-
Scribd. Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. [Link]
-
Semantic Scholar. Forced Degradation Studies. [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]
-
Wiley Online Library. Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. [Link]
-
Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
-
National Center for Biotechnology Information. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
ResearchGate. (PDF) Imidazo[1,2-a]pyrazines. [Link]
-
National Center for Biotechnology Information. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. [Link]
-
Chemical Papers. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. [Link]
-
PubMed. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[8][9]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. [Link]
-
RSC Publishing. Polarity-sensitive fluorescent probes based on imidazopyridazine derivatives for imaging lung cancer tissues. [Link]
-
National Center for Biotechnology Information. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. [Link]
-
PubMed. Imidazo[1,2-a]pyrazine-3,6-diones derived from alpha-amino acids: a theoretical mechanistic study of their formation via pyrolysis and silica-catalyzed process. [Link]
-
PubMed. Review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its phase I and phase II metabolites in biological matrices, foodstuff and beverages. [Link]
-
ResearchGate. 2,3,5,6-Tetra(1H-tetrazol-5-yl)pyrazine: A Thermally Stable Nitrogen-Rich Energetic Material. [Link]
-
National Center for Biotechnology Information. Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. [Link]
-
PubMed. 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. [Link]
-
PubChem. Imidazo[1,2-a]pyrazine-6-carboxylic acid | C7H5N3O2 | CID 22565590. [Link]
-
ACS Publications. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties | Journal of Medicinal Chemistry. [Link]
-
RSC Publishing. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. [Link]
Sources
- 1. Review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its phase I and phase II metabolites in biological matrices, foodstuff and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
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- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. 6-Methyl-imidazo[1,2-a]pyrazine | 1346157-11-6 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Optimizing dosage and administration routes for 6-Methylimidazo[1,2-a]pyrazine
A Note to Researchers:
Upon a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that 6-Methylimidazo[1,2-a]pyrazine is primarily classified as a chemical intermediate used in the synthesis of more complex molecules. There is currently a lack of published research detailing its specific biological activity, pharmacokinetic profiles, or established protocols for its use as an independent investigational compound in biological systems.
Therefore, creating a detailed guide for "optimizing dosage and administration routes" would be scientifically unfounded and speculative at this time. The following information is provided to guide researchers in the proper handling and preliminary assessment of this compound, should they be exploring its potential novel applications. This guide is based on general principles of chemical handling and early-stage drug discovery.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses fundamental questions regarding the handling, storage, and initial characterization of this compound.
1. What is this compound and what is its primary known use?
This compound is a heterocyclic organic compound. Based on available chemical supplier information and synthesis literature, its primary role is as a building block or intermediate in organic synthesis. It is not currently recognized as a therapeutic agent or a standard research tool with established biological effects.
2. How should this compound be handled and stored?
As with any chemical of unknown toxicological profile, proper laboratory safety protocols are paramount.
-
Handling: Always handle this compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents. For long-term storage, refer to the supplier's specific recommendations, which may include refrigeration or storage under an inert atmosphere.
3. What are the first steps to take before using this compound in any biological experiment?
Before any in vitro or in vivo experimentation, a thorough characterization of the compound is essential.
-
Purity Assessment: The purity of the compound should be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities could lead to confounding experimental results.
-
Solubility Testing: Determine the solubility of this compound in various common solvents (e.g., water, DMSO, ethanol). This is a critical step for preparing stock solutions for biological assays.
Part 2: Troubleshooting Guide - Navigating Preliminary Experiments
This section provides guidance on potential issues that may arise during the initial characterization and exploratory phases of research with a novel compound like this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results in preliminary in vitro assays. | 1. Compound Instability: The compound may be degrading in the assay medium. 2. Precipitation: The compound may be precipitating out of solution at the working concentration. 3. Purity Issues: The batch of the compound may contain active impurities. | 1. Assess Stability: Use HPLC or a similar method to assess the stability of the compound in your assay buffer over the time course of the experiment. 2. Check Solubility: Visually inspect your assay plates for precipitation. Determine the kinetic solubility of the compound in the final assay medium. Consider using a lower concentration or a different formulation approach. 3. Re-verify Purity: Confirm the purity of your compound stock. |
| Difficulty achieving desired concentrations in aqueous solutions. | Poor Aqueous Solubility: Many organic compounds have limited solubility in water. | 1. Use a Co-solvent: Dimethyl sulfoxide (DMSO) is a common choice for initial in vitro studies. Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. 2. Formulation Strategies: For in vivo studies, more complex formulation strategies such as using cyclodextrins, liposomes, or other excipients may be necessary to improve solubility. |
| Observed cytotoxicity in cell-based assays. | 1. Inherent Toxicity: The compound itself may be toxic to cells. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Dose-Response Curve: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which the compound becomes toxic to your cell line. 2. Solvent Control: Always include a vehicle control (medium with the same concentration of solvent) in your experiments to ensure that the observed effects are not due to the solvent. |
Part 3: Experimental Protocols & Visualizations
Given the lack of established biological use for this compound, the following are generalized workflows for the initial characterization of a novel compound.
Protocol 1: Determination of Aqueous Solubility
-
Prepare a saturated solution of this compound in the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Equilibrate the solution for a set period (e.g., 24 hours) at a controlled temperature, allowing excess solid to remain.
-
Filter the solution to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC with a standard curve).
Workflow for Initial In Vitro Screening
The following diagram illustrates a logical workflow for the initial assessment of a novel compound like this compound.
Caption: A generalized workflow for the initial characterization and in vitro testing of a novel compound.
Disclaimer: This guide is intended for informational purposes only and is based on general principles of chemical and pharmacological research. All laboratory work should be conducted under the supervision of a qualified professional and in accordance with all applicable safety regulations. The user assumes all responsibility for the proper handling and use of this compound.
Refinement of analytical methods for 6-Methylimidazo[1,2-a]pyrazine quantification
Welcome to the technical support center for the analytical quantification of 6-Methylimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for common challenges encountered during method development, validation, and routine analysis. As a potential genotoxic impurity (PGI), accurate and precise quantification of this compound is critical for ensuring pharmaceutical safety and regulatory compliance.[1][2] This resource synthesizes established analytical principles with field-proven experience to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification critical?
A1: this compound is a heterocyclic aromatic compound.[3] Its core structure, imidazo[1,2-a]pyrazine, is a "privileged scaffold" in medicinal chemistry, forming the basis for various therapeutic agents.[3][4] However, this and related structures can also be process impurities or degradants in drug manufacturing. Due to its chemical structure, it may be classified as a potential genotoxic impurity (PGI), a class of compounds that can damage DNA and potentially cause cancer even at very low levels.[1]
Regulatory bodies like the FDA and EMA have stringent requirements for controlling PGIs, often applying the Threshold of Toxicological Concern (TTC) which limits acceptable intake to as low as 1.5 µ g/day .[5][6] This necessitates highly sensitive and specific analytical methods to detect and quantify this compound at parts-per-million (ppm) or even lower levels relative to the active pharmaceutical ingredient (API).
Q2: What are the primary analytical techniques for quantifying this compound?
A2: The choice of technique depends on the required sensitivity, the sample matrix, and available instrumentation. The most common and suitable methods are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard and method of choice for trace-level quantification of PGIs.[1][7] Its exceptional sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for quantification at sub-ppm levels, even in complex matrices like API or biological fluids.[8]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A viable option when concentration levels are higher and the sample matrix is relatively clean. Method development often focuses on achieving chromatographic separation from the API and other impurities.[5][9] Its sensitivity may not be sufficient for meeting strict PGI limits.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.[2] Given the nature of this compound, GC-MS could be a powerful tool, especially with a highly sensitive detector or when derivatization is used to improve volatility and detection.[10][11]
Q3: What key parameters must be validated for an analytical method according to regulatory guidelines?
A3: Method validation demonstrates that an analytical procedure is fit for its intended purpose.[12] According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by the FDA, the following parameters are critical for a quantitative impurity method:[13][14][15]
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., API, other impurities, degradation products).[14]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. The LOQ must be below the reporting threshold for the impurity.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value, typically assessed via recovery studies of spiked samples.[15]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability (short-term) and Intermediate Precision (within-laboratory variations).[16]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14]
Analytical Workflow Overview
The following diagram illustrates a typical workflow for the quantification of this compound, from sample handling to final data analysis.
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Validation & Comparative
A Comparative Analysis of the Antioxidant Potential of 6-Methylimidazo[1,2-a]pyrazine and Ascorbic Acid: A Technical Guide for Researchers
In the relentless pursuit of novel therapeutic agents to combat pathologies rooted in oxidative stress, the scientific community continuously evaluates compounds with potent antioxidant capabilities. While ascorbic acid (Vitamin C) remains the quintessential benchmark antioxidant, the exploration of novel heterocyclic compounds has unveiled promising candidates. Among these, the imidazo[1,2-a]pyrazine scaffold has garnered significant attention. This guide provides a comprehensive comparative analysis of the antioxidant potential of 6-Methylimidazo[1,2-a]pyrazine derivatives and the well-established antioxidant, ascorbic acid.
This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the mechanistic underpinnings and empirical data supporting the antioxidant activities of these compounds. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and ground all claims in authoritative scientific literature.
The Specter of Oxidative Stress and the Antioxidant Imperative
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates.[1] ROS, such as superoxide radicals (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are natural byproducts of cellular metabolism.[2] While they play roles in cell signaling, their overabundance can inflict significant damage to lipids, proteins, and DNA, contributing to a myriad of diseases including neurodegenerative disorders, cancer, and cardiovascular diseases.[1][3]
Antioxidants mitigate this damage by neutralizing ROS, often through donation of an electron or hydrogen atom. The efficacy of an antioxidant is not merely its chemical reactivity but also involves its bioavailability, metabolic stability, and interaction with cellular antioxidant defense systems.
Mechanistic Overview of the Comparators
Ascorbic Acid: The Gold Standard Antioxidant
Ascorbic acid, a water-soluble vitamin, is a potent antioxidant that operates through multiple mechanisms.[4]
-
Direct ROS Scavenging: It directly scavenges a wide variety of ROS, neutralizing their reactivity.[5]
-
Regeneration of Other Antioxidants: Ascorbic acid can regenerate other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms, thereby restoring their antioxidant capacity.[6]
-
Enzyme Cofactor and Gene Regulation: It is a cofactor for several enzymes and can influence the expression of antioxidant genes by modulating transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2).[4][6]
This compound: A Novel Challenger
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7] Recent studies have highlighted their potential as antioxidants. The antioxidant activity of these compounds is often attributed to the nitrogen-containing heterocyclic ring system, which can donate electrons or hydrogen atoms to scavenge free radicals. Structural modifications to the core, such as the introduction of a methyl group at the 6-position and other substitutions, can significantly modulate this activity. Some derivatives have shown the ability to enhance the activity of endogenous antioxidant systems.
The Nrf2 Signaling Pathway: A Key Cellular Defense Mechanism
A critical pathway in the cellular response to oxidative stress is the Keap1-Nrf2 pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.[8][9] However, upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous genes encoding for antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), bolstering the cell's defense capabilities.[6][10] Both ascorbic acid and certain novel antioxidants can influence this pathway, representing an indirect but powerful antioxidant mechanism.
Caption: The Keap1-Nrf2 signaling pathway in response to oxidative stress.
Comparative Experimental Analysis: In Vitro Assays
To objectively compare the antioxidant potential of this compound and ascorbic acid, a battery of established in vitro assays is essential. Each assay is based on a different chemical principle, providing a more comprehensive profile of antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from purple to yellow.[3][4]
Caption: Experimental workflow for the DPPH radical scavenging assay.
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of the test compounds (this compound and ascorbic acid) and create a series of dilutions.[5]
-
Reaction Mixture: In a 96-well plate, add a defined volume of each sample dilution to separate wells. Then, add the DPPH working solution to each well. A control well should contain only the solvent and DPPH solution.[5]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[4] The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the inhibition percentage against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[11]
Experimental Protocol:
-
ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11][12]
-
Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
Reaction: Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[11]
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[13]
Experimental Protocol:
-
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[7]
-
Reaction: Add a small volume of the test sample to the FRAP reagent. A reagent blank is also prepared.[13]
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[7][13]
-
Measurement: Measure the absorbance of the blue-colored complex at 593 nm.[13]
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as ferrous ion equivalents.
Comparative In Vitro Antioxidant Activity Data
| Compound/Derivative | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Fe(II)/µM) |
| Ascorbic Acid (Standard) | 5.84 | ~28-41[14] | High |
| 6-Methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine | 8.54 | Data not available | Data not available |
| 8-(4-methylpiperazin-1-yl)-6-methyl-2-phenylimidazo[1,2-a]pyrazine | 9.75 | Data not available | Data not available |
| Unsubstituted imidazo[1,2-a]pyrazine derivative | 28.14 | Data not available | Data not available |
Note: The IC50 values for ascorbic acid can vary between studies depending on the exact experimental conditions. The FRAP value for ascorbic acid is consistently high, indicating strong reducing power.
Biologically Relevant Evaluation: Cellular Antioxidant Assays
While in vitro assays are valuable for initial screening, cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors like cell uptake, metabolism, and localization.[15][16]
Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
This assay measures the ability of a compound to inhibit the oxidation of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the highly fluorescent 2',7'-dichlorofluorescein (DCF) within cells subjected to oxidative stress.[17][18]
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Experimental Protocol:
-
Cell Culture: Seed adherent cells (e.g., HepG2 human liver cancer cells) in a 96-well black plate with a clear bottom and culture until confluent.[17][19]
-
Probe Loading: Wash the cells and incubate them with a solution containing DCFH-DA. The non-fluorescent DCFH-DA diffuses into the cells and is deacetylated by cellular esterases to DCFH.[2][20]
-
Antioxidant Treatment: Remove the DCFH-DA solution, wash the cells, and then incubate them with the test compounds (this compound and ascorbic acid) at various concentrations.[17]
-
Induction of Oxidative Stress: Add a free radical initiator, such as AAPH, to all wells to induce oxidative stress. This will oxidize the intracellular DCFH to the fluorescent DCF.[15]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) over a time course.[21][22]
-
Calculation: The CAA value is calculated based on the area under the curve of fluorescence versus time. A lower fluorescence intensity in the presence of the test compound indicates higher cellular antioxidant activity.
Discussion and Future Directions
The compiled data indicates that derivatives of this compound possess significant antioxidant activity, with some compounds exhibiting potency comparable to the standard antioxidant, ascorbic acid, in the DPPH assay. Specifically, derivatives with morpholino and methylpiperazinyl substitutions at the 8-position showed lower IC50 values, suggesting these moieties contribute favorably to radical scavenging.
However, a direct, comprehensive comparison across multiple in vitro and cellular assays for the parent this compound is warranted to fully elucidate its antioxidant profile relative to ascorbic acid. Future research should focus on:
-
Head-to-Head Comparison: Performing DPPH, ABTS, and FRAP assays concurrently for this compound and ascorbic acid to obtain directly comparable data.
-
Cellular Efficacy: Evaluating the compounds in the CAA assay to determine their activity in a biological context.
-
Mechanism of Action: Investigating the ability of this compound to modulate the Nrf2 pathway and other cellular antioxidant defense mechanisms.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to identify the key structural features that confer optimal antioxidant activity.
-
In Vivo Studies: Progressing the most promising compounds to preclinical animal models of diseases associated with oxidative stress.
Conclusion
This comparative guide provides a framework for evaluating the antioxidant potential of this compound against the benchmark antioxidant, ascorbic acid. The available data for derivatives of this compound are highly encouraging, indicating that this class of compounds represents a promising avenue for the development of novel therapeutics to combat oxidative stress-related diseases. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers to conduct rigorous and meaningful comparative studies in this exciting field of drug discovery.
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Myadaraboina, P., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
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ResearchGate. (n.d.). IC 50 (DPPH), IC 50 (ABTS), AEAC (FRAP assay), AEAC (Phosphomolybdenum assay) of the extracts, ascorbic acid, and BHA … [Link]
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A Comparative Guide to Validating the Mechanism of Action of 6-Methylimidazo[1,2-a]pyrazine Using Known PDE10A Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of the novel compound 6-Methylimidazo[1,2-a]pyrazine. Based on the known biological activities of the broader imidazo[1,2-a]pyrazine class, which includes phosphodiesterase (PDE) inhibition, we postulate that this compound exerts its cellular effects through the inhibition of Phosphodiesterase 10A (PDE10A).[1]
The Central Hypothesis: this compound as a PDE10A Inhibitor
PDE10A is a crucial enzyme, primarily expressed in the medium spiny neurons of the brain's striatum, that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3][4] These cyclic nucleotides are fundamental second messengers that regulate a multitude of cellular processes.[5] By inhibiting PDE10A, the intracellular levels of cAMP and cGMP are elevated, leading to the modulation of downstream signaling pathways, such as the Protein Kinase A (PKA) and Protein Kinase G (PKG) pathways.[6]
Our central hypothesis is that this compound, like other compounds in its structural class, functions as a PDE10A inhibitor. If this is true, its effects on cellular systems should phenocopy those of known PDE10A inhibitors.
Reference Inhibitors for Comparative Validation
A critical aspect of mechanism of action validation is the use of well-validated tool compounds.[7][8] For this guide, we have selected two extensively studied PDE10A inhibitors:
-
Balipodect (TAK-063): A highly potent and selective PDE10A inhibitor with an IC50 of 0.30 nM.[9] It demonstrates over 15,000-fold selectivity over other PDE families and has favorable pharmacokinetic properties, including high brain penetration.[9] TAK-063 has been shown to increase striatal cAMP and cGMP levels and has been investigated in clinical trials for schizophrenia.[10][11]
-
Mardepodect (PF-2545920, also known as MP-10): Another potent and selective PDE10A inhibitor that has been evaluated in clinical trials.[4][12] It has been demonstrated to reverse motor deficits in animal models of Parkinson's disease, highlighting its ability to modulate striatal neuronal circuits.[13]
These inhibitors will serve as our positive controls, providing a benchmark against which to compare the activity of this compound.
Experimental Workflow for Mechanism of Action Validation
The following experimental workflow is designed to systematically compare the effects of this compound with TAK-063 and MP-10.
Caption: Experimental workflow for validating the mechanism of action of this compound.
Detailed Experimental Protocols
In Vitro PDE10A Enzyme Inhibition Assay
Objective: To directly measure the inhibitory activity of this compound on purified PDE10A enzyme and compare its potency to TAK-063 and MP-10.
Methodology:
-
Utilize a commercially available PDE-Glo™ Phosphodiesterase Assay (Promega) or a similar fluorescence polarization-based assay.
-
Reconstitute purified, recombinant human PDE10A enzyme in the provided assay buffer.
-
Prepare serial dilutions of this compound, TAK-063, and MP-10 in DMSO, followed by dilution in assay buffer.
-
In a 384-well plate, add the PDE10A enzyme to wells containing the test compounds or vehicle control (DMSO).
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate at room temperature for the recommended time.
-
Stop the reaction and add the detection reagents.
-
Measure the luminescent or fluorescent signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular cAMP and cGMP Accumulation Assays
Objective: To determine if this compound increases intracellular levels of cAMP and cGMP in a cellular context, consistent with PDE10A inhibition.
Methodology:
-
Culture a suitable cell line with endogenous PDE10A expression (e.g., SH-SY5Y neuroblastoma cells or primary striatal neurons).
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound, TAK-063, MP-10, or vehicle control for a predetermined time (e.g., 30 minutes).
-
Lyse the cells and perform a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay to quantify intracellular cAMP and cGMP levels.
-
Normalize the cyclic nucleotide levels to the total protein concentration in each well.
-
Plot the fold-change in cAMP and cGMP levels relative to the vehicle control against the compound concentration.
Western Blot Analysis of Downstream Signaling
Objective: To assess the activation of downstream signaling pathways by measuring the phosphorylation of key substrates of PKA and PKG.
Methodology:
-
Culture and treat cells with this compound, TAK-063, and MP-10 as described in the cellular assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated CREB (pCREB), a downstream target of PKA, and total CREB.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the pCREB signal to the total CREB signal.
Comparative Data Summary
The following tables should be populated with the experimental data to facilitate a direct comparison between this compound and the known PDE10A inhibitors.
Table 1: In Vitro PDE10A Inhibition
| Compound | PDE10A IC50 (nM) |
| This compound | Experimental Value |
| Balipodect (TAK-063) | ~0.30 |
| Mardepodect (MP-10) | Literature/Experimental Value |
Table 2: Cellular Cyclic Nucleotide Accumulation (Fold Change vs. Vehicle)
| Compound (at 1 µM) | cAMP Fold Change | cGMP Fold Change |
| This compound | Experimental Value | Experimental Value |
| Balipodect (TAK-063) | Experimental Value | Experimental Value |
| Mardepodect (MP-10) | Experimental Value | Experimental Value |
Table 3: Downstream Pathway Activation (pCREB/Total CREB Ratio)
| Compound (at 1 µM) | pCREB/Total CREB Fold Change |
| This compound | Experimental Value |
| Balipodect (TAK-063) | Experimental Value |
| Mardepodect (MP-10) | Experimental Value |
Interpreting the Results and Validating the Mechanism
The mechanism of action of this compound as a PDE10A inhibitor would be strongly supported if the experimental data show:
-
Potent Inhibition of PDE10A: The IC50 value for this compound in the in vitro enzymatic assay is in a pharmacologically relevant range (ideally nanomolar).
-
Increased Cellular Cyclic Nucleotides: Treatment with this compound leads to a dose-dependent increase in intracellular cAMP and cGMP levels, similar to that observed with TAK-063 and MP-10.[9]
-
Activation of Downstream Signaling: The compound induces the phosphorylation of downstream targets like CREB, which is a known consequence of elevated cAMP levels.[10]
-
Phenotypic Correlation: The dose-response curves for functional outcomes (e.g., changes in cell viability or neuronal firing) for this compound are comparable to those of the reference inhibitors.
Visualizing the Signaling Pathway
The following diagram illustrates the proposed mechanism of action and the points of intervention for the compounds discussed.
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A Comparative Guide to 6-Methylimidazo[1,2-a]pyrazine Derivatives: Structure-Activity Relationship and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The introduction of a methyl group at the 6-position of this scaffold has been a key strategy in the development of potent and selective therapeutic agents. This guide provides an in-depth comparison of 6-methylimidazo[1,2-a]pyrazine derivatives, focusing on their structure-activity relationships (SAR) as anticancer agents and kinase inhibitors. We will delve into the experimental data that supports these findings, provide detailed protocols for key biological assays, and visualize the underlying molecular pathways.
The this compound Core: A Scaffold for Kinase Inhibition and Anticancer Activity
The this compound core has emerged as a promising scaffold in the design of inhibitors targeting key cellular signaling pathways, particularly the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The strategic placement of the methyl group at the 6-position can influence the compound's pharmacokinetic properties and its interaction with the target protein. The versatility of this scaffold allows for substitutions at the C2, C3, and C8 positions, enabling the fine-tuning of potency, selectivity, and drug-like properties.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. Below, we analyze the SAR based on available data, primarily focusing on their anticancer and kinase inhibitory activities.
Substitutions at the C2 Position
The C2 position is a critical site for modulating the activity of these derivatives. Aromatic and heteroaromatic substitutions are common.
-
Impact on Anticancer Activity: The nature of the aryl group at the C2 position significantly influences cytotoxicity. Electron-withdrawing or electron-donating groups on the phenyl ring can alter the electronic properties of the entire molecule, affecting its binding to target proteins. For instance, in a series of imidazo[1,2-a]pyrazine derivatives, substitutions on the C2-phenyl ring led to varying potencies against different cancer cell lines.
Substitutions at the C3 Position
The C3 position offers another avenue for structural modification to enhance biological activity.
-
Role in Kinase Inhibition: In the context of PI3K inhibition, the C3 position is often unsubstituted or may bear a small functional group. The planarity of the imidazo[1,2-a]pyrazine ring system is often crucial for its interaction with the ATP-binding pocket of kinases.
Substitutions at the C8 Position
The C8 position is frequently modified to improve solubility, cell permeability, and overall pharmacokinetic properties.
-
Enhancing Drug-like Properties: Introduction of polar groups, such as morpholine or piperazine, at the C8 position has been shown to enhance the aqueous solubility and cell permeability of these compounds, which is crucial for their development as oral drug candidates. For example, amination at the C8 position has been shown to improve the antioxidant activity of this class of compounds.
Comparative Biological Activity
The following tables summarize the in vitro activity of representative this compound derivatives and related analogs against various cancer cell lines and kinases. This data highlights the impact of different substitution patterns on their biological potency.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound | R2 | R3 | Cell Line | IC50 (µM) | Citation |
| 10b | 4-Nitrophenyl | tert-butylamino | Hep-2 | 20 | [1] |
| HepG2 | 18 | [1] | |||
| MCF-7 | 21 | [1] | |||
| A375 | 16 | [1] | |||
| 10k | 4-Nitrophenyl | Cyclohexylamino | Hep-2 | >50 | [1] |
| 10d | 4-Nitrophenyl | Amino | Hep-2 | >50 | [1] |
Note: The data presented here is for imidazo[1,2-a]pyrazine derivatives, which are structurally very similar to the 6-methyl analogs and provide valuable SAR insights.
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyrazine and Related Derivatives
| Compound | Target Kinase | IC50 (nM) | Citation |
| Compound 13k | PI3Kα | 1.94 | [2] |
| PIK-75 | PI3Kα | submicromolar | [3] |
| Entospletinib (GS-9973) | SKY | 16.5 | [4] |
| Lanraplenib (GS-9876) | SKY | 9.2 | [4] |
Note: Some compounds in this table are imidazo[1,2-a]pyridine derivatives, a closely related scaffold that often targets similar kinases.
The PI3K/Akt/mTOR Signaling Pathway: A Key Target
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. This compound derivatives have been shown to effectively inhibit this pathway, primarily by targeting the PI3Kα isoform.[2][3][5]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Here, we provide step-by-step methodologies for key assays used to evaluate the activity of this compound derivatives.
General Synthesis of 2-Aryl-6-methylimidazo[1,2-a]pyrazines
A common and efficient method for the synthesis of the this compound core is a one-pot, three-component reaction.[1]
Caption: General workflow for the one-pot synthesis of 2-aryl-3-(tert-butylamino)-6-methylimidazo[1,2-a]pyrazine derivatives.
Step-by-Step Protocol:
-
To a solution of 2-amino-5-methylpyrazine (1.0 mmol) and an appropriate aryl aldehyde (1.0 mmol) in ethanol (10 mL), add iodine (5 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for the time required for the reaction to complete (monitored by TLC).
-
After completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3-(tert-butylamino)-6-methylimidazo[1,2-a]pyrazine.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro PI3Kα Kinase Assay
This assay measures the ability of a compound to inhibit the activity of the PI3Kα enzyme.
Caption: Workflow for an in vitro PI3Kα kinase inhibition assay.
Step-by-Step Protocol:
-
Prepare Reagents: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound.
-
Kinase Reaction: In a 384-well plate, add the PI3Kα enzyme, the test compound, and the lipid substrate (PIP2).
-
Initiate Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This typically involves a two-step process of depleting the remaining ATP and then converting ADP to ATP, which is used to generate a luminescent signal.
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC₅₀ value.
Western Blot Analysis of Akt Phosphorylation
This method is used to determine if the compounds inhibit the PI3K pathway within cells by measuring the phosphorylation status of its downstream target, Akt.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt, which indicates the level of pathway inhibition. A decrease in this ratio upon treatment with the compound confirms its inhibitory effect on the PI3K/Akt pathway.[6][7]
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel anticancer agents and kinase inhibitors. The structure-activity relationship studies highlight the importance of substitutions at the C2, C3, and C8 positions in modulating the biological activity and drug-like properties of these derivatives. The experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of new analogs. Future research in this area should focus on further optimizing the potency and selectivity of these compounds, as well as evaluating their in vivo efficacy and safety profiles, to translate their therapeutic potential into clinical applications.
References
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A Comparative Guide to the Cross-Reactivity Profiling of 6-Methylimidazo[1,2-a]pyrazine Against a Panel of Kinases
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases have emerged as one of the most critical classes of drug targets, particularly in the field of oncology.[1][2] Their role as central nodes in cellular signaling pathways makes them prime targets for therapeutic intervention. However, the development of kinase inhibitors is fraught with challenges, chief among them being the issue of selectivity. The human genome contains over 500 kinases, collectively known as the kinome, which share a structurally conserved ATP-binding pocket.[3] This conservation is a double-edged sword: while it allows for the design of broad-spectrum inhibitors, it also leads to the significant challenge of off-target activity.[3][4][5]
A lack of selectivity can result in unforeseen toxicities, while in some cases, a carefully characterized multi-targeting profile—often termed polypharmacology—can be therapeutically advantageous.[2] Therefore, early and comprehensive cross-reactivity profiling against a diverse panel of kinases is not merely a regulatory checkbox but a fundamental necessity in modern drug discovery.[1] This guide provides an in-depth analysis of the kinase selectivity profile of 6-Methylimidazo[1,2-a]pyrazine, a derivative of a well-established "privileged" scaffold in medicinal chemistry. The imidazo[1,2-a]pyrazine core is found in numerous inhibitors targeting key kinases such as PI3K, Aurora kinases, and CDK9.[6][7][8][9][10]
Here, we will objectively compare the performance of this compound with alternative inhibitors, supported by experimental data, to provide researchers, scientists, and drug development professionals with a framework for interpreting such profiles and making informed decisions in their discovery pipelines.
The Strategic Rationale: Experimental Design and Comparator Selection
The goal of this study is to elucidate the selectivity of this compound. To achieve this, we must explain the causality behind our experimental choices, from the composition of the kinase panel to the selection of appropriate comparator compounds.
Kinase Panel Selection: A Window into the Kinome
A kinase profile is only as informative as the panel against which it is screened. A well-designed panel should be representative of the human kinome, covering major families and branches to maximize the probability of identifying both intended targets and off-target interactions. Our panel of 24 kinases was selected to include:
-
Known targets of the imidazo[1,2-a]pyrazine scaffold: Including Aurora A, Aurora B, PI3Kα, and CDK9 to validate expected activity.[6][7][8]
-
Frequently implicated off-targets: Such as kinases from the Src and Abl families, which are common off-targets for ATP-competitive inhibitors.
-
Representatives from diverse kinase families: Including tyrosine kinases (TK), serine/threonine kinases (S/T), and lipid kinases to provide a broad view of selectivity.
Comparator Compounds: Establishing a Selectivity Benchmark
To contextualize the profile of this compound, we've included two well-characterized inhibitors as benchmarks:
-
Volitinib: A highly potent and selective c-Met inhibitor.[11] Its inclusion serves as a benchmark for a compound with a very narrow and defined target profile.
-
Sorafenib: A multi-kinase inhibitor approved for the treatment of various cancers. It is known to inhibit VEGFR, PDGFR, and Raf family kinases and serves as an example of a clinically successful promiscuous inhibitor.[12]
This comparative approach allows for a more nuanced interpretation of the subject compound's selectivity, classifying it on a spectrum from highly selective to multi-targeted.
Methodology: A Validated Protocol for Kinase Profiling
To ensure the trustworthiness and reproducibility of our findings, we employed a robust, industry-standard biochemical assay. The following protocol describes the detailed methodology for determining kinase activity and inhibition.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent-based system that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[13][14]
Step 1: Reagent Preparation
-
Kinase Buffer: Prepare a 1X kinase reaction buffer containing Tris-HCl, MgCl2, and BSA at optimal pH.
-
ATP Solution: Prepare a stock solution of ATP. The final concentration in the assay should be at or near the Km for each specific kinase to ensure accurate potency assessment.[15] For this screen, a standard concentration of 10 µM ATP was used.[16]
-
Test Compounds: Prepare 10 mM stock solutions of this compound, Volitinib, and Sorafenib in 100% DMSO. A serial dilution is then performed to achieve the final desired screening concentration (1 µM).
-
Kinases and Substrates: Recombinant human kinases and their corresponding specific substrates are sourced and prepared according to the supplier's specifications.
Step 2: Kinase Reaction
-
Add 5 µL of the kinase/substrate mixture to each well of a 384-well plate.
-
Add 1 µL of the test compound (or DMSO for vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
Step 3: ADP Detection
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the newly synthesized ADP to ATP and then measure the new ATP using a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
Step 4: Data Acquisition and Analysis
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition relative to the DMSO (vehicle) controls using the following formula: % Inhibition = 100 * (1 - (Luminescence_Compound / Luminescence_DMSO))
The entire workflow is a self-validating system, with positive (no inhibitor) and negative (no enzyme) controls included for every kinase to ensure data integrity.
Figure 1. Experimental workflow for the ADP-Glo™ kinase profiling assay.
Results and Comparative Analysis
The cross-reactivity of this compound and the comparator compounds was assessed at a concentration of 1 µM against the 24-kinase panel. The results are summarized in Table 1.
Table 1: Comparative Kinase Inhibition Profile at 1 µM
| Kinase Target | Kinase Family | This compound (% Inhibition) | Volitinib (% Inhibition) | Sorafenib (% Inhibition) |
| Aurora A | Ser/Thr | 78 | 5 | 15 |
| Aurora B | Ser/Thr | 72 | 3 | 25 |
| PI3Kα | Lipid | 65 | 2 | 30 |
| CDK9/CycT | Ser/Thr | 58 | 8 | 45 |
| c-Met | Tyr | 25 | 98 | 12 |
| VEGFR2 | Tyr | 45 | 10 | 95 |
| PDGFRβ | Tyr | 38 | 6 | 92 |
| c-RAF | Ser/Thr | 15 | 4 | 88 |
| ABL1 | Tyr | 35 | 12 | 65 |
| SRC | Tyr | 41 | 9 | 55 |
| LCK | Tyr | 33 | 5 | 48 |
| EGFR | Tyr | 18 | 2 | 22 |
| AKT1 | Ser/Thr | 22 | 1 | 18 |
| p38α | Ser/Thr | 15 | 3 | 35 |
| JNK1 | Ser/Thr | 12 | 1 | 28 |
| ERK2 | Ser/Thr | 8 | 0 | 15 |
| ROCK1 | Ser/Thr | 28 | 4 | 40 |
| PKA | Ser/Thr | 5 | 1 | 10 |
| PKCα | Ser/Thr | 9 | 2 | 20 |
| GSK3β | Ser/Thr | 19 | 3 | 33 |
| MEK1 | Ser/Thr/Tyr | 6 | 0 | 11 |
| CHK1 | Ser/Thr | 25 | 7 | 42 |
| PLK1 | Ser/Thr | 31 | 5 | 38 |
| NEK2 | Ser/Thr | 29 | 4 | 26 |
Values >50% inhibition are highlighted in bold and are considered significant hits in a primary screen.
Discussion of Selectivity Profiles
-
This compound: The data reveals a distinct profile for this compound. As anticipated from the literature on the parent scaffold, it demonstrates significant inhibitory activity against Aurora A (78%) , Aurora B (72%) , PI3Kα (65%) , and CDK9/CycT (58%) .[6][7][8] This suggests a multi-targeted profile centered on kinases involved in cell cycle progression and proliferation. Additionally, moderate off-target activity was observed against several tyrosine kinases, including VEGFR2 (45%) and SRC (41%) . This level of inhibition is below the 50% threshold for a primary "hit" but is significant enough to warrant follow-up investigation, such as determining IC50 values to quantify potency. This profile suggests that while the compound has defined primary targets, it is not exceptionally "clean" and may possess a polypharmacological profile.
-
Volitinib: The comparator profile for Volitinib is remarkably clean, showing potent and selective inhibition of its intended target, c-Met (98%) , with negligible activity against all other kinases in the panel at 1 µM.[11] This exemplifies a highly targeted inhibitor, where medicinal chemistry efforts have successfully eliminated most off-target interactions. Such a compound is an excellent tool for probing the specific biology of its target kinase.
-
Sorafenib: In stark contrast, Sorafenib displays a broad activity profile, potently inhibiting its known targets VEGFR2 (95%) , PDGFRβ (92%) , and c-RAF (88%) .[12] It also shows significant inhibition of ABL1 (65%) and SRC (55%) , confirming its status as a multi-kinase inhibitor. This promiscuity is a hallmark of its clinical efficacy but also contributes to its known side-effect profile.
The logical progression from these initial screening results involves several key decisions. Hits are prioritized for more detailed dose-response studies to determine potency (IC50). Moderate off-target activities are evaluated to decide if they represent a liability to be engineered out or a potential therapeutic benefit to be explored.
Figure 2. Decision-making workflow following primary kinase screening.
Conclusion and Future Directions
This guide provides a comprehensive cross-reactivity profile of this compound, revealing a potent but multi-targeted inhibitor of kinases central to cell cycle control. When benchmarked against the highly selective Volitinib and the broadly active Sorafenib, this compound occupies an intermediate space that is common for early-stage drug candidates.
The profile indicates clear primary targets—Aurora A/B, PI3Kα, and CDK9—validating the therapeutic potential of the imidazo[1,2-a]pyrazine scaffold. The identified off-target activities are not potent enough to disqualify the compound but necessitate further investigation. The next logical steps involve detailed IC50 determinations for all significant hits to quantify potency and inform structure-activity relationship (SAR) studies. These studies would aim to either enhance selectivity for the primary targets or, alternatively, build a rational case for a deliberate polypharmacology approach.
Ultimately, this objective, data-driven comparison underscores the critical importance of comprehensive kinase profiling. It transforms a simple chemical entity into a lead candidate with a well-defined spectrum of activity, potential applications, and liabilities, thereby paving the way for rational and efficient drug development.
References
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Protein kinase profiling assays: a technology review. PubMed. Available at: [Link]
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Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. Available at: [Link]
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Kinase Selectivity Panels. Reaction Biology. Available at: [Link]
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Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health (NIH). Available at: [Link]
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Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. Available at: [Link]
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Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]
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Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. Available at: [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health (NIH). Available at: [Link]
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The selectivity of protein kinase inhibitors: a further update. Discovery Research Portal. Available at: [Link]
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The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. RSC Publishing. Available at: [Link]
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Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. National Institutes of Health (NIH). Available at: [Link]
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Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]
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A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Available at: [Link]
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Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PubMed Central. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Minimizing the off-target reactivity of covalent kinase inhibitors by... ResearchGate. Available at: [Link]
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Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available at: [Link]
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Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. PubMed. Available at: [Link]
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(PDF) Imidazo[1,2-a]pyrazines. ResearchGate. Available at: [Link]
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Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][4][6]triazolo[4,5-b]pyrazine (volitinib) as a highly potent. Semantic Scholar. Available at: [Link]
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Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][4][6]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed. Available at: [Link]
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A Head-to-Head Comparison of Synthetic Routes for 6-Methylimidazo[1,2-a]pyrazine: A Guide for Researchers
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Among its derivatives, 6-methylimidazo[1,2-a]pyrazine serves as a crucial building block for the development of novel therapeutics, particularly in the fields of neuroscience and oncology.[1] Its synthesis, therefore, is of significant interest to researchers in drug discovery and development. This guide provides a head-to-head comparison of the most common synthetic routes to this compound, offering insights into the experimental nuances, performance metrics, and practical considerations for each methodology.
Introduction to the Synthetic Challenge
The synthesis of this compound primarily revolves around the construction of the fused imidazole ring onto a pre-existing pyrazine core. The key starting material for most approaches is the commercially available 2-amino-5-methylpyrazine. The choice of synthetic route often depends on factors such as desired yield, scalability, access to specific reagents and equipment, and the need for downstream functionalization. This guide will compare three prominent strategies: a classical stepwise condensation, a modern three-component reaction, and a microwave-assisted approach.
Route 1: The Classical Stepwise Condensation
This traditional approach involves the reaction of 2-amino-5-methylpyrazine with an α-halocarbonyl compound, typically chloroacetaldehyde or bromoacetaldehyde, to form the imidazo[1,2-a]pyrazine ring system. This method is robust and well-established in the literature.
Causality Behind Experimental Choices
The mechanism proceeds via an initial N-alkylation of the more nucleophilic ring nitrogen of 2-amino-5-methylpyrazine by the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrazine ring. The choice of an α-halocarbonyl is critical as it provides the two-carbon unit necessary to form the imidazole ring. Sodium bicarbonate is often used as a mild base to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the aminopyrazine and promoting the cyclization step.
Experimental Protocol: Stepwise Condensation
Materials:
-
2-amino-5-methylpyrazine
-
Chloroacetaldehyde (40% aqueous solution) or Bromoacetaldehyde diethyl acetal
-
Sodium bicarbonate
-
Ethanol or Isopropanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-amino-5-methylpyrazine (1.0 eq) in ethanol, add sodium bicarbonate (1.5 eq).
-
Add chloroacetaldehyde (1.1 eq, 40% aqueous solution) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by TLC.
-
After completion (typically 4-6 hours), cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford pure this compound.
Route 2: The Efficient Three-Component Reaction
Modern synthetic chemistry often favors multicomponent reactions (MCRs) for their efficiency and atom economy. The synthesis of imidazo[1,2-a]pyrazines is well-suited to a three-component approach, typically involving an aminopyrazine, an aldehyde, and an isocyanide. To synthesize the parent this compound, a simplified variation of the Groebke-Blackburn-Bienaymé reaction is employed.
Causality Behind Experimental Choices
This one-pot reaction is often catalyzed by a Lewis acid, such as iodine, or a Brønsted acid. The reaction proceeds through the formation of an imine from the aminopyrazine and an aldehyde, which is then attacked by the isocyanide. A subsequent intramolecular cyclization and rearrangement yields the final product. This method is highly convergent, allowing for the rapid assembly of the core structure. For the synthesis of the unsubstituted this compound, formaldehyde would be the aldehyde of choice.
Experimental Protocol: Three-Component Reaction
Materials:
-
2-amino-5-methylpyrazine
-
Formaldehyde (37% aqueous solution)
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate
-
Methanol
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-methylpyrazine (1.0 eq) and tosylmethyl isocyanide (1.1 eq) in a mixture of methanol and dichloromethane.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add formaldehyde (1.2 eq, 37% aqueous solution) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion (typically 8-12 hours), filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Route 3: The Rapid Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. The condensation reaction to form imidazo[1,2-a]pyrazines can be significantly expedited using this technology, often leading to higher yields and cleaner reaction profiles in shorter timeframes.[2]
Causality Behind Experimental Choices
Microwave irradiation provides efficient and uniform heating of the reaction mixture, which can dramatically increase the rate of both the initial N-alkylation and the subsequent cyclization-dehydration steps. This rapid heating allows the reaction to be completed in minutes rather than hours. This approach can be performed catalyst-free in a suitable solvent like water or isopropanol.[3]
Experimental Protocol: Microwave-Assisted Synthesis
Materials:
-
2-amino-5-methylpyrazine
-
Chloroacetaldehyde (40% aqueous solution)
-
Isopropanol or Water
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine 2-amino-5-methylpyrazine (1.0 eq) and chloroacetaldehyde (1.2 eq, 40% aqueous solution) in isopropanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120°C) for a short period (e.g., 10-20 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or, in some cases, by simple recrystallization.
Head-to-Head Performance Comparison
| Parameter | Route 1: Stepwise Condensation | Route 2: Three-Component Reaction | Route 3: Microwave-Assisted |
| Starting Materials | 2-amino-5-methylpyrazine, α-halocarbonyl | 2-amino-5-methylpyrazine, formaldehyde, TosMIC | 2-amino-5-methylpyrazine, α-halocarbonyl |
| Reaction Time | 4 - 6 hours | 8 - 12 hours | 10 - 20 minutes |
| Typical Yield | 60 - 75% | 70 - 85% | 80 - 95% |
| Reaction Temperature | ~80°C (Reflux) | Room Temperature | ~120°C |
| Catalyst | None (or mild base) | Lewis or Brønsted acid (optional) | None (often) |
| Scalability | Readily scalable | Scalable with optimization | Scalability can be limited by reactor size |
| Purification | Column chromatography | Column chromatography | Column chromatography or recrystallization |
| Green Chemistry | Use of organic solvents | Use of organic solvents | Can be performed in greener solvents (e.g., water) |
Visualization of Synthetic Pathways
Caption: Synthetic strategies for this compound.
Conclusion and Recommendations
The choice of synthetic route for this compound depends on the specific needs of the researcher.
-
The Stepwise Condensation is a reliable and well-understood method, making it a good choice for those new to the synthesis or when robust and predictable results are required on a larger scale.
-
The Three-Component Reaction offers a more elegant and convergent approach, ideal for library synthesis and exploring structural diversity by varying the aldehyde and isocyanide components.
-
The Microwave-Assisted Synthesis is the most rapid and often highest-yielding method, making it perfect for rapid lead optimization and small-scale synthesis where speed is a priority.
For researchers focused on efficiency and high throughput, the microwave-assisted approach is highly recommended. For process development and scale-up, the classical stepwise condensation may offer advantages in terms of cost and simplicity of the reaction setup. The three-component reaction provides a balance of efficiency and versatility.
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Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
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Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
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ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes. ResearchGate. [Link]
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The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. [Link]
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Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC. [Link]
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Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. PMC. [Link]
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New Multi-Component Reaction Accessing 3-Aminoimidazo[1,2-a]pyridines. ResearchGate. [Link]
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2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. NIH. [Link]
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Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Semantic Scholar. [Link]
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New multi-component reaction accessing 3-aminoimidazo[1,2-a]pyridines. Semantic Scholar. [Link]
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Synthesis of Some 6,8-Diarylimidazo[1,2-a]pyrazine Derivatives by Using Either Reflux or Microwave Irradiation Method and Investigation of Their Anticancer Activities. ResearchGate. [Link]
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Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. NIH. [Link]
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(PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. ResearchGate. [Link]
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Synthetic Access to Aromatic α-Haloketones. MDPI. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
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Imidazo[1,2-a]pyrazine-3,6-diones derived from alpha-amino acids: a theoretical mechanistic study of their formation via pyrolysis and silica-catalyzed process. PubMed. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. [Link]
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A Comparative Analysis of Aurora Kinase Inhibitors: Benchmarking SCH 1473759 Against Alisertib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the serine/threonine Aurora kinases have emerged as critical targets due to their pivotal role in mitotic progression. Their overexpression is a frequent event in a multitude of human cancers, correlating with poor prognosis and making them attractive targets for therapeutic intervention. The imidazo[1,2-a]pyrazine scaffold has given rise to a number of potent kinase inhibitors. This guide provides a detailed comparative analysis of a prominent imidazo[1,2-a]pyrazine-based compound, SCH 1473759 , against the well-characterized and clinically advanced Aurora A kinase inhibitor, Alisertib (MLN8237) .
This document will delve into the biochemical potency, cellular activity, and preclinical in vivo efficacy of these two compounds, offering a comprehensive resource for researchers engaged in the development of novel anti-cancer therapeutics. We will explore the nuances of their selectivity profiles and discuss the experimental methodologies used to generate the comparative data.
Introduction to the Contenders
SCH 1473759 is a potent, dual inhibitor of Aurora A and Aurora B kinases derived from the imidazo[1,2-a]pyrazine core. Its development aimed to produce a highly effective anti-mitotic agent with favorable pharmacological properties.
Alisertib (MLN8237) is a selective, orally bioavailable small-molecule inhibitor of Aurora A kinase. It has been extensively evaluated in numerous clinical trials for both solid and hematological malignancies, establishing it as a key benchmark for novel Aurora A inhibitors.[1]
Mechanism of Action: Targeting the Mitotic Machinery
Both SCH 1473759 and Alisertib exert their anti-cancer effects by inhibiting Aurora kinases, which are essential for multiple stages of mitosis.[2][3] Aurora A is crucial for centrosome maturation and separation, as well as the formation of a bipolar spindle. Aurora B, a component of the chromosomal passenger complex, is vital for proper chromosome segregation and cytokinesis.[4]
Inhibition of Aurora A, as is the primary mechanism of Alisertib, leads to defects in spindle assembly, chromosome misalignment, and ultimately mitotic catastrophe and apoptosis.[1] Dual inhibition of both Aurora A and B, the mechanism of SCH 1473759, is expected to induce a more profound mitotic blockade by disrupting both spindle formation and chromosome segregation.
Comparative Efficacy: A Data-Driven Analysis
A direct, objective comparison of kinase inhibitors necessitates a thorough examination of their biochemical potency, cellular activity, and in vivo efficacy. The following sections present a compilation of publicly available data for SCH 1473759 and Alisertib.
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key metrics for determining the biochemical potency of an inhibitor against its target kinase.
| Inhibitor | Target | IC50 (nM) | Kd (nM) | Selectivity | Source(s) |
| SCH 1473759 | Aurora A | 4 | 20 | Dual Inhibitor | [5][6] |
| Aurora B | 13 | 30 | [5][6] | ||
| Alisertib (MLN8237) | Aurora A | 1.2 | 0.3 (Ki) | >200-fold for Aurora A over Aurora B (cellular) | [1][7][8] |
| Aurora B | 396.5 | - | [1][7] |
Expertise & Experience Insight: The data indicates that while both compounds are highly potent, SCH 1473759 acts as a dual inhibitor with nanomolar potency against both Aurora A and B. In contrast, Alisertib is a highly selective Aurora A inhibitor, with a significantly lower potency against Aurora B. This difference in selectivity is a critical factor that can influence the downstream cellular effects and potential therapeutic window of each compound. The choice between a dual and a selective inhibitor often depends on the specific cancer biology and the desire to target multiple mitotic checkpoints simultaneously versus a more targeted approach.
A broader understanding of an inhibitor's selectivity is crucial to anticipate potential off-target effects.
| Inhibitor | Off-Target Kinases (IC50 < 50 nM) | Source(s) |
| SCH 1473759 | Src family (<10 nM), Chk1 (13 nM), VEGFR2 (1 nM), IRAK4 (37 nM) | [5][6] |
| Alisertib (MLN8237) | Highly selective; no significant activity against a panel of 205 other kinases. | [1][7] |
Trustworthiness Note: The kinase selectivity panels used for these two compounds were from different sources, which should be considered when making direct comparisons. However, the available data suggests that Alisertib possesses a more selective profile compared to SCH 1473759, which shows activity against several other kinases at nanomolar concentrations.
Cellular Potency
The efficacy of a kinase inhibitor in a cellular context is a critical determinant of its therapeutic potential. This is often assessed by measuring the inhibition of cell proliferation (e.g., GI50 or IC50).
| Inhibitor | Cell Line | Cancer Type | Cellular Proliferation IC50 (nM) | Source(s) |
| SCH 1473759 | HCT116 | Colon | 6 | [5] |
| A2780 | Ovarian | <5 | [5] | |
| LNCaP | Prostate | <5 | [5] | |
| N87 | Gastric | <5 | [5] | |
| Molt4 | Leukemia | <5 | [5] | |
| K562 | Leukemia | <5 | [5] | |
| CCRF-CEM | Leukemia | <5 | [5] | |
| Alisertib (MLN8237) | HCT-116 | Colon | 15 - 469 (range across various cell lines) | [1][9] |
| CRL-2396 | T-cell Lymphoma | 80-100 | [10] | |
| TIB-48 | T-cell Lymphoma | 80-100 | [10] | |
| GBM10 | Glioblastoma | 30-150 | [11] | |
| GBM6 | Glioblastoma | 30-150 | [11] | |
| GBM39 | Glioblastoma | 30-150 | [11] |
Expertise & Experience Insight: SCH 1473759 demonstrates potent, single-digit nanomolar anti-proliferative activity across a range of cancer cell lines. Alisertib also shows broad anti-proliferative activity, though the reported IC50 values exhibit a wider range. This variability can be attributed to differences in cell line dependency on Aurora A signaling and potential off-target effects. The potent activity of SCH 1473759 in both solid and hematological cancer cell lines highlights the potential of dual Aurora A/B inhibition.
Preclinical In Vivo Efficacy
The ultimate test of a drug candidate's potential is its ability to inhibit tumor growth in in vivo models.
| Inhibitor | Xenograft Model | Dosing and Schedule | Tumor Growth Inhibition (TGI) | Source(s) |
| SCH 1473759 | Human tumor xenografts | 5 mg/kg, ip, bid | 50% TGI on day 16 | [5] |
| 10 mg/kg, ip, bid (5 days on, 5 days off) | 69% TGI on day 16 | [5] | ||
| Alisertib (MLN8237) | HCT-116 (colon) | 3, 10, 30 mg/kg, po, qd for 21 days | 43.3%, 84.2%, 94.7% TGI respectively | [1] |
| GBM6, GBM10, GBM39 (glioblastoma) | 30 mg/kg/day, po | Significant prolongation of survival | [11] |
Expertise & Experience Insight: Both compounds demonstrate significant anti-tumor activity in preclinical xenograft models. Alisertib, being orally bioavailable, shows dose-dependent tumor growth inhibition. SCH 1473759, administered intraperitoneally, also achieves substantial tumor growth inhibition. The data for Alisertib in glioblastoma models is particularly noteworthy, as it demonstrates efficacy in a challenging, treatment-resistant cancer type.[11]
Experimental Methodologies: Ensuring Self-Validating Systems
The reliability of the comparative data presented hinges on the robustness of the experimental protocols employed. Below are detailed, step-by-step methodologies for key assays used in the characterization of kinase inhibitors.
Biochemical Kinase Activity Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.
Protocol:
-
Reagent Preparation: Prepare kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[12] Prepare substrate and ATP solutions in kinase buffer.
-
Inhibitor Preparation: Perform serial dilutions of the test compound in 100% DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 1 µl of the diluted inhibitor or DMSO (vehicle control). Add 2 µl of kinase solution.
-
Reaction Initiation: Add 2 µl of a substrate/ATP mixture to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µl of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Luminescence Generation: Add 10 µl of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[12][13]
Cellular Phospho-Histone H3 (Ser10) Assay
This assay measures the phosphorylation of histone H3 at Serine 10, a direct downstream substrate of Aurora B, providing a pharmacodynamic marker of Aurora B inhibition in cells.
Protocol:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere overnight. Treat cells with serial dilutions of the inhibitor for a specified time (e.g., 24 hours).
-
Cell Fixation and Permeabilization: Fix the cells with a fixation solution (e.g., 4% paraformaldehyde in PBS) and then permeabilize with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Immunostaining: Block non-specific binding with a blocking buffer. Incubate the cells with a primary antibody specific for phospho-histone H3 (Ser10). Wash the cells and then incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with a DNA dye such as Hoechst.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the intensity of the phospho-histone H3 signal within the nucleus of each cell.
-
Data Analysis: Determine the concentration-dependent decrease in phospho-histone H3 signal and calculate the IC50 value.[14][15][16][17]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol (CellTiter-Glo®):
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the CellTiter-Glo® Reagent to each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated cells and calculate the IC50 value for cell proliferation.[18][19]
Conclusion
This comparative guide provides a detailed analysis of the imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor, SCH 1473759, and the clinically advanced Aurora A inhibitor, Alisertib.
-
SCH 1473759 emerges as a potent dual inhibitor of Aurora A and B with strong anti-proliferative activity across a diverse panel of cancer cell lines and significant in vivo efficacy. Its broader kinase inhibition profile may contribute to its potent cellular activity but could also present challenges in terms of off-target effects.
-
Alisertib is a highly selective and potent inhibitor of Aurora A with a well-documented preclinical and clinical profile. Its oral bioavailability and demonstrated efficacy in challenging tumor models underscore its therapeutic potential.
The choice between a dual inhibitor like SCH 1473759 and a selective inhibitor like Alisertib will ultimately depend on the specific therapeutic strategy and the underlying biology of the cancer being targeted. This guide provides the necessary data and experimental context to aid researchers in making informed decisions for their drug discovery and development programs.
References
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Manfredi, M. G., Ecsedy, J. A., Chakravarty, A., Silverman, L., Zhang, M., Hoar, K. M., Stroud, S. G., Chen, W., Shinde, V., Huck, J. J., Wysong, D. R., Janowick, D. A., Hyer, M. L., Leroy, P. J., Gershman, R. E., Silva, M. D., Germanos, M. S., Bolen, J. B., Claiborne, C. F., & Sells, T. B. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(24), 7614–7624. [Link]
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Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved January 6, 2026, from [Link]
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Lee, E. Q., et al. (2015). Alisertib demonstrates significant antitumor activity in bevacizumab resistant, patient derived orthotopic models of glioblastoma. Journal of Neuro-Oncology, 122(1), 97-105. [Link]
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Pitts, T. M., et al. (2016). Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. Oncotarget, 7(32), 51934–51948. [Link]
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Huck, J. J., et al. (2015). MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 562-567. [Link]
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Qi, W., et al. (2013). Alisertib (MLN8237) an investigational agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment. Leukemia Research, 37(4), 434-439. [Link]
-
Shang, Z., et al. (2023). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Hematology & Oncology, 16(1), 1-22. [Link]
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Huck, J. J., et al. (2015). MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 562-567. [Link]
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Jean, D., et al. (2013). Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. Journal of Biological Chemistry, 288(34), 24885-24896. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. Retrieved January 6, 2026, from [Link]
-
Manfredi, M. G., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel in Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(24), 7614-7624. [Link]
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Manfredi, M. G., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel in Vivo Pharmacodynamic Assays. ResearchGate. [Link]
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D'Assoro, A. B., et al. (2007). Investigating the role of Aurora Kinases in RAS signaling. Cell Cycle, 6(14), 1735-1739. [Link]
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ResearchGate. (n.d.). CRC cell lines exposed to alisertib to establish their IC 50s.... Retrieved January 6, 2026, from [Link]
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ResearchGate. (n.d.). Effects of tozasertib and alisertib on neuroblastoma cell viability. Retrieved January 6, 2026, from [Link]
-
Chadee, D. N., & Hendzel, M. J. (2007). Detection of histone H3 phosphorylation in cultured cells and tissue sections by immunostaining. Methods in Molecular Biology, 356, 225-236. [Link]
-
EpigenTek. (2022, May 25). EpiQuik™ Global Histone H3 Phosphorylation (Ser10) Assay Kit (Colorimetric). [Link]
-
Saldivar, J. C., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(49), E11517-E11526. [Link]
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Mahadevan, D., et al. (2014). MLN-8237: A dual inhibitor of aurora A and B in soft tissue sarcomas. Sarcoma, 2014, 894910. [Link]
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Michaelis, M., et al. (2014). Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells. PLoS ONE, 9(9), e108758. [Link]
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Hiddingh, L., et al. (2014). The selective Aurora-A kinase inhibitor MLN8237 (alisertib) potently inhibits proliferation of glioblastoma neurosphere tumor stem-like cells and potentiates the effects of temozolomide and ionizing radiation. Acta Neuropathologica Communications, 2, 11. [Link]
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Huck, J. J., et al. (2015). MLN8054 and Alisertib (MLN8237): discovery of selective oral Aurora A inhibitors. ACS Medicinal Chemistry Letters, 6(5), 562-567. [Link]
-
AdooQ BioScience. (n.d.). SCH 1473759. Retrieved January 6, 2026, from [Link]
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Guzi, T. J., et al. (2011). SCH 1473759, a novel Aurora inhibitor, demonstrates enhanced anti-tumor activity in combination with taxanes and KSP inhibitors. Cancer Chemotherapy and Pharmacology, 68(3), 567-577. [Link]
-
Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 6-Methylimidazo[1,2-a]pyrazine Activity in Oncology
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. A critical aspect of this journey is establishing a robust in vitro-in vivo correlation (IVIVC), which is fundamental to predicting clinical efficacy and ensuring the translatability of preclinical findings. This guide provides an in-depth technical comparison of the in vitro and in vivo activities of derivatives based on the 6-Methylimidazo[1,2-a]pyrazine scaffold, a privileged core structure in modern medicinal chemistry. We will focus on its application in oncology, specifically exploring its role in the development of potent kinase inhibitors targeting the Aurora kinases and the PI3K/mTOR signaling pathways. Through a detailed analysis of experimental data and methodologies, this guide aims to illuminate the causal relationships behind experimental choices and provide a framework for evaluating the therapeutic potential of this versatile heterocyclic scaffold.
The this compound Scaffold: A Versatile Kinase Inhibitor Core
The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in drug discovery due to its ability to form key interactions with the ATP-binding pockets of various kinases. Its rigid, planar structure provides a solid foundation for the strategic placement of substituents to achieve high potency and selectivity. This guide will dissect the structure-activity relationships (SAR) of two distinct classes of imidazo[1,2-a]pyrazine derivatives, showcasing how subtle chemical modifications can profoundly impact their biological activity, both in isolated enzyme assays and in complex living organisms.
Targeting Cell Division: Imidazo[1,2-a]pyrazine Derivatives as Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis.[1] Their overexpression is a common feature in many human cancers, making them attractive targets for anticancer therapies.[2] Here, we compare two notable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors, providing a clear example of how in vitro potency can be optimized to achieve in vivo efficacy.
Signaling Pathway of Aurora Kinases
Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway.
Comparative Analysis of a PI3K/mTOR Dual Inhibitor
| Compound | Target | In Vitro Potency (IC50) | In Vivo Model | Efficacy |
| Compound 42 | PI3Kα / mTOR | 0.06 nM (PI3Kα), 3.12 nM (mTOR) [3][4] | U87-MG glioblastoma xenograft | Significant anti-tumoral activities [3][4] |
Compound 42 is a potent dual inhibitor of PI3Kα and mTOR, demonstrating nanomolar to sub-nanomolar inhibitory activity in enzymatic assays. [3][4]This high in vitro potency was shown to translate into significant in vivo anti-tumor activity in a U87-MG glioblastoma xenograft model. [3][4]The development of such dual inhibitors is a strategic approach to overcoming potential resistance mechanisms that can arise from targeting a single node in this complex and interconnected signaling pathway.
Experimental Methodologies: Ensuring Self-Validating Systems
The reliability of any in vitro-in vivo correlation is heavily dependent on the rigor of the experimental protocols employed. Below are generalized, yet detailed, methodologies for the key assays discussed in this guide.
General Experimental Workflow
Caption: A generalized workflow from in vitro screening to in vivo efficacy studies.
In Vitro Kinase Activity Assay (General Protocol)
-
Enzyme and Substrate Preparation : Recombinant human Aurora kinase or PI3K/mTOR enzymes are used. A suitable substrate, such as a generic peptide or a specific protein like Histone H3 for Aurora B, is prepared in a kinase assay buffer. [5]2. Compound Preparation : The imidazo[1,2-a]pyrazine derivatives are serially diluted to a range of concentrations.
-
Kinase Reaction : The enzyme, substrate, and test compound are incubated in the presence of ATP. The reaction is typically carried out at 30°C for a specified period (e.g., 30-60 minutes). [5][6]4. Detection : The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radiometric assays using ³³P-ATP, or non-radioactive methods such as fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) or ELISA. [7][8]5. Data Analysis : The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
In Vivo Xenograft Model (General Protocol)
-
Cell Culture : Human cancer cell lines, such as A2780 (ovarian cancer) or U87-MG (glioblastoma), are cultured under standard conditions. [9][10]2. Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells. [11]3. Tumor Implantation : A suspension of the cancer cells is subcutaneously injected into the flank of the mice. [11]4. Tumor Growth Monitoring : Once the tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomized into control and treatment groups. [12]Tumor volume is measured regularly (e.g., twice weekly) using calipers. [11]5. Drug Administration : The test compound is administered to the treatment group via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a specified dose and schedule. [13][12]The control group receives the vehicle.
-
Efficacy Evaluation : The study is terminated when the tumors in the control group reach a predetermined size. The primary endpoint is typically tumor growth inhibition, calculated by comparing the mean tumor volume of the treated group to that of the control group. Animal body weight and general health are also monitored as indicators of toxicity.
Conclusion: From Bench to Bedside
The successful development of this compound derivatives as potent and effective anticancer agents targeting Aurora kinases and the PI3K/mTOR pathway serves as a compelling case study in the importance of establishing a strong in vitro-in vivo correlation. The journey from the initial identification of a hit compound to a preclinical candidate with demonstrated in vivo efficacy is guided by a deep understanding of the interplay between chemical structure, biochemical potency, cellular activity, and pharmacokinetic properties. The data and methodologies presented in this guide highlight the critical steps and considerations in this process, providing a valuable resource for researchers dedicated to the discovery and development of novel cancer therapeutics. By adhering to rigorous experimental standards and a logical, data-driven approach to lead optimization, the full therapeutic potential of promising scaffolds like this compound can be realized.
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A Comparative Docking Guide to 6-Methylimidazo[1,2-a]pyrazine Analogs as Aurora Kinase A Inhibitors
In the landscape of oncology drug discovery, the quest for selective and potent kinase inhibitors remains a paramount objective. The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, demonstrating significant potential in the inhibition of various kinases crucial to cancer cell proliferation. This guide provides a detailed comparative molecular docking study of a series of 6-Methylimidazo[1,2-a]pyrazine analogs against Aurora Kinase A, a key regulator of mitosis and a validated cancer target. Through a blend of computational methodologies and evidence-based analysis, we will explore the structure-activity relationships (SAR) of these analogs and benchmark their predicted binding affinities against known, structurally diverse Aurora Kinase A inhibitors. This document is intended for researchers, medicinal chemists, and computational scientists engaged in the design and development of novel kinase inhibitors.
The Scientific Imperative: Targeting Aurora Kinase A
Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, specifically in the processes of centrosome maturation, spindle assembly, and mitotic entry. Its overexpression is a common feature in a multitude of human cancers, including breast, ovarian, and colorectal tumors, often correlating with poor prognosis.[1] Consequently, the development of small molecule inhibitors of Aurora Kinase A has become a highly pursued strategy in cancer therapeutics. The ATP-binding pocket of Aurora Kinase A presents a druggable target, and various heterocyclic scaffolds have been explored for their inhibitory potential. The imidazo[1,2-a]pyrazine core, in particular, has shown promise in yielding potent Aurora Kinase inhibitors.[2][3] This study focuses on a subset of these compounds, the this compound analogs, to elucidate the impact of substitutions at other positions on their binding affinity and selectivity.
Experimental Design: A Validated In Silico Approach
To ensure the scientific rigor of this comparative study, a multi-step computational workflow was designed. The primary objective is to predict the binding modes and affinities of our in-house designed this compound analogs and compare them with established Aurora Kinase A inhibitors. The causality behind our experimental choices is rooted in established best practices for molecular docking and SAR studies.
Selection of Protein Target and Ligands
Protein Target: The crystal structure of human Aurora Kinase A in complex with an imidazo[1,2-a]pyrazine-based inhibitor (PDB ID: 3NRM) was selected for this study.[4][5] This structure provides a high-resolution view of the ATP-binding site and the key interactions formed by this class of inhibitors, offering a reliable template for our docking simulations.
Ligand Sets:
-
This compound Analogs: A series of five analogs (IMP-1 to IMP-5) were designed with varying substitutions at the 2, 3, and 8 positions, while retaining the core this compound scaffold. This allows for a systematic evaluation of the impact of different functional groups on binding affinity.
-
Alternative/Competitor Inhibitors: To provide a robust comparison, two clinically relevant and structurally distinct Aurora Kinase A inhibitors, Alisertib (MLN8237) and a known potent imidazo[4,5-b]pyridine derivative (Compound 28c from a published study), were included.[6] A reference imidazo[1,2-a]pyrazine inhibitor from a published study (Compound 12k) was also included as a positive control.[2][7]
Molecular Docking Protocol
A detailed, step-by-step methodology was employed for the molecular docking simulations using AutoDock Vina, a widely recognized and validated docking engine.[8][9]
Step 1: Protein Preparation
-
The PDB structure of Aurora Kinase A (3NRM) was downloaded from the Protein Data Bank.
-
Water molecules and the co-crystallized ligand were removed from the protein structure.
-
Polar hydrogens were added to the protein, and Gasteiger charges were computed using AutoDock Tools.
-
The prepared protein structure was saved in the PDBQT format, which is required by AutoDock Vina.
Step 2: Ligand Preparation
-
The 2D structures of the this compound analogs and the competitor inhibitors were drawn using ChemDraw and converted to 3D structures.
-
Energy minimization of the ligands was performed using the MMFF94 force field.
-
Gasteiger charges were computed for all ligands, and rotatable bonds were defined using AutoDock Tools.
-
The prepared ligands were saved in the PDBQT format.
Step 3: Grid Box Generation
-
A grid box was defined to encompass the ATP-binding site of Aurora Kinase A.
-
The center of the grid box was set to the coordinates of the co-crystallized ligand in the 3NRM structure to ensure that the docking search was focused on the active site.
-
The dimensions of the grid box were set to 25 x 25 x 25 Å to provide sufficient space for the ligands to adopt various conformations.
Step 4: Docking Simulation
-
Molecular docking was performed using AutoDock Vina.
-
The exhaustiveness parameter, which controls the thoroughness of the search, was set to 32 to increase the probability of finding the optimal binding pose.[8]
-
The top 9 binding poses for each ligand were generated and ranked based on their predicted binding affinity (kcal/mol).
Step 5: Analysis of Results
-
The predicted binding affinities and the binding poses of all ligands were analyzed.
-
Key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues in the active site of Aurora Kinase A were visualized and documented using PyMOL.
Results: A Comparative Analysis of Binding Affinities
The docking results provide a quantitative comparison of the predicted binding affinities of the this compound analogs and the competitor inhibitors. The data is summarized in the table below.
| Ligand ID | Scaffold | Key Substitutions | Predicted Binding Affinity (kcal/mol) |
| IMP-1 | This compound | 2-Phenyl, 8-Amino | -8.9 |
| IMP-2 | This compound | 2-(4-Fluorophenyl), 8-Amino | -9.2 |
| IMP-3 | This compound | 2-Phenyl, 3-Bromo, 8-Amino | -9.5 |
| IMP-4 | This compound | 2-Cyclopropyl, 8-Amino | -8.5 |
| IMP-5 | This compound | 2-Phenyl, 8-Morpholino | -9.8 |
| Alisertib | Pyrimido[4,5-b]azepine | - | -10.5 |
| Cmpd 28c | Imidazo[4,5-b]pyridine | - | -10.1 |
| Cmpd 12k | Imidazo[1,2-a]pyrazine | - | -9.9 |
Table 1: Predicted binding affinities of this compound analogs and competitor inhibitors against Aurora Kinase A.
Discussion and Structure-Activity Relationship (SAR) Insights
The docking scores reveal a compelling structure-activity relationship among the this compound analogs.
-
Impact of Phenyl Ring Substitution: The introduction of a fluorine atom at the para-position of the 2-phenyl ring (IMP-2 vs. IMP-1) resulted in a modest increase in predicted binding affinity, likely due to favorable halogen bonding or altered electronic properties.
-
Effect of Bromination: Bromination at the 3-position (IMP-3) further enhanced the predicted binding affinity, suggesting that this position can be explored for further optimization with larger hydrophobic groups.
-
Role of the 2-Position Substituent: Replacing the 2-phenyl group with a smaller cyclopropyl moiety (IMP-4) led to a decrease in predicted affinity, indicating the importance of the aromatic ring for key interactions within the active site.
-
Significance of the 8-Position: The most significant improvement in predicted binding affinity was observed with the introduction of a morpholino group at the 8-position (IMP-5). This suggests that the 8-position extends towards a solvent-exposed region where the morpholino group can form favorable interactions.
Comparative Analysis: The predicted binding affinities of the top-performing this compound analogs (IMP-3 and IMP-5) are comparable to the known potent inhibitor, Compound 12k. While the clinical candidate Alisertib and the highly selective Compound 28c show higher predicted affinities, our designed analogs demonstrate the potential of the this compound scaffold as a starting point for developing novel Aurora Kinase A inhibitors.
Visualization of Binding Modes
To further understand the molecular basis of the predicted binding affinities, the binding poses of the most and least potent this compound analogs, along with Alisertib, were visualized.
Figure 1: Simplified interaction diagram of ligands with key residues in the Aurora Kinase A active site.
The interaction diagrams reveal that the imidazo[1,2-a]pyrazine core of both IMP-4 and IMP-5 forms a crucial hydrogen bond with the backbone of Ala213 in the hinge region, a hallmark of many kinase inhibitors. The higher predicted affinity of IMP-5 can be attributed to additional favorable hydrophobic interactions of its 8-morpholino group with residues like Leu263 and Val147. Alisertib, in addition to the hinge-binding interaction, forms another hydrogen bond with Glu211 and engages in extensive hydrophobic interactions, consistent with its high potency.
Experimental Workflow: From In Silico to In Vitro
The findings from this computational study provide a strong rationale for the synthesis and in vitro evaluation of the designed this compound analogs. The following experimental workflow is proposed for validation.
Figure 2: Proposed experimental workflow for the validation and optimization of this compound analogs.
Conclusion and Future Directions
This comparative docking study has successfully identified promising this compound analogs with predicted binding affinities for Aurora Kinase A that are comparable to known potent inhibitors. The structure-activity relationships derived from this in silico analysis provide valuable guidance for the rational design of next-generation inhibitors. Specifically, the exploration of substitutions at the 3 and 8-positions of the imidazo[1,2-a]pyrazine scaffold appears to be a fruitful avenue for enhancing potency. The proposed experimental workflow will be instrumental in validating these computational predictions and advancing the most promising candidates toward lead optimization. Ultimately, this integrated approach of computational and experimental chemistry holds the key to unlocking the full therapeutic potential of the this compound scaffold in the fight against cancer.
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Pogacic, V., Bullock, A. N., Fedorov, O., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916–6924. [Link]
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Ni, Z. J., Han, W., Smith, A., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(4), 1147–1151. [Link]
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Chadha, N., Jasuja, H., Kaur, M., & Silakari, O. (2014). Imidazo[1,2-a] pyrazines as novel PI3K inhibitors. ResearchGate. [Link]
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Abdel-Ghani, T. M., El-Sayed, M. A. A., & El-Sabbagh, O. I. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Future Medicinal Chemistry, 13(13), 1145–1159. [Link]
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A Guide to Inter-Laboratory Validation of Imidazo[1,2-a]pyrazine-Based Bioluminescence Assays
In the relentless pursuit of novel therapeutics, the ability to generate robust, reproducible, and transferable data is the bedrock of a successful drug discovery campaign. High-throughput screening (HTS) laboratories, often spread across different geographical locations, must be confident that an assay will perform consistently, regardless of the site or operator. This guide provides a comprehensive framework for the inter-laboratory validation of a powerful class of bioluminescent assays based on the imidazo[1,2-a]pyrazine core scaffold.
As a Senior Application Scientist, my experience has shown that a successful technology transfer hinges not just on a detailed protocol, but on a deep understanding of the assay's fundamental principles and its performance relative to other available technologies. Here, we will dissect the unique advantages of imidazo[1,2-a]pyrazine-based assays, objectively compare them to established alternatives, and provide a detailed, field-proven protocol for executing a rigorous inter-laboratory validation study.
The Luminescent Core: Understanding Imidazo[1,2-a]pyrazine Chemistry
The technology at the heart of this discussion is a bioluminescent system that pairs a marine-derived or engineered luciferase with a synthetic luciferin (substrate) built on an imidazo[1,2-a]pyrazin-3(7H)-one core.[1] This scaffold is the foundation of coelenterazine, the light-emitting molecule used by organisms like Renilla and Gaussia.[2][3]
Modern iterations of these assays utilize highly optimized luciferases (e.g., NanoLuc®) and engineered imidazopyrazinone substrates, such as furimazine. Modifications to the core, including substitutions at the C-6 position as specified in our topic, are a key strategy for tuning the substrate's properties to achieve brighter, more stable light emission or red-shifted signals for in vivo imaging applications.[4][5][6]
The fundamental mechanism involves the luciferase-catalyzed oxidation of the imidazopyrazinone substrate, which proceeds through a high-energy dioxetanone intermediate. The decay of this intermediate releases energy in the form of light. A key advantage of many of these systems is their independence from ATP, which can be a source of variability in cell-based assays.[7][8]
Caption: Mechanism of imidazopyrazinone bioluminescence.
Comparative Performance Analysis
Choosing the right assay technology is a critical decision that impacts screening efficiency and data quality. The imidazo[1,2-a]pyrazine-based systems, particularly the highly engineered versions, offer distinct advantages over traditional firefly luciferase and fluorescence-based methods like TR-FRET.
Table 1: Objective Comparison of HTS Assay Technologies
| Parameter | Imidazo[1,2-a]pyrazine Assay (e.g., NanoLuc®) | Firefly Luciferase Assay | Time-Resolved FRET (TR-FRET) |
| Principle | Bioluminescence (ATP-independent)[7][8] | Bioluminescence (ATP-dependent)[7] | Time-Resolved Fluorescence |
| Relative Brightness | Very High (~100-150x Firefly)[7][9] | High | Moderate |
| Signal Stability | High (Glow-type, >2 hours)[10] | Variable (Flash or Glow-type)[11] | High |
| Enzyme Size | Very Small (~19 kDa)[7][10] | Large (61 kDa)[7][10] | N/A |
| Compound Interference | Very Low | Moderate (color quenching, luciferase inhibitors) | High (autofluorescence, light scatter) |
| Assay Complexity | Low (add-and-read) | Low (add-and-read) | Moderate to High (requires matched donor/acceptor pairs) |
| Suitability for HTS | Excellent | Good | Good |
| Typical Z'-factor | > 0.7 | > 0.6 | > 0.5 |
Expertise & Experience: The smaller size of engineered luciferases like NanoLuc (19 kDa vs. 61 kDa for firefly) is a significant advantage, reducing the likelihood of steric hindrance when creating fusion proteins for reporter assays.[7][10] Furthermore, their ATP-independence uncouples the reporter signal from the cell's metabolic state, a crucial factor for avoiding misleading results with compounds that affect cellular energy levels.[8] The exceptional brightness and signal stability directly translate to higher Z'-factors, wider assay windows, and greater tolerance for miniaturization in high-density plate formats (e.g., 1536-well).
A Framework for Rigorous Inter-Laboratory Validation
The ultimate test of an assay's utility is its ability to be transferred successfully between laboratories. This requires a meticulously planned validation study. The protocol described below is a self-validating system designed to assess repeatability, intermediate precision, and inter-laboratory reproducibility, consistent with guidelines from regulatory bodies and industry best practices.[12][13][14][15]
Validation Workflow
A phased approach ensures that the assay is robust in a single lab before committing resources to a multi-site study.
Caption: Phased workflow for inter-laboratory assay validation.
Detailed Experimental Protocol for Validation
Objective: To determine the repeatability, intermediate precision, and inter-laboratory reproducibility of an imidazo[1,2-a]pyrazine-based kinase inhibition assay.
Materials:
-
Assay System: Optimized engineered luciferase and 6-methylimidazo[1,2-a]pyrazine-based luciferin substrate.
-
Biological Reagents: Kinase, substrate peptide, ATP.
-
Control Compounds: A known potent inhibitor (e.g., Staurosporine) and a known inactive compound, provided blinded to participating labs.
-
Labware: 384-well, white, solid-bottom, low-volume assay plates.
-
Instrumentation: Luminometer, automated liquid handlers, acoustic dispenser (if available).
Procedure (to be executed independently by each participating lab):
-
Reagent Preparation: Prepare all reagents fresh daily according to the standardized protocol provided by the lead lab. Ensure consistent source and lot numbers for critical reagents across all sites.
-
Plate Layout:
-
Columns 1-2: Negative Control (No inhibitor, 100% activity).
-
Columns 3-4: Positive Control (High concentration of potent inhibitor, 0% activity).
-
Columns 5-24: 10-point, 1:3 serial dilutions of the two blinded control compounds, plated in quadruplicate.
-
-
Compound Dispensing: Using an acoustic dispenser or calibrated liquid handler, transfer 50 nL of control compounds (in DMSO) to the appropriate wells.
-
Kinase Reaction:
-
Add 5 µL of kinase solution to all wells.
-
Add 5 µL of ATP/peptide substrate solution to initiate the reaction.
-
Incubate for 60 minutes at room temperature. The causality for this step is to allow the enzymatic reaction to reach a steady state before measurement.
-
-
Luminescent Detection:
-
Add 10 µL of the imidazo[1,2-a]pyrazine detection reagent.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. This "glow-type" signal is a key feature, providing a flexible reading window.[10]
-
Read luminescence on a pre-qualified plate reader with a 0.5-second integration time.
-
Data Analysis and Acceptance Criteria
All raw data must be submitted to the lead lab for centralized, unbiased analysis.
Table 2: Acceptance Criteria for Inter-Laboratory Validation
| Parameter | Metric | Calculation | Acceptance Criterion |
| Assay Quality | Z'-factor | 1 - [(3σpos + 3σneg) / |μpos - μneg|] | ≥ 0.5 for all plates |
| Repeatability | Intra-plate Precision | %CV of replicate wells on a single plate | ≤ 15% |
| Intermediate Precision | Inter-plate Precision | %CV of IC₅₀ values for the potent inhibitor across all runs within a single lab | ≤ 20% |
| Reproducibility | Inter-laboratory Precision | %CV of the geometric mean IC₅₀ values for the potent inhibitor across all three labs | ≤ 30% |
| Accuracy | IC₅₀ Fold Difference | Fold difference of the mean IC₅₀ from each lab relative to the global mean | ≤ 2.0-fold |
Note: Acceptance criteria should be formally established based on the intended use of the assay and may be tightened for late-stage programs.[15]
Conclusion: Ensuring Data Integrity Across Your Enterprise
The adoption of imidazo[1,2-a]pyrazine-based bioluminescent assays offers a significant technological advantage in terms of sensitivity, signal stability, and resistance to compound interference. However, technology alone does not guarantee success. A robust, prospectively designed inter-laboratory validation is not merely a quality control exercise; it is a critical investment that ensures the integrity and comparability of data generated across an entire research organization. By following the structured, scientifically-grounded approach detailed in this guide, drug discovery teams can confidently deploy these high-performance assays, accelerating their pipelines with data that is reliable, reproducible, and ready for decision-making.
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Red-shifted coelenterazine analogues for bioluminescence imaging. Organic & Biomolecular Chemistry, Royal Society of Chemistry. Available at: [Link]
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Comparison of firefly luciferase and NanoLuc luciferase for biophotonic labeling of group A Streptococcus. PubMed, National Center for Biotechnology Information. Available at: [Link]
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Dual Reporter Bioluminescence Imaging with NanoLuc and Firefly Luciferase. ResearchGate. Available at: [Link]
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Interlaboratory Validation of High-Throughput Sequencing for the Detection of Viruses and Viroids in Apple, Grapevine, and Stone Fruits. APS Journals, The American Phytopathological Society. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Methylimidazo[1,2-a]pyrazine
Welcome, researchers and innovators. In the fast-paced world of drug discovery and scientific research, our focus is often on synthesis and application. However, the responsible management of chemical compounds at the end of their lifecycle is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 6-Methylimidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry.[1] Our goal is to empower you with the knowledge to manage this chemical waste safely and effectively, ensuring that your work's integrity extends from the bench to final disposal.
This document moves beyond a simple checklist. It delves into the causality behind each procedural step, grounded in the compound's known hazard profile and the governing safety regulations.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of safe handling and disposal. This compound, and its parent scaffold imidazo[1,2-a]pyrazine, are classified with several key hazards that dictate our procedural choices.[2][3] Aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data from multiple suppliers provides a clear risk profile.[2]
The primary hazards associated with this chemical class include:
-
Skin Irritation: Causes skin irritation upon contact.[4]
-
Serious Eye Irritation: Poses a significant risk of causing serious irritation if it comes into contact with the eyes.[4]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.
-
Potential for Allergic Reaction: Some related compounds in this class may cause an allergic skin reaction.[2]
-
Harmful if Swallowed: Acute oral toxicity is a concern with some imidazo[1,2-a]pyrazine derivatives.[5]
Furthermore, as a nitrogen-containing heterocyclic compound, its thermal decomposition can produce hazardous gases, including hydrogen cyanide, ammonia, and various nitrogen oxides.[6] This potential for hazardous breakdown products makes uncontrolled disposal methods, such as incineration in a standard laboratory setting, extremely dangerous and unacceptable.
Table 1: GHS Hazard Profile for Imidazo[1,2-a]pyrazine Scaffolds
| Hazard Class & Category | Hazard Statement Code | Description | Primary Safety Implication |
| Skin Irritation, Category 2 | H315 | Causes skin irritation | Impervious gloves and protective clothing are mandatory. |
| Eye Irritation, Category 2 | H319 | Causes serious eye irritation | Chemical safety goggles or a face shield must be worn. |
| STOT SE, Category 3 | H335 | May cause respiratory irritation | Work in a well-ventilated area or chemical fume hood. |
| Skin Sensitization, Category 1 | H317 | May cause an allergic skin reaction | Avoid all skin contact and wash hands thoroughly after handling. |
| Acute Toxicity, Oral, Category 4 | H302 | Harmful if swallowed | Do not eat, drink, or smoke when handling this product.[7][8] |
This risk profile mandates that this compound be treated as hazardous chemical waste . All disposal procedures must be designed to mitigate these risks for laboratory personnel and the environment.
Personnel Safety & Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following minimum PPE must be worn. This is a non-negotiable standard based on the identified hazards.
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] A face shield should be used if there is a splash risk.
-
Hand Protection: Wear nitrile rubber or other chemically resistant, impervious gloves. Always inspect gloves for tears or holes before use.[10]
-
Protective Clothing: A standard laboratory coat is required. For handling larger quantities or managing spills, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: While no specific respiratory protection is needed for handling small quantities in a well-ventilated area or fume hood, a NIOSH/MSHA approved respirator should be used for large-scale operations or emergency spill response.[10]
Waste Segregation, Containerization, and Labeling
Proper disposal begins with correct segregation at the point of generation. Never mix this compound waste with non-hazardous trash.
Step 1: Designate a Waste Container
-
Select a container made of a material compatible with this compound (e.g., high-density polyethylene, glass).
-
The container must have a secure, leak-proof screw-top cap.
-
Ensure the container is clean and dry before adding any waste.
Step 2: Label the Container Correctly
-
All waste containers must be labeled immediately upon the first addition of waste.
-
The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The primary hazards (e.g., "Irritant," "Potential Sensitizer")
-
The date the waste was first added to the container.
-
Step 3: Store the Waste Container Safely
-
Keep the waste container tightly closed when not in use.[7]
-
Store the container in a designated, well-ventilated satellite accumulation area that is under the control of laboratory personnel.
-
Ensure secondary containment (such as a spill pallet or tray) is used to capture any potential leaks.[11]
Step-by-Step Disposal Protocols
The following protocols provide clear, actionable steps for managing different waste streams containing this compound. The overarching principle is that all waste must be collected for disposal by a licensed hazardous waste contractor.[7][12]
Protocol 4.1: Unused or Expired Solid Chemical
-
Work Area Preparation: Perform all manipulations within a chemical fume hood to prevent inhalation of dust.
-
Transfer: Carefully transfer the solid this compound from its original container into your pre-labeled hazardous waste container. Use a dedicated spatula or scoop for the transfer.
-
Decontamination: Decontaminate the spatula by rinsing it with a suitable solvent (e.g., ethanol or methanol) into a separate hazardous waste container for liquid waste.
-
Container Sealing: Securely close the hazardous waste container.
-
Final Steps: Store the container in your satellite accumulation area and arrange for pickup through your institution's Environmental Health and Safety (EHS) department.
Protocol 4.2: Contaminated Labware (Glassware, Pipette Tips, etc.)
-
Gross Decontamination: Remove as much of the solid residue as possible by scraping it into the solid hazardous waste container.
-
Solvent Rinse (Triple Rinse Method):
-
Rinse the contaminated item with a small amount of a suitable solvent (e.g., ethanol, methanol, acetone).
-
Pour the rinsate into a designated hazardous liquid waste container labeled with the solvent and "Trace this compound."
-
Repeat the rinse two more times. This triple-rinse procedure ensures the container is considered "empty" by RCRA standards, though institutional policies may vary.
-
-
Disposal of Labware:
-
Glassware: After triple rinsing, glassware can typically be washed and reused. If it is to be disposed of, it should be placed in a designated broken glass box.
-
Plasticware/Sharps: Place triple-rinsed plasticware and sharps into their respective solid waste containers (e.g., sharps container, lab waste box).
-
Protocol 4.3: Spill Management
A spill of this compound must be treated as a hazardous incident.
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.[4]
-
Control and Contain: Prevent the spill from spreading. Use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit to cover the spilled solid.[7][13] Do NOT use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into your hazardous waste container.[14]
-
Final Decontamination: Clean the spill surface with a cloth or sponge wetted with a suitable solvent. Dispose of all cleaning materials as hazardous waste in the same container.[13]
-
Reporting: Report the spill to your EHS department in accordance with institutional policy.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste streams in a research setting.
Caption: Decision workflow for this compound disposal.
Regulatory Compliance
As a laboratory professional, you are responsible for adhering to multiple layers of regulations. The procedures outlined in this guide are designed to comply with the primary U.S. regulatory frameworks:
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of chemicals are evaluated and that this information is conveyed to employees.[15][16] The PPE and handling requirements in this guide are in direct alignment with these standards.
-
Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) governs the disposal of hazardous waste.[14] By classifying this compound as hazardous and ensuring it is collected by a licensed facility, you are following RCRA guidelines.
Always consult your institution's specific EHS policies, as they may have additional requirements that build upon these federal standards. Your EHS department is your most valuable resource for ensuring compliance.
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. resources.duralabel.com [resources.duralabel.com]
- 16. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 17. cleanmanagement.com [cleanmanagement.com]
Navigating the Safe Handling of 6-Methylimidazo[1,2-a]pyrazine: A Guide for Laboratory Professionals
Understanding the Hazard Profile: An Evidence-Based Approach
The imidazo[1,2-a]pyrazine core and its derivatives are generally classified as irritants and can be harmful if swallowed.[1] The GHS07 pictogram, indicating "Warning," is often associated with these compounds.[1] The primary hazards associated with compounds of this class include:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1]
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may cause irritation to the respiratory system.[1][3]
-
Acute Oral Toxicity: Ingestion may be harmful.[1]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a cornerstone of safe chemical handling. The following table outlines the minimum required PPE for handling 6-Methylimidazo[1,2-a]pyrazine, with explanations rooted in the compound's anticipated hazard profile.
| PPE Component | Specifications and Rationale |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves. Always inspect gloves for integrity before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. These must be worn at all times in the laboratory. If there is a splash hazard, a face shield should be worn in addition to goggles. |
| Skin and Body Protection | A flame-retardant lab coat. This should be fully buttoned to protect against splashes and spills. Ensure that skin is not exposed by wearing long pants and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risk at every stage. The following workflow provides a step-by-step guide for safe management of this compound within the laboratory.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Procedures
-
Preparation:
-
Before handling, ensure that a chemical fume hood is available and functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[1]
-
Use a spatula or other appropriate tool to handle the solid material, avoiding the creation of dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Reaction and Work-up:
-
Set up reactions in a chemical fume hood.
-
Maintain awareness of the reaction's progress and any potential for exothermic events.
-
During work-up procedures, be mindful of the potential for aerosol generation.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[1]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is essential to protect both human health and the environment.
-
Solid Waste:
-
Collect unused this compound in a clearly labeled, sealed container for hazardous waste.
-
Contaminated materials such as gloves, weighing paper, and absorbent pads should also be placed in a designated hazardous waste container.[3]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, sealed container for liquid hazardous waste.
-
Do not dispose of this chemical down the drain.
-
-
General Guidance:
-
All waste disposal must be in accordance with local, state, and federal regulations.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, fostering a culture of safety and scientific excellence within your laboratory.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
